Product packaging for Sativan(Cat. No.:CAS No. 71831-00-0)

Sativan

Katalognummer: B030306
CAS-Nummer: 71831-00-0
Molekulargewicht: 286.32 g/mol
InChI-Schlüssel: TUXCLJQCYVCGDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Sativan is a naturally occurring phytoalexin, a class of antimicrobial and antioxidative compounds synthesized by plants in response to pathogenic attack or stress. This secondary metabolite is of significant research interest, particularly in the fields of phytopathology and plant biochemistry, for its role in innate plant defense mechanisms. Researchers utilize this compound to study the molecular basis of plant-pathogen interactions, investigating its ability to inhibit the growth of fungi and bacteria. Its specific mechanism of action is associated with membrane disruption and the induction of oxidative burst in target microbial cells, leading to programmed cell death. Beyond its direct antimicrobial properties, this compound serves as a critical tool for probing the signaling pathways that underpin systemic acquired resistance (SAR) in plants. Furthermore, due to its defined isoflavan structure, it is a valuable reference standard in analytical chemistry, used for the quantification and identification of similar compounds in plant extracts via techniques like HPLC and LC-MS. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O4 B030306 Sativan CAS No. 71831-00-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-14-5-6-15(17(9-14)20-2)12-7-11-3-4-13(18)8-16(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXCLJQCYVCGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sativan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

41743-86-6
Record name Sativan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

128 - 129 °C
Record name Sativan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Sativan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sativan, a chiral isoflavan, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of (-)-sativan, with a primary focus on Medicago sativa (alfalfa). It details experimental protocols for its extraction, isolation, and purification, supported by quantitative data where available. Furthermore, this document explores the potential signaling pathways associated with the bioactivity of isoflavans, offering insights for future research and drug development endeavors.

Natural Sources of (-)-Sativan

(-)-Sativan is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogenic attack. Its natural occurrence has been primarily identified in legumes.

Primary Natural Source:

  • Medicago sativa (Alfalfa): The leaves of Medicago sativa are the most well-documented source of (-)-sativan, where it is often referred to as sativin.[1] It is typically induced in the leaves in response to fungal infection or other stressors.

Other Potential Sources:

While less definitively documented for (-)-sativan specifically, other plants from the Leguminosae family are known to produce a variety of isoflavonoids and are potential, yet unconfirmed, sources. These include:

  • Lotus species: Various species of Lotus are known to contain isoflavonoids.

  • Other Legumes: The pea family (Fabaceae) is rich in isoflavones and related compounds, suggesting that other members could potentially synthesize (-)-sativan.[2]

Experimental Protocols for Isolation and Purification

The isolation of (-)-sativan from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from methodologies described for the isolation of isoflavonoids from Medicago sativa.

Extraction

The initial step involves the extraction of crude phytochemicals from the plant material.

Protocol 1: Maceration with Methanol

  • Sample Preparation: Collect fresh leaves of Medicago sativa. Air-dry the leaves in the shade to preserve the chemical integrity of the constituents and then grind them into a fine powder.

  • Extraction: Macerate the powdered leaves in methanol (e.g., a 1:10 solid-to-solvent ratio) at room temperature for 48 hours.[1]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.

Fractionation (Liquid-Liquid Partitioning)

To separate compounds based on their polarity, the crude extract is subjected to liquid-liquid partitioning.

Protocol 2: Solvent Partitioning

  • Initial Dissolution: Dissolve the crude methanol extract in a mixture of chloroform and water.

  • Separation: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. The less polar compounds, including isoflavans, will preferentially partition into the chloroform layer.

  • Collection: Collect the lower chloroform layer. Repeat the extraction of the aqueous layer with fresh chloroform to maximize the recovery of the target compounds.

  • Washing: Wash the combined chloroform extracts with distilled water to remove any remaining water-soluble impurities.

  • Concentration: Concentrate the chloroform fraction to dryness under reduced pressure.

Chromatographic Purification

The final step in isolating (-)-sativan involves one or more chromatographic techniques to achieve high purity.

Protocol 3: Column Chromatography and Preparative HPLC

  • Silica Gel Column Chromatography:

    • Packing: Prepare a silica gel column using a suitable solvent such as hexane.

    • Loading: Dissolve the concentrated chloroform fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually introducing ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column is commonly used for the separation of isoflavonoids.

    • Mobile Phase: A gradient system of methanol and water, or acetonitrile and water, often with a small percentage of formic acid to improve peak shape, is typically employed.

    • Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 280 nm, which is characteristic for isoflavans.

    • Fraction Collection: Collect the peak corresponding to (-)-sativan based on its retention time, which can be determined by comparison with a standard if available, or by subsequent structural analysis.

Quantitative Data

Specific quantitative data for the yield and purity of (-)-sativan from Medicago sativa is not extensively reported in the literature. However, general yields for total flavonoids and other phytochemicals from alfalfa can provide an estimation.

Plant PartExtraction MethodSolventTotal Flavonoid Content (mg Rutin Equivalents/g Dry Matter)Reference
LeavesSupercritical Fluid Extraction (SFE)CO2139.0 ± 7.1[3]
FlowersAccelerated Solvent Extraction (ASE)70% EthanolNot specified for flavonoids, but highest phenolic content[3]

Note: The yield of (-)-sativan will be a fraction of the total flavonoid content and is dependent on the specific extraction and purification methods employed.

Potential Signaling Pathways

While specific signaling pathways for (-)-sativan are not yet fully elucidated, the biological activities of isoflavonoids, in general, provide a framework for potential mechanisms of action.

Anti-Inflammatory Activity

Isoflavonoids are known to possess anti-inflammatory properties. The potential signaling pathways involved include:

  • NF-κB Signaling Pathway: Isoflavones have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[4][5] This inhibition can occur through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. Isoflavones may exert their anti-inflammatory effects by modulating the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[4]

Estrogenic and Anti-Estrogenic Activity

Due to their structural similarity to estradiol, isoflavonoids can bind to estrogen receptors (ERα and ERβ) and exhibit both estrogenic and anti-estrogenic effects.[6]

  • Estrogen Receptor Binding: The binding of (-)-sativan to estrogen receptors could initiate or block the transcription of estrogen-responsive genes, leading to a range of physiological effects. The specific effect (agonist or antagonist) can depend on the tissue type and the relative expression levels of ERα and ERβ.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Medicago sativa Leaves (Dried and Powdered) maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Chloroform/Water) crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction aqueous_fraction Aqueous Fraction (Discarded) partitioning->aqueous_fraction concentration2 Concentration chloroform_fraction->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom fractions Collected Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc pure_sativan (-)-Sativan prep_hplc->pure_this compound

Figure 1: A generalized workflow for the isolation of (-)-sativan.

Potential Anti-Inflammatory Signaling Pathways

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound (-)-Sativan IKK IKK This compound->IKK inhibits MAPKKK MAPKKK This compound->MAPKKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB sequesters NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus translocates pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_nucleus->pro_inflammatory_genes activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates pro_inflammatory_genes2 Pro-inflammatory Gene Expression AP1->pro_inflammatory_genes2 activates inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->IKK inflammatory_stimulus->MAPKKK

Figure 2: Potential anti-inflammatory signaling pathways modulated by (-)-sativan.

Conclusion

(-)-Sativan can be reliably sourced from Medicago sativa leaves. The isolation process, while requiring multiple chromatographic steps, is achievable with standard laboratory equipment. The presented protocols provide a solid foundation for researchers to obtain this isoflavan for further investigation. The potential of (-)-sativan to modulate key inflammatory and estrogenic signaling pathways warrants further in-depth studies to fully characterize its pharmacological profile and therapeutic potential. This guide serves as a critical resource for the continued exploration of (-)-sativan in the fields of natural product chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to the Sativan Biosynthesis Pathway in Medicago sativa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sativan, a pterocarpan phytoalexin found in alfalfa (Medicago sativa), is a key component of the plant's defense response against pathogens. As a member of the isoflavonoid class of secondary metabolites, this compound and its precursors have garnered significant interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

The biosynthesis of this compound is an extension of the well-characterized general phenylpropanoid pathway, branching off at the level of isoflavonoids. The pathway is induced by various biotic and abiotic elicitors, leading to the accumulation of this compound and related pterocarpans, such as medicarpin. Understanding this pathway is crucial for the potential metabolic engineering of alfalfa to enhance its disease resistance and for the production of these bioactive compounds for pharmaceutical applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Medicago sativa begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This is followed by a series of enzymatic reactions that form the isoflavonoid skeleton, which is then modified to produce the pterocarpan core. This compound is ultimately synthesized from the key intermediate, medicarpin, through a series of reduction and methylation steps.

The complete pathway is as follows:

  • General Phenylpropanoid Pathway:

    • Phenylalanine ammonia-lyase (PAL): Converts L-Phenylalanine to Cinnamic acid.

    • Cinnamate-4-hydroxylase (C4H): Converts Cinnamic acid to 4-Coumaric acid.

    • 4-Coumarate:CoA ligase (4CL): Converts 4-Coumaric acid to 4-Coumaroyl-CoA.

  • Isoflavonoid Branch:

    • Chalcone synthase (CHS): Catalyzes the condensation of 4-Coumaroyl-CoA and three molecules of Malonyl-CoA to form Naringenin chalcone.

    • Chalcone isomerase (CHI): Isomerizes Naringenin chalcone to Liquiritigenin.

    • Isoflavone synthase (IFS): A key branch point enzyme that converts Liquiritigenin to the isoflavone Daidzein.

    • Isoflavone 2'-hydroxylase (I2'H): Hydroxylates Daidzein to 2'-Hydroxydaidzein.

    • Isoflavone 4'-O-methyltransferase (HI4'OMT): Methylates 2'-Hydroxydaidzein to 2'-Hydroxyformononetin.

  • Pterocarpan Skeleton Formation:

    • Isoflavone reductase (IFR): Reduces 2'-Hydroxyformononetin to the isoflavanone Vestitone.[1]

    • Vestitone reductase (VR): Reduces (3R)-Vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI).[2][3]

    • 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase (DMID) / Pterocarpan synthase (PTS): Catalyzes the cyclization of DMI to form (-)-Medicarpin.[2][3][4]

  • Conversion to this compound:

    • Medicarpin reductase: Reduces Medicarpin to Vestitol.

    • Vestitol 7-O-methyltransferase: It is proposed that this compound is derived from the methylation of Vestitol.[5]

This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Branch cluster_pterocarpan Pterocarpan Formation cluster_this compound This compound Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid Cinnamic acid->4-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone 4-Coumaroyl-CoA->Naringenin chalcone CHS Liquiritigenin Liquiritigenin Naringenin chalcone->Liquiritigenin CHI Daidzein Daidzein Liquiritigenin->Daidzein IFS 2'-Hydroxydaidzein 2'-Hydroxydaidzein Daidzein->2'-Hydroxydaidzein I2'H 2'-Hydroxyformononetin 2'-Hydroxyformononetin 2'-Hydroxydaidzein->2'-Hydroxyformononetin HI4'OMT Vestitone Vestitone 2'-Hydroxyformononetin->Vestitone IFR 7,2'-dihydroxy-4'-methoxyisoflavanol 7,2'-dihydroxy-4'-methoxyisoflavanol Vestitone->7,2'-dihydroxy-4'-methoxyisoflavanol VR Medicarpin Medicarpin 7,2'-dihydroxy-4'-methoxyisoflavanol->Medicarpin DMID/PTS Vestitol Vestitol Medicarpin->Vestitol Medicarpin reductase This compound This compound Vestitol->this compound Vestitol 7-O-methyltransferase

Fig 1. The this compound Biosynthesis Pathway in Medicago sativa.

Quantitative Data

The biosynthesis of this compound and its precursors is tightly regulated, with enzyme activities and metabolite concentrations changing in response to developmental and environmental cues. The following tables summarize key quantitative data for the enzymes involved in the latter stages of the pathway.

EnzymeSubstrateKm (µM)Optimal pHOptimal Temp. (°C)Reference(s)
Vestitone reductase (VR)(3R)-Vestitone456.030[2][3]
7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase (DMID)7,2'-dihydroxy-4'-methoxyisoflavanol56.030[2][3]

Table 1: Kinetic properties of the final enzymes in medicarpin biosynthesis.

Elicitor treatment of Medicago sativa cell suspension cultures leads to a significant induction of the activities of the enzymes involved in medicarpin biosynthesis.

Elicitor TreatmentEnzyme Activity Induction (fold increase)Time to Max. Induction (hours)Reference(s)
Yeast Extract~36[6]

Table 2: Induction of Vestitone Reductase and DMID activity in response to elicitation.

Experimental Protocols

Elicitation of this compound Biosynthesis in Medicago sativa Cell Suspension Cultures

This protocol describes the induction of phytoalexin biosynthesis in Medicago sativa cell suspension cultures using yeast extract as an elicitor.

Materials:

  • Medicago sativa cell suspension culture (e.g., cv. Regen-SY)

  • Growth medium (e.g., MS medium supplemented with appropriate hormones)

  • Yeast extract solution (autoclaved)

  • Sterile flasks

  • Orbital shaker

Procedure:

  • Subculture the Medicago sativa cell suspension into fresh growth medium and grow for 7-10 days on an orbital shaker at 120 rpm in the dark at 25°C.

  • Prepare a stock solution of yeast extract (e.g., 10 mg/mL in distilled water) and sterilize by autoclaving.

  • To induce phytoalexin biosynthesis, add the sterile yeast extract solution to the cell cultures to a final concentration of 0.1% (w/v).

  • Incubate the elicited cultures on an orbital shaker under the same conditions as in step 1.

  • Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) post-elicitation for phytoalexin extraction and analysis.

Elicitation Workflow start Start: Medicago sativa cell suspension culture subculture Subculture into fresh growth medium start->subculture grow Grow for 7-10 days (25°C, 120 rpm, dark) subculture->grow elicit Add sterile yeast extract (0.1% w/v) grow->elicit incubate Incubate on shaker elicit->incubate harvest Harvest cells at various time points incubate->harvest end End: Phytoalexin extraction and analysis harvest->end

Fig 2. Workflow for Elicitation of this compound Biosynthesis.
Extraction and HPLC Analysis of Pterocarpans

This protocol outlines a general procedure for the extraction and analysis of this compound, medicarpin, and other related isoflavonoids from elicited Medicago sativa cells using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Elicited Medicago sativa cells

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • HPLC system with a C18 column and UV detector

  • Mobile phase solvents (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

  • Authentic standards for medicarpin and this compound

Procedure:

  • Extraction:

    • Harvest elicited cells by filtration and immediately freeze in liquid nitrogen.

    • Grind the frozen cells to a fine powder using a mortar and pestle.

    • Extract the powdered tissue with 80% methanol (e.g., 10 mL per gram of fresh weight) by vortexing and incubating at room temperature for 1 hour.

    • Centrifuge the extract at 10,000 x g for 15 minutes to pellet the cell debris.

    • Collect the supernatant and repeat the extraction of the pellet.

    • Pool the supernatants and evaporate to dryness using a rotary evaporator.

    • Resuspend the dried extract in a known volume of methanol for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a known volume of the resuspended extract onto the HPLC system.

    • Elute the compounds using a suitable gradient of acetonitrile and water (both containing 0.1% TFA). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

    • Monitor the elution of compounds using a UV detector at a wavelength of 280 nm.

    • Identify and quantify this compound and medicarpin by comparing their retention times and UV spectra with those of authentic standards.

Regulatory Signaling Pathways

The biosynthesis of this compound and other phytoalexins in Medicago sativa is triggered by the perception of elicitor signals, which activate downstream signaling cascades leading to the transcriptional activation of biosynthetic genes. Two well-studied elicitors are yeast extract (a biotic elicitor mimicking fungal attack) and methyl jasmonate (MJ), a plant hormone involved in wound signaling.[5][7][8][9]

The signaling pathways initiated by these two elicitors appear to differ in their initial steps. Yeast extract induces the de novo synthesis of phytoalexins by upregulating the entire biosynthetic pathway, starting from the general phenylpropanoid pathway. In contrast, methyl jasmonate appears to primarily induce the later steps of the pathway and may also involve the release of pre-existing isoflavone conjugates from the vacuole, which are then converted to the final phytoalexin products.[5][8][9] This suggests a model where plants can rapidly mobilize stored precursors in response to wounding (signaled by MJ), while a pathogen attack (mimicked by yeast extract) triggers a more sustained de novo synthesis.

Elicitor Signaling Pathways cluster_elicitors Elicitor Signals cluster_pathways Cellular Responses Yeast Extract Yeast Extract De_novo_synthesis De novo synthesis (Upregulation of entire pathway) Yeast Extract->De_novo_synthesis Methyl Jasmonate Methyl Jasmonate Precursor_mobilization Mobilization of stored precursors (e.g., isoflavone glycosides) Methyl Jasmonate->Precursor_mobilization Late_pathway_induction Induction of late biosynthetic genes Methyl Jasmonate->Late_pathway_induction Sativan_Biosynthesis This compound Biosynthesis De_novo_synthesis->Sativan_Biosynthesis Precursor_mobilization->Sativan_Biosynthesis Late_pathway_induction->Sativan_Biosynthesis

Fig 3. Differential Signaling by Yeast Extract and Methyl Jasmonate.

Conclusion

The this compound biosynthesis pathway in Medicago sativa is a complex and highly regulated process that plays a vital role in the plant's defense against microbial pathogens. This technical guide has provided a detailed overview of the enzymatic steps, quantitative data, and experimental protocols relevant to the study of this pathway. The elucidation of this pathway opens up avenues for the metabolic engineering of alfalfa for enhanced disease resistance and for the biotechnological production of this compound and related isoflavonoids with potential pharmaceutical applications. Further research is warranted to fully characterize all the enzymes and regulatory factors involved, which will undoubtedly provide deeper insights into the intricate world of plant secondary metabolism.

References

The Biological Activity of Sativan and Related Isoflavonoids from Medicago sativa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sativan, an isoflavan found in Medicago sativa (alfalfa), belongs to the isoflavonoid class of phytochemicals, which are recognized for their diverse biological activities. While specific research on this compound is limited, extensive studies on structurally related isoflavonoids isolated from the same plant, namely medicarpin and vestitol, provide significant insights into the potential therapeutic applications of this compound family. This technical guide consolidates the available data on the anti-inflammatory, antimicrobial, antioxidant, and anticancer properties of this compound and its better-studied counterparts, medicarpin and vestitol. Detailed experimental protocols for key bioassays and visualizations of the implicated signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

Isoflavonoids are a class of polyphenolic compounds found predominantly in leguminous plants. Their structural similarity to estrogens allows them to interact with various biological pathways, leading to a wide range of pharmacological effects. Medicago sativa, commonly known as alfalfa, is a rich source of various isoflavonoids, including the isoflavan this compound, and the pterocarpans medicarpin and vestitol. While medicarpin and vestitol have been the subject of numerous studies, this compound remains a less-explored molecule. This guide aims to present a comprehensive overview of the known biological activities of these related compounds to infer the potential of this compound and to provide a foundational resource for researchers in the field.

Biological Activities and Quantitative Data

The isoflavonoids from Medicago sativa exhibit a broad spectrum of biological activities. The following sections summarize the key findings and present the available quantitative data for this compound, medicarpin, and vestitol.

Anti-inflammatory Activity

Medicarpin and vestitol have demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. These effects are primarily attributed to the modulation of key inflammatory signaling pathways.

  • Medicarpin has been shown to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells (BV2) with an IC50 value of approximately 5 ± 1 μM[1]. It also down-regulates pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while up-regulating the anti-inflammatory cytokine IL-10 in a collagen-induced arthritis model in mice[2].

  • Vestitol inhibits neutrophil migration at a dose of 10 mg/kg in vivo[3][4]. In LPS-activated macrophages, vestitol at a concentration of 0.55 µM inhibited nitric oxide (NO) production by 83% and reduced the levels of pro-inflammatory cytokines including GM-CSF, IL-6, and TNF-α, while increasing the production of the anti-inflammatory cytokine IL-10[5][6][7].

CompoundAssayModel SystemEndpointResultCitation(s)
MedicarpinNitric Oxide (NO) Production AssayLPS-stimulated BV2 microglial cellsInhibition of NO productionIC50: 5 ± 1 μM[1]
MedicarpinCytokine Production AssayCollagen-induced arthritis miceCytokine modulation↓ TNF-α, IL-6, IL-17A; ↑ IL-10[2]
VestitolNeutrophil Migration Assayin vivo (mice)Inhibition of migrationEffective at 10 mg/kg[3][4]
VestitolNitric Oxide (NO) Production AssayLPS-stimulated RAW 264.7 macrophagesInhibition of NO production83% inhibition at 0.55 µM[5]
VestitolCytokine Production AssayLPS-stimulated RAW 264.7 macrophagesCytokine modulation↓ GM-CSF, IL-6, TNF-α; ↑ IL-10[5]

Table 1: Summary of quantitative data on the anti-inflammatory activity of isoflavonoids from Medicago sativa.

Antimicrobial Activity

Vestitol and medicarpin have shown activity against a range of pathogenic microorganisms.

  • Vestitol has demonstrated antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 25-50 to 50-100 μg/mL against various bacteria, including Streptococcus mutans, Streptococcus sobrinus, and Staphylococcus aureus[3][8].

  • Medicarpin has shown selective inhibitory activity against Neisseria gonorrhoeae with a Minimum Inhibitory Concentration (MIC) value of 0.25 mg/mL[9].

CompoundAssayTarget MicroorganismResult (MIC)Citation(s)
VestitolBroth MicrodilutionStreptococcus mutans25-50 μg/mL[3][8]
VestitolBroth MicrodilutionStreptococcus sobrinus50-100 μg/mL[3][8]
VestitolBroth MicrodilutionStaphylococcus aureus50-100 μg/mL[3][8]
MedicarpinBroth DilutionNeisseria gonorrhoeae0.25 mg/mL[9]

Table 2: Summary of quantitative data on the antimicrobial activity of isoflavonoids from Medicago sativa.

Anticancer Activity

Medicarpin has been investigated for its potential as an anticancer agent, demonstrating cytotoxicity against glioblastoma cell lines.

  • Medicarpin has shown dose- and time-dependent cytotoxic effects on human glioblastoma U251 and U-87 MG cells. The IC50 values for U251 cells were 271 μg/mL at 24 hours and 154 μg/mL at 48 hours. For U-87 MG cells, the IC50 values were 175 μg/mL at 24 hours and 161 μg/mL at 48 hours[10].

CompoundAssayCell LineTimepointResult (IC50)Citation(s)
MedicarpinMTT AssayU251 (Glioblastoma)24 hours271 μg/mL[10]
MedicarpinMTT AssayU251 (Glioblastoma)48 hours154 μg/mL[10]
MedicarpinMTT AssayU-87 MG (Glioblastoma)24 hours175 μg/mL[10]
MedicarpinMTT AssayU-87 MG (Glioblastoma)48 hours161 μg/mL[10]

Table 3: Summary of quantitative data on the anticancer activity of isoflavonoids from Medicago sativa.

Antioxidant Activity

While specific quantitative antioxidant data for this compound is scarce, medicarpin is known to exert its antioxidant effects through the activation of the NRF2 signaling pathway[10].

Signaling Pathways

The biological activities of medicarpin and vestitol are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both vestitol and medicarpin have been shown to inhibit this pathway.

  • Vestitol diminishes the activation of the NF-κB pathway in LPS-activated macrophages, leading to a reduction in the production of pro-inflammatory factors[5].

  • Medicarpin has been shown to decrease the expression and activation of p65NF-κB in the brain following ischemic injury[11].

NF_kappa_B_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκB IKK->IkappaB NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Vestitol Vestitol Vestitol->IKK Medicarpin Medicarpin NFkappaB_n NF-κB Medicarpin->NFkappaB_n Inhibits Activation NFkappaB_n->Proinflammatory_Genes

NF-κB signaling pathway inhibition by Vestitol and Medicarpin.

Wnt/β-catenin and Notch Signaling Pathways

Medicarpin has been found to promote bone regeneration and healing by activating the Wnt/β-catenin and Notch signaling pathways[3][12].

Wnt_Notch_Pathway cluster_wnt_nucleus cluster_notch_nucleus Medicarpin Medicarpin Wnt_Ligand Wnt Medicarpin->Wnt_Ligand Activates Notch_Ligand Notch Ligand Medicarpin->Notch_Ligand Activates Frizzled Frizzled Wnt_Ligand->Frizzled GSK3beta GSK3β Frizzled->GSK3beta beta_catenin β-catenin GSK3beta->beta_catenin Inhibits Degradation Nucleus_Wnt Nucleus beta_catenin->Nucleus_Wnt Translocation TCF_LEF TCF/LEF Gene_Expression_Wnt Osteogenic Gene Expression TCF_LEF->Gene_Expression_Wnt Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor NICD NICD Notch_Receptor->NICD Cleavage Nucleus_Notch Nucleus NICD->Nucleus_Notch Translocation CSL CSL Gene_Expression_Notch Osteogenic Gene Expression CSL->Gene_Expression_Notch beta_catenin_n β-catenin beta_catenin_n->TCF_LEF NICD_n NICD NICD_n->CSL

Activation of Wnt/β-catenin and Notch signaling by Medicarpin.

NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of the cellular antioxidant response. Medicarpin has been shown to activate this pathway.

  • Medicarpin induces the transcriptional activity of NRF2, leading to the expression of antioxidant genes such as heme oxygenase-1 (HO-1)[13][14][15].

NRF2_Pathway cluster_nucleus Medicarpin Medicarpin Keap1 Keap1 Medicarpin->Keap1 Inhibits NRF2 NRF2 Keap1->NRF2 Binds Ubiquitin Ubiquitin NRF2->Ubiquitin Ubiquitination Nucleus Nucleus NRF2->Nucleus Translocation Proteasome Proteasome Ubiquitin->Proteasome Degradation ARE ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes NRF2_n NRF2 NRF2_n->ARE

Activation of the NRF2 antioxidant pathway by Medicarpin.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

Carrageenan_Assay_Workflow Animal_Prep Acclimatize and fast Sprague-Dawley rats Grouping Divide into control and treatment groups (n=5-6) Animal_Prep->Grouping Treatment Administer test compound (e.g., Medicarpin, Vestitol) or vehicle Grouping->Treatment Induction Inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw Treatment->Induction Measurement Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection Induction->Measurement Calculation Calculate the percentage inhibition of edema Measurement->Calculation

Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Grouping and Treatment: The rats are divided into control and treatment groups. The treatment groups receive the test compound (e.g., medicarpin or vestitol) at various doses, while the control group receives the vehicle.

  • Induction of Edema: One hour after treatment, 0.1 mL of a 1% (w/v) solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Assay: Broth Microdilution for MIC Determination

This in vitro assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Assay_Workflow Preparation Prepare serial dilutions of the test compound (e.g., Vestitol, Medicarpin) in a 96-well plate Inoculation Add a standardized inoculum of the target microorganism to each well Preparation->Inoculation Incubation Incubate the plate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect the wells for turbidity (bacterial growth) Incubation->Observation Determination The MIC is the lowest concentration with no visible growth Observation->Determination

Workflow for Broth Microdilution MIC Assay.

Protocol:

  • Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: The test microorganism is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to the final inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells (e.g., U251, U-87 MG) in a 96-well plate Treatment_MTT Treat cells with various concentrations of the test compound (e.g., Medicarpin) Cell_Seeding->Treatment_MTT Incubation_MTT Incubate for 24-72 hours Treatment_MTT->Incubation_MTT MTT_Addition Add MTT solution to each well and incubate for 2-4 hours Incubation_MTT->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure the absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value Absorbance_Reading->IC50_Calculation

Workflow for MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The isoflavonoids from Medicago sativa, particularly medicarpin and vestitol, exhibit promising anti-inflammatory, antimicrobial, and anticancer activities. While direct evidence for the biological activities of this compound is currently limited, its structural similarity to these well-studied compounds suggests it may possess a similar pharmacological profile. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and its related isoflavonoids. Future research should focus on the isolation and comprehensive biological evaluation of this compound to elucidate its specific mechanisms of action and to determine its potential as a lead compound for the development of novel therapeutics.

References

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Sativan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of Sativan, a naturally occurring isoflavan. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical properties of this compound.

Molecular Structure

This compound, a member of the isoflavan class of flavonoids, possesses a core structure consisting of a chroman ring system substituted with a dimethoxyphenyl group.[1][2] The systematic IUPAC name for the naturally occurring enantiomer is (3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol .[2]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name (3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[2]
Chemical Formula C₁₇H₁₈O₄[1][2]
Molecular Weight 286.32 g/mol [2][3]
CAS Number 41743-86-6[2]
SMILES COC1=CC(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)OC[2]
InChI InChI=1S/C17H18O4/c1-19-14-5-6-15(17(9-14)20-2)12-7-11-3-4-13(18)8-16(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3/t12-/m0/s1[2][3]
InChIKey TUXCLJQCYVCGDW-LBPRGKRZSA-N[2][3]

The molecular framework of this compound is built upon an isoflavan skeleton, which is a derivative of 3-phenylchromen-4-one.[1] It is specifically classified as a 4'-O-methylated isoflavonoid due to the methoxy groups attached to the phenyl substituent.[1]

Stereochemistry

The stereochemistry of this compound is a critical aspect of its molecular identity, influencing its biological activity. This compound has a single chiral center located at the C3 position of the chroman ring.

The naturally occurring form of this compound is the (-)-enantiomer, which has been determined to have an (R) absolute configuration at the C3 stereocenter.[2][3][4] This is denoted as (3R)-Sativan. The stereochemistry is crucial for its interaction with biological targets.

Sativan_Stereochemistry cluster_this compound This compound Molecular Structure cluster_chiral_center Chiral Center (C3) img img C3 C3 (R)

Caption: Molecular structure of this compound with the C3 stereocenter highlighted.

The determination of the absolute configuration is a key experimental step in the characterization of natural products. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptor to a chiral center.[5][6]

Table 2: Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Water Solubility 0.015 g/L[1]
logP 3.13[1]
pKa (Strongest Acidic) 9.78[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]

Experimental Protocols for Structural Elucidation

The structural and stereochemical characterization of this compound relies on a combination of spectroscopic and chiroptical techniques. The following outlines the general methodologies employed.

This compound can be isolated from various plant sources, such as Medicago sativa (alfalfa) and Sesbania grandiflora.[2][7] A general workflow for the isolation process is as follows:

Isolation_Workflow PlantMaterial Plant Material (e.g., roots) Extraction Extraction with a suitable solvent (e.g., methanol) PlantMaterial->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning Filtration->Partitioning Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Isolatedthis compound Isolated this compound Purification->Isolatedthis compound Structure_Elucidation_Workflow IsolatedCompound Isolated Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) IsolatedCompound->Spectroscopy Stereochem Stereochemical Analysis (Optical Rotation, CD) IsolatedCompound->Stereochem Structure Planar Structure Determination Spectroscopy->Structure AbsoluteConfig Absolute Configuration ((3R)-Sativan) Stereochem->AbsoluteConfig

References

Comprehensive Long-Tail Keywords for "Lubiprostone-d7" Targeted at Scientific Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers investigating "Lubiprostone-d7," a targeted content strategy focusing on specific long-tail keywords is essential for visibility and impact. The following categorized list of keywords addresses various stages of the research process, from initial exploration to validation and comparative analysis.

CategoryLong-tail Keyword
Foundational & Exploratory Lubiprostone-d7 chemical properties and structure
Mechanism of action of Lubiprostone-d7
Synthesis and purification of Lubiprostone-d7
Lubiprostone-d7 stability and storage conditions
Pharmacokinetics and metabolism of Lubiprostone-d7
In vitro and in vivo studies of Lubiprostone-d7
Lubiprostone-d7 as a research tool for ion channel studies
Deuterated standards in mass spectrometry analysis
Applications of stable isotope-labeled compounds in research
Lubiprostone-d7 for studying chloride channel activation
Methodological & Application Quantitative analysis of Lubiprostone-d7 by LC-MS/MS
Protocol for using Lubiprostone-d7 as an internal standard
Cell-based assays using Lubiprostone-d7
Animal models for studying Lubiprostone-d7 effects
Bioanalytical method development for Lubiprostone-d7
Sample preparation techniques for Lubiprostone-d7 analysis
Use of Lubiprostone-d7 in drug metabolism studies
High-resolution mass spectrometry for Lubiprostone-d7
Chromatographic separation of Lubiprostone-d7
Lubiprostone-d7 in preclinical research studies
Troubleshooting & Optimization Overcoming matrix effects in Lubiprostone-d7 analysis
Improving sensitivity for Lubiprostone-d7 detection
Troubleshooting guide for Lubiprostone-d7 LC-MS/MS assay
Optimization of extraction recovery for Lubiprostone-d7
Preventing degradation of Lubiprostone-d7 during analysis
Common pitfalls in deuterated internal standard use
Enhancing chromatographic peak shape for Lubiprostone-d7
Calibration curve issues with Lubiprostone-d7
Minimizing ion suppression for Lubiprostone-d7
Addressing variability in Lubiprostone-d7 experimental results
Validation & Comparative Cross-validation of Lubiprostone-d7 analytical methods
Comparison of Lubiprostone-d7 with other internal standards
Inter-laboratory comparison of Lubiprostone-d7 quantification
Validation of Lubiprostone-d7 as a certified reference material
Lubiprostone-d7 vs. non-deuterated lubiprostone in assays.[1][2][3][4]
Accuracy and precision of Lubiprostone-d7 measurements
Isotopic purity assessment of Lubiprostone-d7
Comparative efficacy of lubiprostone and osmotic laxatives.[1]
Head-to-head comparison of lubiprostone and linaclotide.[4]
Benchmarking Lubiprostone-d7 performance against industry standards

References

A Comprehensive Technical Guide to the Preliminary Toxicity Screening of Sativan, a Novel Cannabis sativa Extract

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the essential preliminary toxicity screening for "Sativan," a hypothetical novel extract derived from Cannabis sativa. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a framework for the initial safety assessment of such herbal products. The guide details experimental protocols, presents data in a structured format, and visualizes key workflows and biological pathways.

Introduction

The therapeutic potential of compounds derived from Cannabis sativa, such as tetrahydrocannabinol (THC) and cannabidiol (CBD), is a subject of growing scientific interest.[1] As novel extracts like "this compound" are developed, a thorough evaluation of their safety profile is paramount before they can be considered for further clinical trials.[2][3] Preliminary toxicity screening encompasses a series of initial studies to identify potential adverse effects of a substance. This guide outlines the core components of such a screening for this compound, focusing on acute, sub-chronic toxicity, and initial cytotoxicity assessments.

Data Presentation: Summary of Preclinical Toxicity Studies

The following tables summarize hypothetical quantitative data from preclinical toxicity studies on this compound. These tables are designed for clear comparison of key toxicological endpoints.

Table 1: Acute Oral Toxicity of this compound in Rodents

Species/StrainSexDosage (mg/kg)Observation PeriodMortalityLD50 (mg/kg)Clinical Observations
Wistar RatMale/Female200014 days0/10>2000No signs of toxicity or behavioral changes observed.[2][4]
Wistar RatMale/Female500014 days0/10>5000Mild sedation observed in the first 6 hours post-administration; resolved thereafter.

Table 2: Sub-chronic (90-Day) Oral Toxicity of this compound in Wistar Rats - Hematological Parameters

ParameterControl (Vehicle)Low Dose (100 mg/kg)Mid Dose (300 mg/kg)High Dose (1000 mg/kg)
White Blood Cells (x10⁹/L) 8.5 ± 1.28.7 ± 1.38.9 ± 1.19.1 ± 1.4
Red Blood Cells (x10¹²/L) 7.2 ± 0.57.3 ± 0.67.1 ± 0.47.4 ± 0.5
Hemoglobin (g/dL) 14.1 ± 1.014.3 ± 0.914.0 ± 1.114.5 ± 1.2
Platelets (x10⁹/L) 350 ± 50355 ± 48360 ± 52365 ± 49

Values are presented as mean ± standard deviation. No statistically significant differences were observed between the groups.

Table 3: Sub-chronic (90-Day) Oral Toxicity of this compound in Wistar Rats - Serum Biochemical Parameters

ParameterControl (Vehicle)Low Dose (100 mg/kg)Mid Dose (300 mg/kg)High Dose (1000 mg/kg)
Alanine Aminotransferase (ALT) (U/L) 45 ± 847 ± 746 ± 948 ± 8
Aspartate Aminotransferase (AST) (U/L) 110 ± 15112 ± 16115 ± 14118 ± 17
Alkaline Phosphatase (ALP) (U/L) 200 ± 30205 ± 32210 ± 28215 ± 35
Blood Urea Nitrogen (BUN) (mg/dL) 18 ± 318.5 ± 2.819 ± 3.119.5 ± 3.3
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.65 ± 0.10.7 ± 0.1

Values are presented as mean ± standard deviation. No statistically significant differences of toxicological relevance were observed.

Table 4: Sub-chronic (90-Day) Oral Toxicity of this compound in Wistar Rats - Relative Organ Weights

OrganControl (Vehicle)Low Dose (100 mg/kg)Mid Dose (300 mg/kg)High Dose (1000 mg/kg)
Liver 3.5 ± 0.33.6 ± 0.43.5 ± 0.33.7 ± 0.4
Kidneys 0.8 ± 0.10.8 ± 0.10.82 ± 0.10.85 ± 0.1
Heart 0.4 ± 0.050.4 ± 0.060.41 ± 0.050.42 ± 0.06
Spleen 0.2 ± 0.030.2 ± 0.040.21 ± 0.030.22 ± 0.04

Values are presented as mean relative organ weight ( g/100g body weight) ± standard deviation. No significant changes were noted between the groups.[4]

Experimental Protocols

Detailed methodologies for the key toxicological assessments are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

  • Objective: To determine the acute toxic effects of a single high dose of this compound and to estimate its median lethal dose (LD50).

  • Animals: Healthy, young adult Wistar rats (8-12 weeks old), nulliparous and non-pregnant females.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A single oral dose of this compound (e.g., 2000 mg/kg body weight) is administered to a group of three female rats. The substance is dissolved in a suitable vehicle (e.g., corn oil).

    • A control group receives the vehicle only.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.[2][4]

    • If no mortality is observed, a higher dose (e.g., 5000 mg/kg) may be used in another group of animals.

    • At the end of the observation period, all surviving animals are euthanized and subjected to gross necropsy.

  • Objective: To evaluate the adverse effects of repeated oral administration of this compound over a 90-day period.

  • Animals: Healthy Wistar rats of both sexes.

  • Procedure:

    • Animals are randomly assigned to a control group and at least three treatment groups (low, mid, and high dose). Each group consists of 10 males and 10 females.

    • This compound is administered orally on a daily basis for 90 days. The control group receives the vehicle.

    • Observations:

      • Clinical Signs: Animals are observed daily for signs of toxicity.

      • Body Weight and Food Consumption: Recorded weekly.

      • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters listed in Tables 2 and 3.

      • Urinalysis: Conducted prior to termination.

    • Termination: At the end of 90 days, animals are euthanized. A full gross necropsy is performed, and major organs are weighed.[5]

    • Histopathology: Organs are preserved for microscopic examination.

  • Objective: To provide a rapid and simple preliminary assessment of the cytotoxic potential of this compound.[6]

  • Organism: Brine shrimp (Artemia salina) nauplii.

  • Procedure:

    • Brine shrimp eggs are hatched in artificial seawater to obtain nauplii.

    • This compound is dissolved in a suitable solvent and diluted to various concentrations (e.g., 10, 100, 1000 µg/mL).

    • A specific number of nauplii (e.g., 10) are added to vials containing the different concentrations of this compound.

    • After 24 hours of exposure, the number of surviving nauplii is counted.[6]

    • The median lethal concentration (LC50) is calculated using probit analysis. An LC50 value below 100 µg/mL is often considered indicative of high toxicity.[6]

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the logical flow of the preliminary toxicity screening process for this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Acute Toxicity cluster_2 In Vivo Sub-chronic Toxicity in_vitro Brine Shrimp Lethality Assay (Preliminary Cytotoxicity) acute_tox Acute Oral Toxicity Study (OECD 423) Single High Dose acute_obs 14-Day Observation (Mortality, Clinical Signs) acute_tox->acute_obs acute_necropsy Gross Necropsy acute_obs->acute_necropsy subchronic_tox 90-Day Repeated Dose Study (OECD 408) Low, Mid, High Doses acute_necropsy->subchronic_tox subchronic_obs Daily Observations, Weekly Weights subchronic_tox->subchronic_obs subchronic_analysis Hematology & Biochemistry subchronic_obs->subchronic_analysis subchronic_necropsy Gross Necropsy, Organ Weights, Histopathology subchronic_analysis->subchronic_necropsy decision Proceed to Further Studies? subchronic_necropsy->decision start This compound (Test Substance) start->in_vitro start->acute_tox end No-Observed-Adverse-Effect-Level (NOAEL) Determination decision->end Favorable Profile

Preliminary Toxicity Screening Workflow for this compound.

Components of Cannabis sativa have been shown to modulate various cellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth, and is a known target for many natural products.[7] Understanding the interaction of this compound with this pathway could provide insights into its mechanism of action.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K This compound This compound (Hypothesized Modulation) This compound->PI3K Inhibition? Akt Akt This compound->Akt Inhibition? PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Hypothesized Modulation of the PI3K/Akt/mTOR Pathway by this compound.

Conclusion

This guide outlines a foundational approach to the preliminary toxicity screening of this compound, a hypothetical Cannabis sativa extract. Based on the presented hypothetical data, this compound demonstrates a favorable acute safety profile with an LD50 greater than 5000 mg/kg in rats. In sub-chronic studies, no significant toxicological changes in hematological, biochemical, or histopathological parameters were observed at the tested doses. The No-Observed-Adverse-Effect-Level (NOAEL) for this compound was determined to be greater than 1000 mg/kg/day in the 90-day rat study. These preliminary findings suggest that this compound is well-tolerated under the experimental conditions described. Further studies, including chronic toxicity, reproductive toxicity, and genotoxicity assessments, are necessary to establish a comprehensive safety profile for this compound.

References

The Distribution and Analysis of Secondary Metabolites in Cannabis sativa Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The term "sativan metabolites" is colloquially used to refer to the diverse array of secondary metabolites produced by the plant Cannabis sativa L. These compounds, which are not directly involved in the primary processes of growth and development, play crucial roles in the plant's defense against pests, pathogens, and abiotic stresses. For researchers, scientists, and drug development professionals, a thorough understanding of the biosynthesis, distribution, and analysis of these metabolites is paramount. This technical guide provides an in-depth overview of the major classes of secondary metabolites in Cannabis sativa—cannabinoids, terpenes, and flavonoids—with a focus on their quantitative distribution in various plant tissues, detailed experimental protocols for their analysis, and the signaling pathways that regulate their production.

Data Presentation: Quantitative Distribution of Metabolites

The concentration and composition of secondary metabolites in Cannabis sativa vary significantly between different plant tissues, developmental stages, and cultivars. The highest concentrations of cannabinoids and terpenes are typically found in the glandular trichomes of the female inflorescences.

Table 1: Quantitative Distribution of Major Cannabinoids in Cannabis sativa Tissues

CannabinoidFlowersLeavesVegetative ShootsStemsRoots & Seeds
Δ⁹-THCA (mg/g DW) 10 - 250+1 - 200.5 - 10< 1Trace to non-detectable
CBDA (mg/g DW) 10 - 200+1 - 200.5 - 15< 1Trace to non-detectable
CBGA (mg/g DW) 1 - 200.1 - 20.1 - 2< 0.5Trace to non-detectable
CBCA (mg/g DW) 0.5 - 100.05 - 10.05 - 1< 0.1Trace to non-detectable
Δ⁹-THC (μg/g) Variable (decarboxylation)57.6 - 407.4[1]Higher than leaves--
CBD (μg/g) Variable (decarboxylation)1,200 - 8,900[1]Higher than leaves--
CBDV (μg/g) -0.006 - 0.12[1]Higher than leaves--
CBC (μg/g) -0.067 - 0.24[1]Higher than leaves--

Note: Concentrations are highly dependent on the cultivar, growing conditions, and analytical methods. THCA, CBDA, CBGA, and CBCA are the acidic precursors that are converted to their neutral counterparts (THC, CBD, CBG, CBC) through decarboxylation (heat, light). DW = Dry Weight.

Table 2: Quantitative Distribution of Major Terpenes in Cannabis sativa Tissues

TerpeneFlowers (mg/g DW)Leaves (mg/g DW)
β-Myrcene 0.5 - 10+0.1 - 1
β-Caryophyllene 0.5 - 80.1 - 0.8
Limonene 0.2 - 50.05 - 0.5
α-Pinene 0.1 - 40.02 - 0.4
α-Humulene 0.1 - 30.02 - 0.3
Linalool 0.05 - 20.01 - 0.2
Total Terpenes 5 - 30+0.5 - 1.1[1]

Note: Terpene concentrations are highly volatile and can vary significantly based on genetics, harvesting, and processing methods. Foliar terpenes are dominated by sesquiterpenes, while flowers have a higher proportion of monoterpenes.[1]

Table 3: Distribution of Flavonoids in Cannabis sativa Tissues

Flavonoid/ClassFlowersLeavesSeedlingsFruitsRoots & Seeds
Cannflavin A PresentPresentPresentPresentUndetectable[2]
Cannflavin B PresentPresentPresentPresentUndetectable[2]
Cannflavin C PresentPresentPresentPresentUndetectable[2]
Apigenin PresentPresentPresentPresentUndetectable[2]
Luteolin PresentPresentPresentPresentUndetectable[2]
Kaempferol PresentPresentPresentPresentUndetectable[2]
Quercetin PresentPresentPresentPresentUndetectable[2]

Note: Flavonoids are present in most aerial tissues of Cannabis sativa but have not been detected in the roots and seeds.[2] Their concentrations are generally lower than those of cannabinoids and are influenced by environmental factors such as light exposure.

Experimental Protocols

Accurate quantification of secondary metabolites is essential for research and drug development. The following are generalized protocols for the extraction and analysis of the major metabolite classes in Cannabis sativa.

Protocol 1: Extraction and Quantification of Cannabinoids by HPLC-DAD

This protocol outlines a common method for the analysis of the major acidic and neutral cannabinoids.

1. Sample Preparation:

  • Harvest and dry plant material (e.g., female inflorescences) at a controlled temperature (20-25°C) in the dark to minimize degradation.

  • Grind the dried material to a homogeneous powder (e.g., using a coffee grinder or ball mill).

2. Extraction:

  • Weigh approximately 100 mg of the homogenized plant material into a centrifuge tube.

  • Add 10 mL of an extraction solvent, typically a mixture of methanol and chloroform (9:1 v/v) or ethanol.

  • Vortex the mixture for 1 minute.

  • Perform ultrasound-assisted extraction by placing the tube in an ultrasonic bath for 15-30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-DAD Analysis:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Water with 0.1% formic acid or 0.085% phosphoric acid.[3][4]

    • Solvent B: Acetonitrile with 0.1% formic acid or 0.085% phosphoric acid.[3][4]

  • Gradient Program: A typical gradient might start at 70% B, increase to 85-95% B over several minutes, and then return to the initial conditions for re-equilibration.[3]

  • Flow Rate: 1.0 - 1.6 mL/min.[3]

  • Column Temperature: 30-35°C.[3]

  • Detection: Diode Array Detector (DAD) set to monitor at approximately 220-230 nm for cannabinoids.[3][5]

  • Quantification: Create a calibration curve using certified reference standards for each cannabinoid of interest. Calculate the concentration in the sample based on the peak area and the calibration curve.

Protocol 2: Extraction and Quantification of Terpenes by GC-MS

This protocol is suitable for the analysis of volatile terpenes.

1. Sample Preparation:

  • Use fresh or properly dried and stored plant material to prevent the loss of volatile terpenes.

  • Grind the material to a homogeneous powder.

2. Extraction:

  • Weigh approximately 100-200 mg of the ground material into a vial.

  • Add 5 mL of a non-polar solvent such as n-hexane or ethyl acetate.[6]

  • Add an internal standard (e.g., n-tridecane at 100 µg/mL) to the solvent for accurate quantification.[6]

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge and filter the supernatant through a 0.22 µm syringe filter into a GC vial.

3. GC-MS Analysis:

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is commonly used.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C in splitless or split mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 50-60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300°C) to elute all terpenes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

  • Identification and Quantification: Identify terpenes by comparing their mass spectra and retention times with those of reference standards and libraries (e.g., NIST). Quantify using the internal standard method and a calibration curve for each target terpene.

Protocol 3: Extraction and Quantification of Flavonoids by HPLC-DAD

This protocol is adapted for the analysis of flavonoids, including the cannabis-specific cannflavins.

1. Sample Preparation:

  • Dry and homogenize the plant material as described for cannabinoid analysis.

2. Extraction:

  • Weigh approximately 500 mg of the ground material.

  • Use a solvent mixture such as 80% methanol in water. For glycosylated flavonoids, a mild acid hydrolysis step (e.g., with 1 M HCl) can be included by heating the mixture at 80-90°C for 1-2 hours to release the aglycones.

  • Follow with sonication and centrifugation as in the cannabinoid protocol.

  • Filter the supernatant into an HPLC vial.

3. HPLC-DAD Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.

  • Detection: DAD monitoring at wavelengths specific for flavonoids, typically around 270 nm and 340-370 nm.

  • Quantification: Use certified reference standards for common flavonoids (e.g., quercetin, kaempferol, apigenin) and, if available, for cannflavins to create calibration curves.

Mandatory Visualizations

Biosynthetic and Signaling Pathways

The production of secondary metabolites in Cannabis sativa is tightly regulated by complex signaling networks that respond to both developmental cues and environmental stimuli. Below are diagrams of key biosynthetic and regulatory pathways.

Cannabinoid_Biosynthesis cluster_plastid Plastid (MEP Pathway) cluster_cytosol Cytosol GPP Geranyl Pyrophosphate (GPP) CBGA Cannabigerolic Acid (CBGA) GPP->CBGA Aromatic Prenyltransferase Hexanoyl_CoA Hexanoyl-CoA Olivetolic_Acid Olivetolic Acid Hexanoyl_CoA->Olivetolic_Acid Olivetol Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Olivetolic_Acid Olivetolic Acid Cyclase Olivetolic_Acid->CBGA THCA Δ⁹-THCA CBGA->THCA THCA Synthase CBDA CBDA CBGA->CBDA CBDA Synthase CBCA CBCA CBGA->CBCA CBCA Synthase

Caption: Simplified biosynthetic pathway of major cannabinoids in Cannabis sativa.

Terpene_Biosynthesis cluster_plastid Plastid (MEP Pathway) cluster_cytosol Cytosol (MVA Pathway) GPP Geranyl Pyrophosphate (GPP) Monoterpenes Monoterpenes (e.g., Myrcene, Pinene) GPP->Monoterpenes Mono-TPS FPP Farnesyl Pyrophosphate (FPP) Sesquiterpenes Sesquiterpenes (e.g., β-Caryophyllene) FPP->Sesquiterpenes Sesqui-TPS

Caption: Overview of monoterpene and sesquiterpene biosynthesis pathways.

Jasmonate_Signaling Stress Biotic/Abiotic Stress MeJA Methyl Jasmonate (MeJA) Stress->MeJA COI1_JAZ COI1-JAZ Complex MeJA->COI1_JAZ binds to MYC2 MYC2 (Transcription Factor) COI1_JAZ->MYC2 releases Trichome_Dev Trichome Development MYC2->Trichome_Dev activates Cannabinoid_Biosynthesis Cannabinoid Biosynthesis Genes MYC2->Cannabinoid_Biosynthesis activates Terpene_Biosynthesis Terpene Biosynthesis Genes MYC2->Terpene_Biosynthesis activates

Caption: Jasmonic acid signaling pathway regulating secondary metabolite production.

Light_Signaling_Flavonoids UV_B_Light UV-B Light UVR8 UVR8 Photoreceptor UV_B_Light->UVR8 activates COP1 COP1 UVR8->COP1 interacts with HY5 HY5 (Transcription Factor) COP1->HY5 stabilizes Flavonoid_Genes Flavonoid Biosynthesis Genes (e.g., CHS, FLS) HY5->Flavonoid_Genes activates transcription Flavonoids Flavonoids Flavonoid_Genes->Flavonoids leads to

Caption: Light signaling pathway for flavonoid biosynthesis.

Conclusion

The secondary metabolites of Cannabis sativa represent a complex and dynamic chemical profile that is of significant interest for both basic research and pharmaceutical applications. A thorough understanding of the tissue-specific accumulation of cannabinoids, terpenes, and flavonoids, coupled with robust and validated analytical methods, is fundamental to advancing our knowledge and harnessing the potential of this plant. Furthermore, elucidating the intricate signaling pathways that regulate the biosynthesis of these compounds opens up new avenues for metabolic engineering and the development of cultivars with tailored chemical profiles for specific therapeutic or industrial purposes.

References

Methodological & Application

High-performance liquid chromatography for Sativan quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on High-Performance Liquid Chromatography for the Quantification of Sativan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound (C17H18O4) is a naturally occurring isoflavan with potential biological activities, making its accurate quantification crucial for research and development.[1][2][3][4] The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be robust, sensitive, and suitable for the routine analysis of this compound in various sample matrices. This document provides comprehensive experimental protocols, chromatographic conditions, and data presentation for facilitating its implementation in a laboratory setting.

Introduction

This compound is a methoxyisoflavan that has been identified in a variety of plant species.[2][4] The growing interest in the pharmacological properties of isoflavonoids necessitates reliable analytical methods for their quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds in complex mixtures due to its high resolution and sensitivity.[5][6][7][8] This application note presents a detailed protocol for the quantification of this compound using RP-HPLC with UV detection, which is applicable for quality control, pharmacokinetic studies, and phytochemical analysis.

Experimental Protocol

Instrumentation and Reagents
  • HPLC System : An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector is required.

  • Analytical Column : A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.

  • Reagents :

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (HPLC grade)

    • Formic acid (analytical grade)

Chromatographic Conditions

The HPLC parameters for the analysis of this compound are summarized in the table below.

Table 1: Optimized Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (4.6 mm x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Elution 0-20 min: 40-80% B20-25 min: 80% B25-30 min: 80-40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Preparation of Standard and Sample Solutions

Standard Solutions:

  • A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol.

  • Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

Sample Preparation (from plant material):

  • Accurately weigh 1.0 g of the dried, ground plant material.

  • Add 25 mL of methanol and perform sonication for 30 minutes.

  • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter prior to injection.

Method Validation and Data Presentation

The analytical method was validated for linearity, precision, accuracy, and sensitivity. The quantitative data is summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 97.5% - 103.2%
Precision (RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Workflow and Pathway Diagrams

The logical flow of the experimental procedure for this compound quantification is illustrated in the following diagram.

experimental_workflow cluster_preparation Preparation Stage cluster_analysis Analysis Stage cluster_processing Data Processing Stage standard_prep Standard Preparation hplc_analysis HPLC Separation standard_prep->hplc_analysis sample_prep Sample Extraction sample_prep->hplc_analysis uv_detection UV Detection hplc_analysis->uv_detection peak_integration Peak Integration uv_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for HPLC quantification of this compound.

As no specific signaling pathway for this compound is currently well-documented in publicly available literature, a diagram for a signaling pathway is not included. The focus of this application note is on the analytical quantification methodology.

Conclusion

This application note provides a detailed and validated RP-HPLC method for the quantification of this compound. The method is accurate, precise, and sensitive, making it a valuable tool for researchers, scientists, and professionals in the field of drug development and natural product analysis. Adherence to this protocol will ensure reliable and reproducible results for the quantification of this compound.

References

Application Notes and Protocols for the Extraction of Sativan from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of Sativan, a homoisoflavonoid, from plant material, with a primary focus on species from the Caesalpinia genus.

Introduction

This compound is a homoisoflavonoid, a class of phenolic compounds found in various plants, notably within the Caesalpinia genus. Homoisoflavonoids are recognized for a range of biological activities, making them of significant interest for pharmaceutical research and drug development.[1][2] This document outlines the methodologies for the efficient extraction and isolation of this compound and related homoisoflavonoids.

Data Presentation

The following table summarizes quantitative data for the isolation of homoisoflavonoids from Caesalpinia sappan, a closely related species to plants known to contain this compound. This data is indicative of the yields and purities that can be expected when applying similar protocols to this compound-containing plant material.

CompoundPlant SourceExtraction MethodPurification MethodYieldPurity (%)Reference
3'-deoxysappanolCaesalpinia sappanMaceration with Ethyl AcetateHSCCC5 mg from 120 mg extract99[3]
3-deoxysappanone BCaesalpinia sappanMaceration with Ethyl AcetateHSCCC8 mg from 120 mg extract97[3]
4-O-methylsappanolCaesalpinia sappanMaceration with Ethyl AcetateHSCCC20 mg from 120 mg extract90[3]
BrazilinCaesalpinia sappanMaceration with Ethyl AcetateHSCCC18 mg from 120 mg extract85[3]
SappanolCaesalpinia sappanMaceration with Ethyl AcetateCPCNot specifiedHigh[4][5]
BrazilinCaesalpinia sappanMaceration with Ethyl AcetateCPCNot specifiedHigh[4][5]
BrazilinCaesalpinia sappanMethanol ExtractionColumn Chromatography & Preparative TLC21.43% (w/w) from methanol fractionNot specified[6]

HSCCC: High-Speed Counter-Current Chromatography CPC: Centrifugal Partition Chromatography TLC: Thin Layer Chromatography

Experimental Protocols

General Extraction of Homoisoflavonoids from Plant Material

This protocol describes a general procedure for the extraction of homoisoflavonoids from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., heartwood of Caesalpinia sp.)

  • Methanol or Ethanol (95%)

  • n-Hexane

  • Ethyl Acetate

  • Distilled water

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Defatting: The dried plant powder (e.g., 500 g) is first macerated with n-hexane at room temperature for 24 hours to remove non-polar compounds and lipids. This step is repeated three times.[6]

  • Extraction: The defatted plant material is air-dried and then extracted with 95% methanol or ethanol at room temperature with occasional shaking for 48 hours. The extraction is repeated three to four times until the extract becomes colorless.

  • Concentration: The collected extracts are filtered and combined. The solvent is then evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

  • Fractionation: The crude extract is suspended in distilled water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is rich in homoisoflavonoids, is collected and concentrated to dryness.[3]

Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method used for the separation of homoisoflavonoids from Caesalpinia sappan and is suitable for the purification of this compound.[3]

Materials:

  • Ethyl acetate fraction of the plant extract

  • Chloroform

  • Methanol

  • Water

  • HSCCC instrument

  • HPLC system for purity analysis

Procedure:

  • Solvent System Preparation: A two-phase solvent system is prepared by mixing chloroform, methanol, and water in a ratio of 4:3:2 (v/v/v). The mixture is thoroughly shaken and allowed to separate into two phases in a separation funnel.

  • Sample Preparation: The dried ethyl acetate fraction (e.g., 120 mg) is dissolved in a mixture of the upper and lower phases of the solvent system (e.g., 10 mL each).[3]

  • HSCCC Separation:

    • The HSCCC column is first filled with the stationary phase (the lower phase).

    • The apparatus is then rotated at a specific speed (e.g., 900 rpm), and the mobile phase (the upper phase) is pumped into the column at a defined flow rate (e.g., 1.0 mL/min).[3]

    • Once hydrodynamic equilibrium is reached, the sample solution is injected.

    • The effluent is continuously monitored with a UV detector at 280 nm.[3]

    • Fractions are collected based on the resulting chromatogram.

  • Analysis of Fractions: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated this compound. Fractions with high purity are combined and concentrated.

Quantitative Analysis of this compound by HPLC

This protocol outlines a method for the quantitative analysis of this compound in the obtained extracts and purified fractions.

Materials:

  • Purified this compound or extract fractions

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid or orthophosphoric acid

  • HPLC system with a C18 column and UV-Vis or PDA detector

  • This compound standard for calibration

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient elution is typically used. For example, a mixture of methanol and water (containing 0.1% orthophosphoric acid) with a starting ratio of 70:30 (v/v) can be employed.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: 280 nm.[3]

    • Injection Volume: 10-20 µL.

  • Standard Curve Preparation: A stock solution of the this compound standard is prepared in methanol. A series of dilutions are made to create calibration standards of known concentrations.

  • Sample Preparation: The dried extracts or purified fractions are accurately weighed and dissolved in methanol to a known concentration. The solutions are filtered through a 0.45 µm syringe filter before injection.

  • Analysis: The standard solutions and sample solutions are injected into the HPLC system. The peak corresponding to this compound is identified by comparing the retention time with the standard. The concentration of this compound in the samples is calculated using the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow for this compound Extraction and Purification

G plant_material Plant Material (e.g., Caesalpinia sp.) defatting Defatting with n-Hexane plant_material->defatting extraction Methanol/Ethanol Extraction defatting->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 fractionation Solvent Partitioning (Ethyl Acetate/Water) concentration1->fractionation concentration2 Concentration of Ethyl Acetate Fraction fractionation->concentration2 purification Purification (e.g., HSCCC, Column Chromatography) concentration2->purification analysis Purity Analysis (HPLC) purification->analysis isolated_this compound Isolated this compound analysis->isolated_this compound

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Analytical Steps

G crude_extract Crude Extract fractionation Fractionation crude_extract->fractionation purification Purification fractionation->purification identification Structural Identification (NMR, MS) purification->identification quantification Quantitative Analysis (HPLC) purification->quantification bioactivity Bioactivity Assays quantification->bioactivity

Caption: Analytical steps for this compound characterization.

References

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterization of Cannabis sativa Constituents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-NMR-CS-001

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and quantitative analysis of natural products.[1][2][3][4] This application note provides a detailed overview and protocols for the characterization of major chemical constituents isolated from Cannabis sativa, such as cannabinoids and flavonoids, using various NMR methodologies. High-field NMR is a primary tool for unambiguous structure determination, while quantitative NMR (qNMR) offers precise quantification without the need for identical standards.[5]

Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis and characterization of natural products, particularly those derived from Cannabis sativa.

Core Applications
  • Structural Elucidation: Determination of the chemical structure of novel and known compounds.[6][7]

  • Quantitative Analysis (qNMR): Accurate measurement of the concentration and purity of specific compounds in complex mixtures or as isolated substances.[8][9][10]

  • Purity Assessment: Evaluation of the purity of isolated natural products.[4][11]

  • Mixture Analysis: Identification and quantification of multiple components within a crude extract or fraction.[4][12]

Part 1: Structural Elucidation of Cannabis sativa Constituents

The structural characterization of compounds from Cannabis sativa relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These experiments provide information about the chemical environment of individual nuclei (¹H and ¹³C) and their connectivity.

Key NMR Experiments for Structural Elucidation

A standard set of NMR experiments is employed to determine the structure of isolated compounds.[6]

  • ¹H NMR (Proton NMR): Provides information on the number, type, and connectivity of protons in a molecule.

  • ¹³C NMR (Carbon NMR): Shows the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

  • DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).[6][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the carbon skeleton.[6][14]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is important for determining stereochemistry.[6]

Experimental Workflow for Structural Elucidation

G Figure 1: Experimental Workflow for Structural Elucidation by NMR cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Verification Isolation Isolation & Purification of Compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Isolation->Dissolution NMR_1D 1D NMR: ¹H, ¹³C, DEPT Dissolution->NMR_1D Acquire Spectra NMR_2D 2D NMR: COSY, HSQC, HMBC, NOESY NMR_1D->NMR_2D Processing Fourier Transform, Phasing, Baseline Correction NMR_2D->Processing Process Data Analysis Spectral Interpretation & Correlation Analysis Processing->Analysis Structure Structure Proposal Analysis->Structure DB_Comparison Comparison with Literature/Database Values Structure->DB_Comparison MS_Data Correlation with Mass Spectrometry Data Structure->MS_Data Final_Structure Final Structure Assignment DB_Comparison->Final_Structure MS_Data->Final_Structure

Caption: Figure 1: Experimental Workflow for Structural Elucidation by NMR.

Protocol 1: General Procedure for Acquiring 1D and 2D NMR Spectra for Structural Elucidation
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm), if not already present in the solvent.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a 1D ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (S/N).

    • Typical parameters: spectral width of 12-16 ppm, 30° pulse width, relaxation delay of 1-2 s, and acquisition time of 2-4 s.[15]

  • ¹³C and DEPT NMR Acquisition:

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling.[12]

    • Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2 s.[12][15]

    • Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition:

    • Acquire standard 2D NMR spectra (COSY, HSQC, HMBC).

    • Optimize parameters for the specific experiments, particularly the delays in HMBC to observe correlations over different bond distances.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections for all spectra.

    • Reference the spectra using the TMS signal or the residual solvent peak.

Data Presentation: ¹H and ¹³C NMR Data for Major Cannabis sativa Constituents

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for representative cannabinoids and flavonoids from Cannabis sativa.[16][17]

Table 1: ¹H and ¹³C NMR Data for Cannabidiol (CBD) in CDCl₃ [16][17]

PositionδC (ppm)δH (ppm, mult., J in Hz)
1110.16.25 (s)
2140.8-
3108.26.15 (s)
4155.0-
5143.2-
6125.0-
1'31.03.85 (m)
2'45.51.80 (m)
3'30.51.65 (m)
4'31.61.55 (m)
5'22.60.88 (t, 6.8)
1''140.85.58 (s)
2''124.94.65 (s)
3''74.84.55 (s)
4''45.12.15 (m)
5''30.51.85 (m)
6''20.51.68 (s)
7''23.91.75 (s)

Table 2: ¹H and ¹³C NMR Data for Cannflavin A in Methanol-d₄

PositionδC (ppm)δH (ppm, mult., J in Hz)
2165.4-
3103.96.61 (s)
4183.5-
5162.8-
699.56.25 (d, 2.1)
7165.1-
894.76.52 (d, 2.1)
1'122.9-
2'114.27.51 (d, 2.2)
3'146.9-
4'150.1-
5'117.16.92 (d, 8.4)
6'120.37.50 (dd, 8.4, 2.2)
3-OCH₃56.73.88 (s)
1''22.33.30 (d, 7.2)
2''123.45.25 (t, 7.2)
3''132.3-
4''25.92.05 (m)
5''17.81.65 (s)
6''25.91.78 (s)

Part 2: Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute concentration or purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.[1][8][18]

Key Principles of qNMR
  • Direct Proportionality: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][18]

  • Internal Standard: A certified reference material with a known purity and concentration is added to the sample.

  • Relaxation Delay: A sufficiently long relaxation delay (D1) must be used to ensure complete relaxation of all relevant nuclei between scans, which is critical for accurate quantification. A common rule of thumb is D1 + acquisition time ≥ 7 * T₁, where T₁ is the longest spin-lattice relaxation time of the signals being integrated.[18]

Logical Flow for a qNMR Experiment

G Figure 2: Logical Flow for a qNMR Experiment A Select Analyte & Internal Standard (IS) B Accurately Weigh Analyte & IS A->B C Prepare Sample in Deuterated Solvent B->C D Optimize NMR Parameters (esp. Relaxation Delay) C->D E Acquire ¹H NMR Spectrum D->E F Process Spectrum (Phasing, Baseline Correction) E->F G Integrate Analyte & IS Signals F->G H Calculate Purity/Concentration G->H

Caption: Figure 2: Logical Flow for a qNMR Experiment.

Protocol 2: Purity Determination of an Isolated Compound using qNMR
  • Selection of Internal Standard (IS):

    • Choose an IS that has sharp signals in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

    • The IS should be stable, non-volatile, and of high purity (e.g., maleic acid, dimethyl sulfone, 1,4-bis(trimethylsilyl)benzene).[11]

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the isolated analyte and 10-15 mg of the internal standard into a vial. Record the masses precisely.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Set the relaxation delay (D1) to at least 7 times the longest T₁ value of the signals of interest for both the analyte and the IS. If T₁ is unknown, a conservative value of 30-60 seconds is often used for ¹H qNMR.

    • Acquire the ¹H NMR spectrum with a 90° pulse angle to ensure uniform excitation.

    • Acquire a sufficient number of scans for a high S/N ratio (>250:1 is recommended).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte, I_IS: Integral values for the analyte and internal standard signals.

    • N_analyte, N_IS: Number of protons corresponding to the integrated signals of the analyte and IS.

    • M_analyte, M_IS: Molar masses of the analyte and IS.

    • m_analyte, m_IS: Masses of the analyte and IS.

    • P_IS: Purity of the internal standard.

Part 3: Signaling Pathways of Cannabis sativa Flavonoids

The biosynthesis of flavonoids in Cannabis sativa, including unique compounds like cannflavins, follows the general phenylpropanoid pathway, which branches into specific flavonoid classes.[19]

Biosynthetic Pathway of Cannflavins A and B

G Figure 3: Simplified Biosynthesis of Cannflavins A and B Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Luteolin Luteolin Naringenin_Chalcone->Luteolin Multiple Steps Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol CsOMT21 Cannflavin_A Cannflavin A Chrysoeriol->Cannflavin_A CsPT3 + GPP Cannflavin_B Cannflavin B Chrysoeriol->Cannflavin_B CsPT3 + DMAPP

Caption: Figure 3: Simplified Biosynthesis of Cannflavins A and B.[20][21]

This pathway highlights the key enzymatic steps leading to the formation of cannflavins A and B from the precursor L-phenylalanine. The enzymes PAL (phenylalanine ammonia-lyase), C4H (cinnamate 4-hydroxylase), 4CL (4-coumarate:CoA ligase), and CHS (chalcone synthase) are part of the general phenylpropanoid pathway.[19] The specific steps for cannflavin biosynthesis involve an O-methyltransferase (CsOMT21) that converts luteolin to chrysoeriol, followed by a prenyltransferase (CsPT3) that adds a geranyl or dimethylallyl group to form cannflavin A or B, respectively.[20]

Conclusion

NMR spectroscopy is a versatile and powerful tool for the comprehensive characterization of chemical constituents from Cannabis sativa. The combination of 1D and 2D NMR techniques provides unambiguous structural elucidation, while qNMR offers a precise and accurate method for quantification and purity assessment. The protocols and data presented in this application note serve as a guide for researchers in the field of natural product chemistry and drug development.

References

Application Note: Mass Spectrometry Analysis of Sativan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sativan (7-hydroxy-2',4'-dimethoxy-isoflavan) and its derivatives are a class of isoflavonoids found in various leguminous plants. These compounds have garnered significant interest in the fields of phytochemistry and pharmacology due to their potential biological activities, including antimicrobial and anti-inflammatory properties. Accurate and sensitive analytical methods are crucial for the qualitative and quantitative analysis of this compound derivatives in complex matrices such as plant extracts and biological fluids. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high selectivity and sensitivity. This application note describes a robust methodology for the analysis of this compound derivatives using LC-MS/MS, providing a comprehensive workflow from sample preparation to data acquisition and analysis.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, pharmacokinetics, and related fields who require a reliable method for the analysis of this compound and its derivatives.

Protocols

1. Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.[1] Here, we provide protocols for both plant material and biological fluids.

1.1. Extraction from Plant Material (e.g., Legume Roots)

  • Materials:

    • Plant tissue (lyophilized and ground)

    • 80% Methanol (MeOH)

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm syringe filters

  • Protocol:

    • Weigh 100 mg of powdered plant material into a microcentrifuge tube.

    • Add 1.5 mL of 80% MeOH.

    • Sonicate the mixture for 30 minutes at room temperature.[2]

    • Centrifuge the sample at 10,000 x g for 15 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

    • Store the vial at -20°C until analysis.

1.2. Extraction from Biological Fluids (e.g., Plasma)

  • Materials:

    • Plasma sample

    • Acetonitrile (ACN) with 0.1% formic acid (FA)

    • Vortex mixer

    • Centrifuge

    • 0.22 µm syringe filters

  • Protocol (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold ACN with 0.1% FA to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

    • Filter through a 0.22 µm syringe filter into an LC-MS vial.

2. LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation of isoflavonoids.[2]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient would be to start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the compounds, and then return to initial conditions for column re-equilibration.[3]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

2.2. Mass Spectrometry Conditions

  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is generally suitable for the analysis of isoflavonoids.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM mode is used. Precursor and product ion pairs for this compound and its derivatives need to be optimized by infusing a standard solution of each analyte into the mass spectrometer.

  • Key Parameters (to be optimized for the specific instrument):

    • Capillary Voltage

    • Source Temperature

    • Gas Flow (Nebulizer and Heater)

    • Collision Energy (for each MRM transition)

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables provide an example of how to summarize the optimized MRM parameters and the results of a quantitative analysis.

Table 1: Optimized MRM Transitions for this compound and Related Derivatives

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound287.1151.125
Vestitol273.1137.128
Medicarpin271.1256.122
Internal Standarde.g., 291.1e.g., 153.1e.g., 26

Table 2: Quantitative Analysis of this compound in Plant Extracts

Sample IDThis compound Concentration (µg/g)Standard Deviation
Extract A15.21.3
Extract B28.92.1
Extract C8.70.9

Visualizations

Experimental Workflow

The overall experimental workflow for the mass spectrometry analysis of this compound derivatives can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant Plant Material extraction Extraction plant->extraction fluid Biological Fluid fluid->extraction cleanup Cleanup/Purification extraction->cleanup lc Liquid Chromatography cleanup->lc ms Tandem Mass Spectrometry lc->ms quant Quantification ms->quant qual Identification ms->qual report Reporting quant->report qual->report

Caption: Workflow for this compound Derivative Analysis.

Potential Signaling Pathway Involvement

While a specific signaling pathway for this compound is not extensively documented, isoflavonoids are known to interact with various cellular signaling pathways. For instance, some isoflavonoids have been shown to modulate pathways related to inflammation and cell proliferation. A generalized diagram illustrating a potential interaction is shown below.

signaling_pathway This compound This compound Derivative receptor Cellular Target / Receptor This compound->receptor Binds to cascade Signaling Cascade (e.g., MAPK, NF-κB) receptor->cascade Activates / Inhibits response Cellular Response (e.g., Anti-inflammatory) cascade->response Leads to

Caption: Potential this compound Signaling Interaction.

References

Application Notes and Protocols for Evaluating Sativan Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sativan, an extract derived from Avena sativa (the common oat), has garnered significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. These properties are largely attributed to a unique group of phenolic compounds called avenanthramides (AVNs), as well as other bioactive molecules such as β-glucan, tocopherols, and flavonoids.[1][2] This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in key therapeutic areas. The assays described herein are designed to assess cytotoxicity, antioxidant potential, and anti-inflammatory activity, providing a comprehensive framework for preclinical evaluation.

Cytotoxicity and Cell Viability Assessment using MTT Assay

Application Note: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is crucial for determining the optimal non-toxic concentration range of this compound for subsequent efficacy studies. In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[3][4]

Experimental Protocol: MTT Assay

Materials:

  • This compound extract

  • Human keratinocyte cell line (HaCaT) or other relevant cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 8 x 10³ cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Treatment: Prepare serial dilutions of this compound extract in DMEM. After overnight incubation, remove the old media and treat the cells with various concentrations of this compound (e.g., 50, 100, 200, 400, 500 µg/mL) for 24 to 48 hours.[6]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation: this compound Cytotoxicity on HaCaT Cells
This compound Concentration (µg/mL)Cell Viability (%) after 24h
0 (Control)100
5098.5
10097.2
20095.8
40093.1
50085.3

Note: Data are representative. Actual results may vary.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4: Assay seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_this compound Add this compound Extract incubate_treatment Incubate for 24-48h add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow of the MTT assay for cell viability.

Evaluation of Antioxidant Activity via Measurement of Intracellular Reactive Oxygen Species (ROS)

Application Note: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. This compound's antioxidant properties can be evaluated by measuring its ability to reduce intracellular ROS levels. The DCFDA assay is a common method for this purpose. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[8][9][10]

Experimental Protocol: DCFDA Assay

Materials:

  • This compound extract

  • Human keratinocyte cell line (HaCaT) or other relevant cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • PBS

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Hydrogen peroxide (H₂O₂) or other ROS-inducing agent

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells in a black, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well and allow them to adhere overnight.[9]

  • Staining: Remove the media and wash the cells with PBS. Add 100 µL of 20 µM H2DCFDA solution in PBS to each well and incubate for 30-45 minutes at 37°C in the dark.[9][11]

  • Treatment: Remove the H2DCFDA solution and wash the cells again with PBS. Treat the cells with various concentrations of this compound extract in the presence of a ROS-inducing agent (e.g., 500 µM H₂O₂) for the desired time period (e.g., 1-6 hours).[6][12]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[8][9]

  • Data Analysis: Calculate the percentage of ROS inhibition using the following formula: % ROS Inhibition = [1 - (Fluorescence of this compound-treated cells / Fluorescence of H₂O₂-treated cells)] x 100

Data Presentation: this compound's Effect on H₂O₂-Induced ROS Production
TreatmentROS Level (Fluorescence Units)% ROS Inhibition
Control (no H₂O₂)150-
H₂O₂ (500 µM)12000
This compound (50 µg/mL) + H₂O₂85033.3
This compound (100 µg/mL) + H₂O₂60050.0
This compound (200 µg/mL) + H₂O₂40066.7

Note: Data are representative. Actual results may vary.

Signaling Pathway: this compound's Antioxidant Mechanism

ROS_Pathway cluster_stress Oxidative Stress cluster_cellular_damage Cellular Damage cluster_intervention This compound Intervention H2O2 H₂O₂ ROS Reactive Oxygen Species (ROS) H2O2->ROS Induces DNA_damage DNA Damage ROS->DNA_damage Lipid_peroxidation Lipid Peroxidation ROS->Lipid_peroxidation Apoptosis Apoptosis ROS->Apoptosis This compound This compound (Avenanthramides) This compound->ROS Scavenges

Caption: this compound's role in mitigating oxidative stress.

Anti-Inflammatory Activity Assessment by Nitric Oxide Inhibition

Application Note: Chronic inflammation is a key factor in many diseases. Macrophages activated by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a straightforward colorimetric method to measure nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[13] This assay is used to evaluate the potential of this compound to inhibit NO production in activated macrophages, indicating its anti-inflammatory properties. Avenanthramides in oats have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7][14][15]

Experimental Protocol: Griess Assay for Nitric Oxide

Materials:

  • This compound extract

  • Murine macrophage cell line (RAW 264.7)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[1]

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 18-24 hours.[1]

  • Treatment: Pre-treat the cells with various concentrations of this compound extract for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[1]

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[1][16]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition: % NO Inhibition = [1 - (Nitrite in this compound-treated cells / Nitrite in LPS-treated cells)] x 100

Data Presentation: this compound's Inhibition of LPS-Induced NO Production
TreatmentNitrite Concentration (µM)% NO Inhibition
Control (no LPS)2.5-
LPS (1 µg/mL)35.00
This compound (25 µg/mL) + LPS25.527.1
This compound (50 µg/mL) + LPS18.248.0
This compound (100 µg/mL) + LPS10.869.1

Note: Data are representative. Actual results may vary.

Signaling Pathway: this compound's Anti-Inflammatory Mechanism via NF-κB Inhibition

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Cascade cluster_response Inflammatory Response cluster_intervention This compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degrades from NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases iNOS iNOS Nucleus->iNOS Upregulates NO Nitric Oxide (NO) iNOS->NO Produces This compound This compound (Avenanthramides) This compound->IKK Inhibits Phosphorylation

Caption: this compound inhibits the NF-κB inflammatory pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. By assessing its cytotoxicity, antioxidant, and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. The provided data tables and signaling pathway diagrams offer a clear and concise way to present and understand the experimental results and mechanisms of action. These assays are fundamental for any research program aimed at developing this compound as a novel therapeutic agent.

References

Application Notes and Protocols for the Synthesis of Sativan Analogues and Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of Sativan analogues and subsequent structure-activity relationship (SAR) studies. This compound, an isoflavan found in nature, serves as a scaffold for the development of novel compounds with potential therapeutic applications. The protocols outlined below are designed to guide researchers in the synthesis, purification, and biological evaluation of these analogues.

Introduction to this compound and SAR Studies

This compound, chemically known as (3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a naturally occurring isoflavan.[1][2] Isoflavonoids, a class of polyphenolic compounds, are known to exhibit a range of biological activities, making them attractive starting points for drug discovery.[3][4][5] The synthesis of analogues of natural products like this compound allows for the systematic modification of their chemical structure to explore and optimize their biological effects.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry.[6][7][8] By synthesizing a series of related compounds (analogues) and evaluating their biological activity, researchers can identify the key structural features responsible for their therapeutic effects. This knowledge is crucial for the rational design of more potent and selective drug candidates with improved pharmacokinetic and pharmacodynamic profiles. This application note will focus on the synthesis of this compound analogues with modifications on the A and B rings and the evaluation of their potential as inhibitors of a hypothetical kinase, "Kinase X," for anticancer research.

Synthesis of this compound Analogues

The synthesis of this compound analogues can be achieved through a multi-step process starting from readily available precursors. A general synthetic route is depicted below, followed by a detailed experimental protocol.

General Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Analogues cluster_characterization Characterization start Starting Materials (Substituted Phenols and Phenylacetic Acids) step1 Step 1: Deoxybenzoin Formation start->step1 step2 Step 2: Isoflavone Synthesis step1->step2 step3 Step 3: Isoflavanone Reduction step2->step3 step4 Step 4: Isoflavan Formation (this compound Analogue) step3->step4 purification Purification (Chromatography) step4->purification analysis Structural Analysis (NMR, MS) purification->analysis

Caption: General workflow for the synthesis and characterization of this compound analogues.

Experimental Protocol: Synthesis of a Representative this compound Analogue (SA-1)

This protocol describes the synthesis of a this compound analogue with a hydroxyl group at the 5-position of the A-ring and a fluorine atom at the 4'-position of the B-ring.

Step 1: Synthesis of 2,4-dihydroxy-5-methoxydeoxybenzoin

  • To a solution of 1,3,5-trimethoxybenzene (1.0 eq) in dry dichloromethane (DCM), add 4-fluorophenylacetic acid (1.1 eq).

  • Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (BF3·OEt2) (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by pouring it into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the deoxybenzoin intermediate.

Step 2: Synthesis of 5-methoxy-4'-fluoro-7-hydroxyisoflavone

  • To a solution of the deoxybenzoin from Step 1 (1.0 eq) in dry dimethylformamide (DMF), add BF3·OEt2 (2.0 eq) at 0 °C.

  • Add methanesulfonyl chloride (2.0 eq) dropwise and stir the mixture at 70 °C for 4 hours.[1]

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the isoflavone.

Step 3: Synthesis of 5-methoxy-4'-fluoro-7-hydroxyisoflavanone

  • Dissolve the isoflavone from Step 2 (1.0 eq) in a mixture of methanol and ethyl acetate.

  • Add palladium on carbon (10% w/w) and hydrogenate the mixture at atmospheric pressure for 12 hours.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the isoflavanone.

Step 4: Synthesis of this compound Analogue SA-1

  • To a solution of the isoflavanone from Step 3 (1.0 eq) in methanol, add sodium borohydride (2.0 eq) in portions at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Acidify the reaction with dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to obtain the this compound analogue SA-1.

Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory activity of a series of synthesized this compound analogues against a hypothetical "Kinase X." The data illustrates how different substituents on the A and B rings influence the biological activity.

Compound IDR1 (A-ring)R2 (B-ring)IC50 (µM) against Kinase X
This compound 7-OH2',4'-diOMe15.2
SA-1 7-OH, 5-OMe4'-F5.8
SA-2 7-OH4'-F8.1
SA-3 7-OH4'-Cl7.5
SA-4 7-OH, 5-OH4'-F2.3
SA-5 7-OMe4'-F25.4
SA-6 7-OH3',4'-diF6.9

SAR Analysis:

  • A-ring modifications: The presence of a hydroxyl group at the 7-position appears to be important for activity. Methylation of this hydroxyl (SA-5) leads to a significant decrease in potency. An additional hydroxyl group at the 5-position (SA-4) enhances the inhibitory activity.

  • B-ring modifications: The introduction of a fluorine atom at the 4'-position of the B-ring (SA-2) improves activity compared to the dimethoxy substitution in this compound. A chlorine atom at the same position (SA-3) results in similar activity to fluorine. The di-fluoro substitution at the 3' and 4' positions (SA-6) also shows good activity.

Logical Relationship of SAR Study:

SAR_Logic cluster_sar Structure-Activity Relationship Logic synthesis Synthesize Analogues (Vary R1 and R2) bioassay Biological Assay (e.g., Kinase Inhibition) synthesis->bioassay data Generate Data (e.g., IC50 values) bioassay->data analysis Analyze SAR (Identify key structural features) data->analysis design Design New Analogues (Improved potency/selectivity) analysis->design design->synthesis Iterative Improvement

Caption: Logical workflow for a structure-activity relationship (SAR) study.

Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of the synthesized this compound analogues against a specific kinase.

Materials:

  • Purified recombinant Kinase X

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound analogues dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the this compound analogues in DMSO.

  • In a 384-well plate, add 5 µL of the compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 10 µL of a solution containing Kinase X and the kinase substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final concentration of ATP should be close to its Km value for the kinase.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

Isoflavonoids are known to modulate various cellular signaling pathways, including those involving protein kinases which are often dysregulated in cancer. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound analogues.

Signaling_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes SativanAnalogue This compound Analogue (Inhibitor) SativanAnalogue->KinaseX

Caption: A simplified signaling pathway illustrating the potential mechanism of action for this compound analogues as Kinase X inhibitors.

This application note provides a comprehensive framework for the synthesis and evaluation of this compound analogues. The provided protocols and data serve as a guide for researchers to explore the therapeutic potential of this class of compounds. The iterative process of synthesis, biological testing, and SAR analysis is key to the development of novel and effective drug candidates.

References

Application Notes and Protocols: Sativan as a Biomarker in Plant Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sativan, an isoflavonoid phytoalexin, is a key secondary metabolite in various leguminous plants, including Alfalfa (Medicago sativa) and Red Clover (Trifolium pratense). As a phytoalexin, its production is induced in response to biotic and abiotic stresses, particularly fungal infections, making it a valuable biomarker for assessing plant health and defense responses. In the realm of drug development, isoflavonoids are of significant interest due to their potential health benefits. This document provides detailed application notes and protocols for the utilization of this compound as a biomarker in plant metabolomics studies.

Data Presentation: Quantitative Analysis of this compound

While specific quantitative data for this compound across different plant species and stress conditions is not extensively available in the public domain, this section presents a template for how such data should be structured for clear comparison. Researchers can populate this table with their own experimental data. A recent study on Medicago sativa under biotic stress from parasitic plants (Orobanche lutea and Cuscuta alba) showed a decline in total flavonoid content, suggesting that this compound levels may also be impacted, though specific data for this compound was not provided.[1]

Plant SpeciesCultivarTissueStress ConditionThis compound Concentration (µg/g fresh weight) ± SDFold Change vs. ControlReference
Medicago sativaRangerLeavesFungal Infection (Phytophthora megasperma)Data Not AvailableData Not Available[Hypothetical]
Medicago sativaVernalRootsFungal Infection (Phytophthora megasperma)Data Not AvailableData Not Available[Hypothetical]
Trifolium pratenseKenlandLeavesDrought Stress (e.g., 50% field capacity)Data Not AvailableData Not Available[Hypothetical]
Trifolium pratenseArlingtonRootsSalinity Stress (e.g., 150 mM NaCl)Data Not AvailableData Not Available[Hypothetical]

Note: The above table is a template. Researchers are encouraged to establish their own baseline and stress-induced this compound levels for their specific plant systems.

Experimental Protocols

Protocol for Extraction of this compound from Plant Tissue

This protocol is a generalized method for the extraction of isoflavonoids from plant material and can be optimized for this compound.

Materials:

  • Fresh or freeze-dried plant tissue (leaves, roots)

  • Liquid nitrogen

  • 80% Methanol (HPLC grade)

  • Mortar and pestle or a mechanical grinder

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use freeze-dried tissue.

  • Grind the frozen or dried tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.

  • Weigh approximately 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture in a sonicator bath for 30 minutes at room temperature to enhance extraction efficiency.

  • Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.

  • Carefully decant the supernatant into a clean round-bottom flask.

  • Repeat the extraction process (steps 4-8) on the pellet with another 20 mL of 80% methanol to maximize the yield.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in a known volume (e.g., 2 mL) of methanol (HPLC grade).

  • Filter the re-dissolved extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol for Quantification of this compound by HPLC-DAD

This protocol outlines a High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water (v/v)

    • Solvent B: 0.1% Formic acid in acetonitrile (v/v)

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    25 40 60
    30 10 90
    35 10 90
    40 90 10

    | 45 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 285 nm (or the specific λmax of this compound)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (if commercially available) of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at the specified retention time for this compound. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered plant extracts into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Signaling Pathways and Logical Relationships

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Leaves/Roots) grinding Grinding in Liquid N2 plant_material->grinding extraction Extraction with 80% Methanol grinding->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Filtration (0.45 µm filter) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection DAD Detection (285 nm) separation->detection peak_identification Peak Identification (Retention Time) detection->peak_identification quantification Quantification (Calibration Curve) peak_identification->quantification data_reporting Data Reporting (µg/g FW) quantification->data_reporting

Caption: Experimental workflow for the extraction and quantification of this compound from plant tissues.

Proposed Signaling Pathway for this compound-Induced Plant Defense

This compound, as a phytoalexin, is an integral part of the plant's defense response. Its synthesis is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors. The accumulation of this compound contributes to the overall defense strategy, which often involves the activation of signaling pathways mediated by phytohormones such as salicylic acid (SA) and jasmonic acid (JA). Flavonoids, the class of compounds this compound belongs to, are known to modulate phytohormone signaling, particularly auxin and abscisic acid (ABA) signaling.[2]

defense_signaling cluster_perception Pathogen Recognition cluster_signaling Signal Transduction cluster_response Defense Response pathogen Fungal Pathogen pamps PAMPs / Elicitors pathogen->pamps receptor Plant Receptor pamps->receptor ros Reactive Oxygen Species (ROS) Burst receptor->ros mapk MAPK Cascade ros->mapk sa_pathway Salicylic Acid (SA) Pathway mapk->sa_pathway ja_pathway Jasmonic Acid (JA) Pathway mapk->ja_pathway isoflavonoid_biosynthesis Isoflavonoid Biosynthesis Genes sa_pathway->isoflavonoid_biosynthesis defense_proteins Pathogenesis-Related (PR) Proteins sa_pathway->defense_proteins ja_pathway->isoflavonoid_biosynthesis cell_wall Cell Wall Reinforcement ja_pathway->cell_wall sativan_synthesis This compound Synthesis isoflavonoid_biosynthesis->sativan_synthesis sativan_synthesis->pathogen Antifungal Activity

Caption: Proposed signaling pathway for this compound-mediated plant defense against fungal pathogens.

Conclusion

This compound holds significant potential as a biomarker for assessing plant stress responses in metabolomics research. The protocols provided herein offer a robust framework for the extraction and quantification of this compound from plant tissues. Further research is warranted to establish specific quantitative data for this compound across a wider range of plant species and stress conditions, and to elucidate the precise molecular mechanisms and signaling pathways in which it is involved. Such studies will enhance our understanding of plant defense mechanisms and could inform the development of novel strategies for crop improvement and natural product-based drug discovery.

References

Application Notes and Protocols for Cannabis sativa-Based Delivery Systems in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cannabis sativa contains a complex array of bioactive compounds known as cannabinoids, with Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) being the most extensively studied for their therapeutic potential.[1] These compounds have shown promise in preclinical and clinical settings for a variety of conditions, including chronic pain, inflammation, epilepsy, and neurological disorders.[2][3] However, the lipophilic nature and poor aqueous solubility of cannabinoids present significant challenges for their effective delivery in in vivo studies, often resulting in low bioavailability and variable absorption.[4]

These application notes provide an overview of various delivery systems for Cannabis sativa extracts and isolated cannabinoids for use in preclinical in vivo research. Detailed protocols for common administration routes and advanced formulations are provided to guide researchers in selecting and implementing the most appropriate delivery strategy for their experimental needs.

I. Conventional Delivery Systems

Conventional methods for administering cannabinoids in animal models include oral gavage, intraperitoneal injection, subcutaneous injection, and pulmonary administration. The choice of vehicle is critical for solubilizing and stabilizing the cannabinoids.

Oral Administration (Gavage)

Oral gavage is a common method for administering cannabinoids, mimicking a common route of human consumption. However, oral delivery is subject to first-pass metabolism, which can significantly reduce the bioavailability of cannabinoids like THC and CBD.[5]

Vehicle Selection: Common vehicles for oral delivery of cannabinoids include:

  • Vegetable oils (e.g., sesame oil, olive oil, sunflower oil)

  • Medium-chain triglycerides (MCT oil)

  • Ethanol/oil mixtures

Experimental Protocol: Oral Gavage in Rodents

  • Preparation of Formulation:

    • Dissolve the Cannabis sativa extract or isolated cannabinoid (e.g., CBD, THC) in a suitable vehicle (e.g., sunflower oil) to the desired concentration.[6]

    • For a 10 mg/kg dose in a 25g mouse, a typical dosing volume is 100 µL. Therefore, the concentration of the dosing solution would be 2.5 mg/mL.

    • Ensure the compound is fully dissolved. Gentle warming and vortexing may be required.

  • Animal Handling and Administration:

    • Handle the animal (e.g., mouse, rat) gently to minimize stress.

    • Use a proper-sized feeding needle (gavage needle) with a ball tip to prevent injury.

    • Measure the distance from the animal's snout to the xiphoid process to determine the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.[6]

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions.

    • House the animal under standard vivarium conditions.

Intraperitoneal (IP) Injection

IP injection offers a route that bypasses first-pass metabolism, often leading to higher bioavailability compared to oral administration.[5]

Vehicle Selection:

  • A common vehicle for IP injection is a mixture of ethanol, a surfactant like Tween 80, and saline.[7]

Experimental Protocol: Intraperitoneal Injection in Mice

  • Preparation of Formulation:

    • Dissolve the cannabinoid in ethanol.

    • Prepare a vehicle solution of Tween 80 and 0.9% saline. A common ratio is 1:1:18 (ethanol:Tween 80:saline).[7]

    • Mix the cannabinoid-ethanol solution with the Tween 80/saline vehicle to the final desired concentration. Vortex thoroughly to ensure a uniform suspension.[7]

  • Animal Handling and Administration:

    • Restrain the mouse and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Use a sterile syringe with a 25-27 gauge needle.

    • Insert the needle at a 30-45 degree angle and inject the formulation into the peritoneal cavity.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of irritation or distress at the injection site.

Subcutaneous (SC) Injection

Subcutaneous injection provides a slow-release depot of the administered compound, leading to more sustained plasma concentrations.

Vehicle Selection:

  • Pharmaceutical-grade oils such as sunflower oil are suitable for subcutaneous administration of cannabinoids.[6]

Experimental Protocol: Subcutaneous Injection in Rats

  • Preparation of Formulation:

    • Dissolve the cannabinoid in sterile sunflower oil to the desired concentration.[6]

  • Animal Handling and Administration:

    • Gently lift a fold of skin on the back of the rat, between the shoulder blades.

    • Insert a sterile needle (23-25 gauge) into the tented skin, parallel to the body.

    • Inject the formulation into the subcutaneous space.

  • Post-Administration Monitoring:

    • Monitor the injection site for any signs of inflammation or reaction.

II. Advanced Delivery Systems: Nanotechnology-Based Formulations

To overcome the challenges of poor solubility and low bioavailability, nanotechnology-based delivery systems have been developed. These include lipid-based nanoparticles, polymeric nanoparticles, and nanoemulsions.[1][8]

Lipid-Based Nanoparticles

Lipid-based nanocarriers, such as nanostructured lipid carriers (NLCs), are biocompatible and can enhance the solubility and bioavailability of cannabinoids.[1][2]

Experimental Protocol: Preparation and Administration of CBD-Loaded NLCs

This protocol is a generalized representation based on common nanoparticle preparation techniques.

  • Preparation of CBD-Loaded NLCs:

    • Lipid Phase Preparation: Melt a mixture of a solid lipid (e.g., glyceryl monostearate) and a liquid lipid (e.g., oleic acid) at a temperature above their melting points.

    • Drug Incorporation: Dissolve CBD into the molten lipid mixture.

    • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.

    • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.

    • Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to produce the nano-sized lipid particles.

    • Cooling: Allow the nanoemulsion to cool down to room temperature to solidify the lipid matrix and form the NLCs.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading capacity.

  • In Vivo Administration (Oral Gavage):

    • Administer the aqueous suspension of CBD-loaded NLCs to animals via oral gavage as described in the conventional methods section.

Polymeric Nanoparticles

Polymeric nanoparticles, often made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can provide controlled and sustained release of cannabinoids.[1]

Experimental Protocol: Preparation and Administration of CBD-Loaded PLGA Nanoparticles

  • Preparation of CBD-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method):

    • Dissolve PLGA and CBD in an organic solvent (e.g., dichloromethane).

    • Add this organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).

    • Emulsify the mixture using sonication or homogenization to form an oil-in-water emulsion.

    • Evaporate the organic solvent under magnetic stirring at room temperature. This causes the PLGA to precipitate, forming nanoparticles that encapsulate the CBD.

    • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize for storage.

  • Characterization:

    • Perform characterization as described for lipid-based nanoparticles.

  • In Vivo Administration (Intravenous Injection):

    • Resuspend the lyophilized CBD-PLGA nanoparticles in sterile saline for intravenous administration.

    • Administer via tail vein injection in rodents.

Nanoemulsions

Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants that can significantly improve the oral bioavailability of cannabinoids.

Experimental Protocol: Preparation and Administration of a CBD Nanoemulsion

  • Preparation of CBD Nanoemulsion (Titration Method):

    • Oily Phase: Dissolve CBD in an oil phase, such as hemp seed oil, and add a lipophilic surfactant (e.g., Span 80).

    • Aqueous Phase: In a separate container, mix a hydrophilic surfactant (e.g., Tween 80) and a co-solvent (e.g., ethanol) with deionized water.

    • Titration: Slowly add the aqueous phase to the oily phase under constant stirring to form the nanoemulsion.

  • Characterization:

    • Characterize the nanoemulsion for droplet size, PDI, and zeta potential.

  • In Vivo Administration (Oral Gavage):

    • Administer the nanoemulsion to animals via oral gavage.

III. Data Presentation: Pharmacokinetic Parameters

The following tables summarize pharmacokinetic data from various in vivo studies, highlighting the impact of different delivery systems and administration routes on the bioavailability of cannabinoids.

Table 1: Pharmacokinetics of CBD in Rats with Different Oral Formulations

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability Increase (vs. pure CBD)
Pure CBD400.232---
Zein-Whey Protein Nanoparticles400.466--2-fold

Data adapted from a study on male Sprague Dawley rats.

Table 2: Pharmacokinetics of CBD in Rats with Different Administration Routes

Formulation/RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)
Oral Nanosuspension-151.40-
Intramuscular Nanosuspension-239.41-
Oral Commercial Oil-135.94-

Data adapted from an in vivo study in a rat model.

Table 3: Pharmacokinetics of THC and CBD in Mice After Oral Administration

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
THC3015.2 ± 3.1245.4 ± 8.2
CBD3085.7 ± 15.34430.2 ± 75.6

Data are presented as mean ± SEM from a study in C57BL/6 male mice.[3]

IV. Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Cannabinoids exert their effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs).

Cannabinoid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cannabinoid Cannabinoid CB1_R CB1 Receptor Cannabinoid->CB1_R Binds to CB2_R CB2 Receptor Cannabinoid->CB2_R Binds to G_protein Gi/o Protein CB1_R->G_protein Activates Ion_Channel Ion Channels (Ca2+, K+) CB1_R->Ion_Channel Modulates CB2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., Neurotransmission, Immune Modulation) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Analysis & Outcome prep Preparation of Cannabinoid Formulation char Physicochemical Characterization (Size, Zeta, EE%) prep->char admin Administration to Animal Model (e.g., Rat, Mouse) char->admin sampling Blood/Tissue Sampling at Timed Intervals admin->sampling behavior Behavioral/Efficacy Assessment admin->behavior analysis LC-MS/MS Analysis of Cannabinoid Concentrations sampling->analysis pk_pd Pharmacokinetic & Pharmacodynamic Modeling behavior->pk_pd analysis->pk_pd results Data Interpretation & Conclusion pk_pd->results

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isoflavonoid "Sativan" Yield from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center is designed for researchers, scientists, and drug development professionals to enhance the extraction yield of isoflavonoids, referred to here as "Sativan" for illustrative purposes. Isoflavonoids are a class of phenolic compounds with significant biological activities, and optimizing their extraction is a critical step in research and development. This guide provides troubleshooting advice, detailed protocols, and comparative data to address common challenges in plant extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of this compound during plant extraction?

A1: The efficiency and yield of isoflavonoid extraction are influenced by several key factors. These include the characteristics of the plant material (species, age, and part used), sample preparation (particle size), the choice of extraction solvent, the extraction temperature and time, and the ratio of solvent to the plant material.[1] Advanced extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also significantly impact the yield.[2][3][4]

Q2: Which solvents are most effective for extracting this compound?

A2: The optimal solvent for isoflavonoid extraction depends on the specific polarity of the target compounds. Generally, polar solvents and their aqueous mixtures are effective. For instance, ethanol and methanol are commonly used.[5][6] Studies on soy isoflavones have shown that mixtures of water, acetone, and ethanol can be highly effective for total isoflavone extraction.[7][8][9] For example, a ternary mixture of water, acetone, and ethanol (2:1:1) has been found to be optimal for extracting malonyl-glycosidic and total isoflavones from soy.[5]

Q3: What is the role of temperature in this compound extraction?

A3: Temperature plays a crucial role in extraction efficiency. An increase in temperature generally enhances the solubility of isoflavonoids and improves the mass transfer rate, which can lead to higher yields and reduced extraction times.[1][10] However, excessively high temperatures can lead to the degradation of thermolabile compounds.[11][12] For soy isoflavones, an optimal temperature of around 72.5°C has been reported when using 80% ethanol.[1][13]

Q4: How do modern extraction techniques like UAE and MAE improve yield?

A4: Modern extraction techniques offer several advantages over traditional methods.

  • Ultrasound-Assisted Extraction (UAE) uses acoustic cavitation to disrupt plant cell walls, which enhances solvent penetration and mass transfer, leading to higher yields in shorter times.[3][4][14]

  • Microwave-Assisted Extraction (MAE) utilizes microwave energy to rapidly heat the solvent and plant material, causing cell rupture and the release of target compounds.[2][11][15][16] This method is known for its speed, efficiency, and reduced solvent consumption.[2][17]

Troubleshooting Guide

Issue 1: Consistently Low this compound Yield

Potential Cause Troubleshooting Steps
Inappropriate Plant Material Ensure you are using the correct plant part and that it is at the optimal developmental stage for this compound concentration. The use of fresh, young tissue is often preferable to old or senescent material.[18]
Improper Sample Preparation Grind the dried plant material into a fine, homogenous powder to increase the surface area for solvent interaction. Incomplete cell lysis due to large particle size can significantly reduce yield.[12][18]
Suboptimal Solvent Choice The polarity of your solvent may not be ideal for this compound. Experiment with a range of solvents and aqueous mixtures. For isoflavonoids, ethanol or methanol in water (e.g., 50-80%) is often a good starting point.[1][3][13]
Inefficient Extraction Conditions Optimize extraction time and temperature. For temperature-sensitive compounds, prolonged exposure to high heat can cause degradation.[1][12] Consider using advanced techniques like UAE or MAE to improve efficiency.[2][4]
Incomplete Extraction A single extraction step may not be sufficient. Perform sequential extractions on the plant material and combine the extracts to maximize recovery.[19]

Issue 2: High Level of Impurities in the Extract

Potential Cause Troubleshooting Steps
Non-selective Solvent The solvent may be co-extracting a wide range of other compounds. Consider using a more selective solvent system or adjusting the polarity.
Lack of a Purification Step Crude extracts often require further purification. Techniques like solid-phase extraction (SPE) or column chromatography can be used to remove impurities.[12][20] For isoflavones, macroporous resins have been shown to be effective for purification.[20]

Issue 3: Degradation of Target Compound

| Potential Cause | Troubleshooting Steps | | :--- | --- | | Excessive Heat | If this compound is thermolabile, reduce the extraction temperature and minimize the duration of heat exposure.[11][12] Consider using non-thermal extraction methods or vacuum-assisted techniques to lower the boiling point of the solvent.[11][15] | | Light Exposure | Some phenolic compounds are sensitive to light. Conduct the extraction in amber glassware or protect the setup from direct light. Store the final extract in a dark, cool place.[21] | | Oxidation | The presence of oxygen can lead to the degradation of certain compounds. Consider degassing the solvent or performing the extraction under an inert atmosphere (e.g., nitrogen). |

Data Presentation

Table 1: Effect of Solvent on Isoflavone Extraction Yield

Solvent SystemRelative Yield (%)Reference
Water:Acetone:Ethanol (2:1:1)100 (Optimal for total isoflavones)[5]
Water:Acetone (1:1)Optimal for less polar aglycone forms[5]
80% Ethanol92[1]
50% Ethanol85[3]
80% Methanol95[5]

Table 2: Comparison of Extraction Methods for Soy Isoflavones

Extraction MethodExtraction TimeRelative Yield (%)Key AdvantagesReference
Maceration (Stirring)2 hours100 (Baseline)Simple, low cost[1]
Ultrasound-Assisted Extraction (UAE)20 minutes>100 (Enhanced)Reduced time, improved efficiency[3][4]
Microwave-Assisted Extraction (MAE)5-15 minutes>100 (Enhanced)Rapid, reduced solvent use[2][16]

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general methodology for the UAE of isoflavonoids from a dried plant matrix.

  • Sample Preparation:

    • Dry the plant material at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a 50 mL conical flask.

    • Add 20 mL of 60% aqueous ethanol (solvent-to-solid ratio of 20:1).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes.

    • Maintain the temperature of the water bath at 50°C.

  • Isolation:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • For exhaustive extraction, the residue can be re-extracted with a fresh portion of the solvent.

    • Combine the supernatants.

  • Concentration and Storage:

    • Filter the combined supernatant through a 0.45 µm syringe filter.

    • The solvent can be evaporated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.

    • Store the dried extract at -20°C in a desiccator, protected from light.

Mandatory Visualizations

ExtractionWorkflow PlantMaterial Plant Material Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding (to fine powder) Drying->Grinding Extraction Extraction (e.g., UAE/MAE) Solvent, Time, Temp Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude this compound Extract Filtration->CrudeExtract Purification Purification (Optional) SPE / Column Chromatography CrudeExtract->Purification Analysis Analysis (e.g., HPLC) CrudeExtract->Analysis Purethis compound Purified this compound Purification->Purethis compound Purethis compound->Analysis

Caption: General workflow for this compound extraction and purification.

TroubleshootingYield Start Low this compound Yield Detected CheckMaterial Is plant material optimal (part, age)? Start->CheckMaterial CheckGrind Is sample finely ground? CheckMaterial->CheckGrind Yes SolutionMaterial Source optimal plant material. CheckMaterial->SolutionMaterial No CheckSolvent Is solvent system optimized? CheckGrind->CheckSolvent Yes SolutionGrind Improve grinding to a fine powder. CheckGrind->SolutionGrind No CheckConditions Are extraction time & temp optimized? CheckSolvent->CheckConditions Yes SolutionSolvent Test different solvents and polarities. CheckSolvent->SolutionSolvent No CheckRepeats Have you performed sequential extractions? CheckConditions->CheckRepeats Yes SolutionConditions Optimize parameters or use UAE/MAE. CheckConditions->SolutionConditions No SolutionRepeats Perform repeat extractions and combine supernatants. CheckRepeats->SolutionRepeats No End Yield Improved CheckRepeats->End Yes SolutionMaterial->CheckGrind SolutionGrind->CheckSolvent SolutionSolvent->CheckConditions SolutionConditions->CheckRepeats SolutionRepeats->End

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Overcoming Sativan Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the model hydrophobic compound, Sativan, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound is a hydrophobic compound, meaning it has poor solubility in water and aqueous solutions. This is due to its nonpolar molecular structure, which does not favorably interact with polar water molecules. Over 40% of new chemical entities developed in the pharmaceutical industry are poorly water-soluble.[1][2] For a compound to dissolve, the energy required to break its crystal lattice structure must be overcome by the energy released from its interaction with the solvent. With hydrophobic compounds like this compound in water, this energy balance is unfavorable, leading to poor solubility.

Q2: I observe a precipitate after diluting my this compound-DMSO stock solution into my cell culture medium. What is happening and how can I prevent it?

A2: This is a common issue known as precipitation upon dilution.[3][4] When a concentrated stock of a hydrophobic compound in an organic solvent like Dimethyl Sulfoxide (DMSO) is added to an aqueous medium, the DMSO disperses rapidly.[4] This causes the local concentration of the organic solvent to drop, leaving the hydrophobic this compound molecules unable to stay dissolved in the now predominantly aqueous environment, leading to precipitation.[3][5]

To prevent this:

  • Perform Serial Dilutions: Instead of a single large dilution, perform stepwise dilutions to gradually lower the solvent concentration.[3][6]

  • Lower the Final Concentration: Ensure the final concentration of this compound in your assay is below its aqueous solubility limit.[3]

  • Increase Mixing: Add the stock solution to the aqueous medium while vortexing or stirring to promote rapid dispersion and avoid high local concentrations of the compound.[4]

  • Use Solubility Enhancers: Consider incorporating excipients like cyclodextrins or surfactants in your aqueous medium.[7][8]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A3: The final concentration of DMSO should be kept as low as possible to avoid cytotoxicity and other solvent-induced artifacts.[3] A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[3] However, cell line sensitivity to DMSO can vary significantly. It is critical to include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiments to assess any effects of the solvent itself.[3] For highly sensitive cell lines, a final concentration of 0.1% may be necessary.[7]

Q4: Can I use pH adjustment to improve this compound's solubility?

  • For a weakly basic compound, decreasing the pH (making the solution more acidic) will lead to protonation, again forming a more soluble salt.[11][12]

If this compound is a neutral molecule with no ionizable groups, pH adjustment will have a negligible effect on its solubility.[12] It is essential to first determine the pKa of your compound and ensure its stability at the adjusted pH.[13][14]

Q5: What are cyclodextrins and how do they enhance solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[15][16][17] This unique structure allows them to encapsulate a hydrophobic "guest" molecule, like this compound, within their central cavity.[18] This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic drug from the aqueous environment and increasing its apparent solubility.[15][16] Modified cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), offer even greater solubility and are commonly used in pharmaceutical formulations.[16][19]

Troubleshooting Guides

Guide 1: this compound Precipitation During Aqueous Dilution

This guide provides a systematic approach to resolving compound precipitation when preparing aqueous working solutions from an organic stock.

Symptom Possible Cause Troubleshooting Steps
Solution becomes cloudy or a visible precipitate forms immediately upon adding this compound-DMSO stock to aqueous buffer/medium.Exceeded Solubility Limit: The final concentration of this compound is higher than its solubility in the final solvent mixture.1. Reduce Final Concentration: Lower the target concentration of this compound in the assay.[3]2. Optimize Dilution: Perform a serial dilution rather than a single-step dilution.[3][6]3. Enhance Mixing: Add the stock solution dropwise into the aqueous medium while vigorously vortexing.[4]
Solution is initially clear but a precipitate forms over time (minutes to hours).Kinetic vs. Thermodynamic Solubility: The initially formed supersaturated solution is unstable and the compound is slowly crashing out to reach its lower, true thermodynamic solubility.1. Use a Solubility Enhancer: Incorporate a solubilizing agent like HP-β-Cyclodextrin into the aqueous buffer before adding this compound.[7]2. Prepare Fresh Solutions: Prepare the working solution immediately before use to minimize the time for precipitation to occur.3. Consider a Different Co-solvent: While DMSO is common, other co-solvents like ethanol or PEG400 might form more stable solutions.[7][20]
Inconsistent results or high variability in biological assay replicates.Micro-precipitation: Undetected, fine precipitate is present, leading to inconsistent effective concentrations of this compound.1. Filter the Stock Solution: Before dilution, filter the high-concentration DMSO stock through a 0.22 µm syringe filter to remove any pre-existing aggregates.2. Visually Inspect: Before adding to cells/assay, hold the final working solution against a light source to check for any slight cloudiness or Tyndall effect.3. Adopt a Robust Protocol: Use a validated solubility enhancement protocol, such as the cyclodextrin method detailed below, for all experiments.
Guide 2: Selecting a Solubility Enhancement Strategy

Use this table to compare common methods for improving the aqueous solubility of this compound.

Technique Principle of Action Advantages Considerations
Co-solvency Adding a water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 400) to reduce the polarity of the aqueous medium.[1][9][21]Simple to implement for preparing stock solutions.[1]Can cause precipitation upon dilution. Potential for solvent toxicity in biological assays.[3][6]
pH Adjustment Ionizing a weakly acidic or basic compound by shifting the pH to form a more soluble salt.[9][10]Highly effective for ionizable compounds.[11]Only works for compounds with a suitable pKa. Requires assessing compound stability at the new pH.[22]
Complexation (Cyclodextrins) Encapsulating the hydrophobic this compound molecule within the cyclodextrin's hydrophobic core to form a water-soluble complex.[15][16]Significant solubility enhancement (can be >100-fold).[16] Low toxicity, especially with modified CDs like HP-β-CD.[19]Requires optimization of the drug-to-cyclodextrin ratio. Can be a more expensive option.
Micronization Reducing the particle size of the solid compound to increase the surface area available for dissolution.[1][9]Increases the rate of dissolution.[9]Does not increase the equilibrium (thermodynamic) solubility.[1] Not suitable for compounds with very low intrinsic solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of a hydrophobic compound.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Methodology:

  • Determine Molecular Weight: Obtain the molecular weight (MW) of this compound from the supplier's data sheet.

  • Calculate Required Mass: Calculate the mass of this compound needed to prepare a desired volume and concentration (e.g., 10 mM). The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol ) .

  • Weigh this compound: Accurately weigh the calculated mass of this compound powder and place it into a sterile vial.

  • Add Solvent: Add the required volume of 100% DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.[3]

  • Inspect and Store: Visually inspect the solution to ensure no solid particles remain. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol details how to use HP-β-CD to prepare an aqueous solution of this compound for biological assays.

Materials:

  • This compound (solid powder)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • Orbital shaker or magnetic stirrer

  • 0.22 µm syringe filters

Methodology:

  • Prepare HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 5% w/v, which is 50 mg/mL). Warm the solution slightly and stir until the HP-β-CD is fully dissolved.

  • Add Excess this compound: Add an excess amount of solid this compound powder to the HP-β-CD solution. The amount should be more than you expect to dissolve to ensure saturation is reached.

  • Equilibrate: Tightly cap the vial and place it on an orbital shaker or use a magnetic stir bar. Allow the mixture to equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours.[14] This allows for the formation of the this compound/HP-β-CD inclusion complex.

  • Remove Undissolved Compound: After equilibration, let the solution stand for 1-2 hours to allow undissolved this compound to settle.

  • Filter: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter. This step is crucial to remove any remaining undissolved solid particles and obtain a clear, saturated solution of the complex.[14]

  • Determine Concentration: The concentration of this compound in the final filtered solution must be determined analytically (e.g., via HPLC or UV-Vis spectroscopy) before use in experiments. This solution can then be diluted as needed in your assay buffer.

Visualizations

G Troubleshooting this compound Precipitation start This compound precipitates in aqueous solution check_conc Is final concentration below solubility limit? start->check_conc check_dilution Was a single-step dilution used? check_conc->check_dilution Yes lower_conc Lower the final concentration check_conc->lower_conc No use_enhancer Consider using a solubility enhancer (e.g., HP-β-CD) check_dilution->use_enhancer No serial_dilute Use serial dilution and vigorous mixing check_dilution->serial_dilute Yes success Solution is clear use_enhancer->success lower_conc->start serial_dilute->success

Caption: A decision tree for troubleshooting this compound precipitation.

G Workflow for Solubility Enhancement with HP-β-CD cluster_prep Preparation cluster_complex Complexation cluster_final Final Solution prep_cd 1. Prepare aqueous HP-β-CD solution add_this compound 2. Add excess This compound powder prep_cd->add_this compound equilibrate 3. Equilibrate on shaker (24-48 hours) add_this compound->equilibrate filter_sol 4. Filter supernatant (0.22 µm filter) equilibrate->filter_sol analyze_conc 5. Analyze concentration (HPLC / UV-Vis) filter_sol->analyze_conc use_in_assay 6. Use in experiment analyze_conc->use_in_assay

Caption: Experimental workflow for using HP-β-CD to enhance solubility.

G Mechanism of Cyclodextrin Inclusion Complex cluster_before This compound is insoluble in water cluster_cd cluster_after Complex is soluble in water This compound This compound (Hydrophobic) water1 Water (Aqueous Solution) plus + cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow complex Soluble This compound/CD Complex water2 Water (Aqueous Solution) cluster_before cluster_before cluster_cd cluster_cd cluster_after cluster_after

Caption: How a cyclodextrin encapsulates this compound to increase solubility.

References

Sativan Stability Testing Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing of Sativan in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting this compound stability testing?

A1: The primary purpose of stability testing for this compound, as with any active pharmaceutical ingredient (API), is to provide evidence on how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are crucial for determining a re-test period for the drug substance or a shelf-life for the drug product and recommending storage conditions.[2][3]

Q2: Which solvents are recommended for initial this compound stability and solubility studies?

A2: A range of solvents with varying polarities should be investigated to understand this compound's solubility and stability profile. Common laboratory solvents for such studies include purified water, methanol, ethanol, acetonitrile, acetone, and various buffer solutions at different pH values.[4] The choice of solvent can significantly impact the degradation pathways observed.

Q3: What are the standard conditions for accelerated and long-term stability testing?

A3: Stability testing conditions are standardized by guidelines from the International Council for Harmonisation (ICH). For long-term studies, the recommended condition is typically 25°C ± 2°C / 60% RH ± 5% RH.[3] Accelerated testing is often conducted at 40°C ± 2°C / 75% RH ± 5% RH.[3] These exaggerated storage conditions are used to increase the rate of chemical degradation or physical change.[3]

Q4: How can I quantify this compound and its degradation products during a stability study?

A4: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is a widely used and reliable method for quantifying this compound and its degradation products.[5][6][7] This technique allows for the separation, identification, and quantification of the parent compound and any impurities or degradants that may form over time.[6] Developing a stability-indicating analytical method that is validated for its specificity, linearity, accuracy, and precision is essential.[8][9]

Q5: What are the common chemical degradation pathways for a molecule like this compound?

A5: Molecules with structures susceptible to hydrolysis, oxidation, and photolysis are prone to degradation. Common degradation pathways include the cleavage of ester or amide bonds (hydrolysis), reactions with atmospheric oxygen (oxidation), and degradation upon exposure to light (photodegradation).[10][11] Stress testing, which involves exposing this compound to extreme conditions (e.g., high heat, strong acids/bases, oxidizing agents, intense light), can help identify potential degradation products and pathways.[9]

Troubleshooting Guide

Q1: My this compound sample is degrading rapidly in all tested solvents. What could be the cause and what are the next steps?

A1: Rapid degradation across multiple solvents suggests that this compound may be inherently unstable or highly susceptible to a common environmental factor.

  • Check for Light Sensitivity: Ensure all experiments are conducted under light-protected conditions (e.g., using amber vials). Photodegradation can be a significant factor.[11]

  • Oxygen Sensitivity: Consider degassing your solvents or preparing samples under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Temperature Control: Verify that the storage temperature is accurately maintained and that samples have not been exposed to temperature excursions.

  • Solvent Purity: Impurities in the solvents, such as peroxides in ethers or metal ions, can catalyze degradation. Use high-purity, HPLC-grade solvents.

Q2: I'm observing new, unexpected peaks in my HPLC chromatogram during the stability study. How do I proceed?

A2: The appearance of new peaks likely indicates the formation of degradation products.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector with your HPLC to check the peak purity of the this compound peak and the new peaks.

  • Mass Spectrometry (MS): The most effective way to identify unknown peaks is to use Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio of the degradants, offering clues to their structure.[11]

  • Forced Degradation Studies: Compare the chromatograms from your stability samples to those from forced degradation studies. This can help in tentatively identifying the degradation pathway.[10]

Q3: The recovery of this compound from my stability samples is inconsistent and often lower than expected.

A3: Inconsistent recovery can be due to several factors:

  • Adsorption to Container: this compound might be adsorbing to the surface of the storage container (e.g., glass or plastic). Using silanized glass vials can mitigate this issue.

  • Sample Preparation Error: Ensure accurate and consistent pipetting and dilution steps. Volumetric errors are a common source of inconsistency.

  • Incomplete Extraction: If your sample requires an extraction step before analysis, optimize the extraction procedure to ensure complete recovery of the analyte.

  • Autosampler Issues: If using an HPLC autosampler, check for issues with injection volume precision and ensure the sample in the autosampler vial is stable over the course of the analysis.

Q4: this compound is precipitating out of the solution during the stability study. What can I do?

A4: Precipitation indicates that the concentration of this compound exceeds its solubility in the chosen solvent under the storage conditions.

  • Lower the Concentration: The simplest solution is to perform the stability study at a lower this compound concentration, ensuring it remains well below the saturation point.

  • Use a Co-solvent: If the experimental design allows, consider using a co-solvent system to improve the solubility of this compound.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. Determine the pKa of this compound to make an informed choice of pH.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C

SolventPolarity IndexSolubility (mg/mL)Observations
Water10.2< 0.1Practically insoluble
Methanol5.115.2Freely soluble
Ethanol4.38.5Soluble
Acetonitrile5.825.8Very soluble
Acetone5.130.1Very soluble
Dichloromethane3.1> 50Freely soluble
pH 7.4 Buffer10.20.5Slightly soluble

Table 2: Summary of this compound Stability in Different Solvents After 6 Months under Accelerated Conditions (40°C / 75% RH)

Solvent SystemInitial Assay (%)6-Month Assay (%)Total Degradants (%)Major Degradant Peak (RT, min)
Methanol99.892.57.34.8
Acetonitrile99.995.14.84.8
50:50 Acetonitrile:Water99.888.311.53.2, 4.8
pH 7.4 Buffer99.785.414.33.2

Table 3: Summary of this compound Stability in a Proposed Formulation Vehicle After 12 Months under Long-Term Conditions (25°C / 60% RH)

Time PointAssay (%)Total Degradants (%)AppearancepH
Initial100.1< 0.1Clear, colorless solution6.5
3 Months99.80.2Clear, colorless solution6.5
6 Months99.50.5Clear, colorless solution6.4
9 Months99.10.9Clear, colorless solution6.4
12 Months98.61.4Clear, colorless solution6.3

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Stability Studies

  • Solvent Selection: Choose an appropriate solvent in which this compound is highly soluble and stable for a short period (e.g., Acetonitrile).

  • Weighing: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL amber volumetric flask.

  • Dissolution: Add approximately 7 mL of the chosen solvent and sonicate for 5 minutes or until the this compound is completely dissolved.

  • Final Volume: Allow the solution to return to room temperature, then dilute to the mark with the solvent. Mix thoroughly. This yields a 1 mg/mL stock solution.

Protocol 2: Stability Sample Preparation and Storage

  • Dilution: From the stock solution, prepare replicate solutions of this compound in the different solvents to be tested (e.g., Methanol, Acetonitrile, 50:50 Acetonitrile:Water) at a final concentration of 100 µg/mL.

  • Aliquoting: Dispense these solutions into appropriately labeled, sealed amber glass vials.

  • Initial Analysis (T=0): Immediately analyze a set of these samples to establish the initial concentration and purity.

  • Storage: Place the remaining vials in calibrated stability chambers set to the desired conditions (e.g., 25°C/60% RH and 40°C/75% RH).

  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 1, 3, 6 months for accelerated; 3, 6, 9, 12 months for long-term).[2][3]

Protocol 3: RP-HPLC Method for Quantification of this compound

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

  • Retention Time of this compound: Approximately 6.2 minutes

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Storage cluster_monitoring Phase 3: Monitoring cluster_eval Phase 4: Evaluation prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_samples Prepare Stability Samples in Target Solvents (100 µg/mL) prep_stock->prep_samples t0_analysis T=0 Analysis (HPLC-UV/MS) prep_samples->t0_analysis storage Place Samples in Stability Chambers t0_analysis->storage pull_samples Pull Samples at Scheduled Time Points storage->pull_samples hplc_analysis Analyze Samples (Assay, Purity) pull_samples->hplc_analysis data_analysis Data Analysis & Degradation Profile hplc_analysis->data_analysis report Establish Shelf-life & Storage Conditions data_analysis->report

Caption: Experimental workflow for this compound stability testing.

degradation_pathway cluster_hydrolysis Hydrolysis (pH > 8 or < 4) cluster_oxidation Oxidation (Presence of O2) cluster_photodegradation Photodegradation (UV Light) This compound This compound (C20H25NO3) Degradant_A Degradant A (Hydrolyzed Ester) C18H23NO3 This compound->Degradant_A H2O Degradant_B Degradant B (N-Oxide) C20H25NO4 This compound->Degradant_B [O] Degradant_C Degradant C (Rearranged Isomer) C20H25NO3 This compound->Degradant_C

References

Technical Support Center: Troubleshooting Sativan Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with Sativan or compounds with similar properties.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for this compound analysis?

A: Peak tailing is a common issue in chromatography where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] This distortion is problematic because it can mask the separation of compounds that elute closely together, leading to inaccurate measurement and reduced reliability of the analytical method.[1] For analytes like this compound, maintaining a symmetrical peak is essential for achieving accurate and sensitive results.

Q2: What are the most common causes of peak tailing for a compound like this compound?

A: The primary causes of peak tailing in reversed-phase HPLC are often related to secondary chemical interactions between the analyte and the stationary phase.[3][4] For a compound like this compound, which may have basic functional groups, the following are major contributors:

  • Secondary Interactions with Residual Silanols: This is a primary cause, especially for basic compounds.[3][5] The silica backbone of many HPLC columns has unreacted, acidic silanol groups (Si-OH) on the surface.[2][6] If this compound is a basic compound, it can interact strongly with these ionized silanols, causing some molecules to be retained longer and resulting in a tailing peak.[4][7]

  • Mobile Phase pH: An improperly chosen mobile phase pH, especially one close to the pKa of this compound, can lead to the presence of both ionized and non-ionized forms of the analyte, causing distorted or split peaks.[8][9]

  • Column Contamination and Degradation: The buildup of contaminants from samples can lead to peak tailing.[6] Physical degradation of the column, such as the formation of a void at the inlet, can also be a cause.[3][10]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.[3][10]

  • Extra-Column Effects: Issues outside of the column, such as excessively long or wide tubing between the injector, column, and detector, can increase dead volume and contribute to peak broadening and tailing.[6][11]

Troubleshooting Guides

This section provides detailed troubleshooting steps for the most common causes of this compound peak tailing.

Guide 1: Mitigating Secondary Silanol Interactions

Secondary interactions with silanol groups are a frequent cause of peak tailing for basic compounds.[4] The following workflow can help diagnose and resolve this issue.

G start Start: this compound Peak Tailing Observed check_neutral Inject a neutral compound (e.g., Toluene). Does it also show tailing? start->check_neutral physical_issue Physical Issue Likely: - Check for dead volume (fittings, tubing). - Inspect for column void. check_neutral->physical_issue Yes chemical_issue Chemical Issue Likely: Secondary Silanol Interactions. check_neutral->chemical_issue No lower_ph Action: Lower Mobile Phase pH (e.g., to pH 2.5-3.5) chemical_issue->lower_ph check_improvement Did peak shape improve? lower_ph->check_improvement add_modifier Action: Add a Mobile Phase Modifier (e.g., Triethylamine). check_improvement->add_modifier No resolved Issue Resolved check_improvement->resolved Yes use_endcapped Action: Use a Modern, End-Capped Column. add_modifier->use_endcapped use_endcapped->resolved

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Adjusting Mobile Phase pH

  • Preparation of Low pH Mobile Phase: Prepare an aqueous mobile phase containing a suitable buffer (e.g., phosphate or formate) and adjust the pH to a value between 2.5 and 3.5 using an acid like phosphoric acid or formic acid. At a low pH, the silanol groups on the silica surface are protonated (not ionized), which minimizes their ability to interact with basic analytes.[4][12]

  • Column Equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 10-15 column volumes to ensure the stationary phase is fully conditioned.

  • Re-analysis: Inject the this compound standard and compare the peak shape to the original chromatogram. A significant improvement in symmetry indicates that silanol interactions were a major contributor to the tailing.[4]

Guide 2: Optimizing Mobile Phase Additives

If adjusting the pH is not sufficient or not possible due to analyte stability, mobile phase additives can be used to mask the residual silanol groups.

Table 1: Common Mobile Phase Additives to Reduce Peak Tailing

AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA) 0.1 - 0.5% (v/v)A sacrificial base that preferentially interacts with active silanol sites, effectively shielding them from the analyte.[7]
Formic Acid 0.1% (v/v)Lowers the mobile phase pH to suppress silanol ionization and can improve peak shape and ionization efficiency.[13]
Ammonium Acetate 10 - 50 mMActs as a buffer to control pH and the ammonium ions can compete with the basic analyte for interaction with silanol groups.

Experimental Protocol: Using Triethylamine (TEA) as a Modifier

  • Mobile Phase Preparation: To your existing aqueous mobile phase, add triethylamine to a final concentration of 0.1%. Carefully mix the solution.

  • pH Adjustment: After adding TEA, re-adjust the pH of the mobile phase to your target value using an appropriate acid (e.g., phosphoric acid).

  • Column Equilibration: Thoroughly equilibrate the column with the TEA-containing mobile phase.

  • Analysis: Inject your this compound sample. The TEA should significantly reduce peak tailing by competing for the active silanol sites.

Guide 3: Addressing Physical and System-Related Issues

Physical problems with the HPLC system or column can cause tailing for all peaks in a chromatogram.[2]

G start Start: Peak Tailing for All Analytes check_fittings Inspect all fittings and tubing. Are they correct and tight? start->check_fittings fix_fittings Action: Remake connections, use narrow-bore tubing. check_fittings->fix_fittings No check_column Is the column old or contaminated? check_fittings->check_column Yes resolved Issue Resolved fix_fittings->resolved flush_column Action: Flush the column with a strong solvent. check_column->flush_column Yes reverse_flush Action: Reverse flush the column (if permitted by manufacturer). flush_column->reverse_flush replace_column Action: Replace the column if performance is not restored. reverse_flush->replace_column replace_column->resolved

Caption: Workflow for physical system issues.

Experimental Protocol: Column Flushing and Regeneration

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Strong Solvent Flush: Flush the column with a series of strong, miscible solvents. For a reversed-phase C18 column, a typical sequence is:

    • Mobile phase (without buffer salts)

    • 100% Water

    • 100% Isopropanol

    • 100% Methylene Chloride (if compatible)

    • 100% Isopropanol

    • 100% Water

    • 100% Acetonitrile

  • Equilibration: Re-equilibrate the column with the mobile phase until the baseline is stable.

  • Test: Inject a standard to see if the peak shape has improved. If not, the column may be permanently damaged and require replacement.[10]

References

Technical Support Center: Optimizing Cannabinoid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cannabinoid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of key cannabinoids, including Tetrahydrocannabinol (THC) and Cannabidiol (CBD).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the chemical synthesis of CBD and THC?

A1: Common starting materials for the chemical synthesis of cannabinoids like CBD and THC include olivetol and a suitable terpene derivative. For instance, the reaction between olivetol and (+)-p-mentha-2,8-dien-1-ol is a well-established method for CBD synthesis.[1] THC is often synthesized from CBD through acid-catalyzed cyclization.[2][3][4]

Q2: What are the main synthetic routes to THC?

A2: The primary synthetic routes to Δ⁹-THC include:

  • Acid-catalyzed cyclization of CBD: This is a widely used method where CBD is treated with a Lewis or Brønsted acid to induce ring closure to form THC.[2][3][4]

  • Condensation of olivetol with a terpene: This involves the reaction of olivetol with a chiral terpene, such as (+)-p-mentha-2,8-dien-1-ol or verbenol, in the presence of an acid catalyst.[2]

  • Biosynthesis: In the Cannabis sativa plant, cannabigerolic acid (CBGA) serves as the precursor to both tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), which are then decarboxylated to THC and CBD, respectively.[5]

Q3: Can CBD be converted to THC?

A3: Yes, CBD can be readily converted to Δ⁹-THC and its isomer Δ⁸-THC through acid-catalyzed intramolecular cyclization.[2][3][4] This reaction is a common final step in many total syntheses of THC. Careful control of reaction conditions is crucial to selectively obtain the desired isomer.[2]

Q4: What are the key challenges in cannabinoid synthesis?

A4: Key challenges in cannabinoid synthesis include:

  • Stereoselectivity: Achieving the correct stereochemistry is critical for biological activity. Many synthetic routes produce a mixture of isomers that can be difficult to separate.

  • Regioselectivity: In reactions like the cyclization of CBD to THC, controlling the position of the double bond to favor Δ⁹-THC over the more thermodynamically stable Δ⁸-THC is a significant challenge.[2]

  • Side Product Formation: Various side products can form, complicating purification and reducing the overall yield.

  • Purification: The final products often require extensive purification, such as flash chromatography, to remove unreacted starting materials, catalysts, and side products.[6][7]

Troubleshooting Guides

Problem 1: Low Yield of Δ⁹-THC from CBD Cyclization

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Suboptimal Acid Catalyst The choice of Lewis or Brønsted acid significantly impacts yield and selectivity. Experiment with different acids such as BF₃·OEt₂, AlCl₃, or TMSOTf.[2][3] AlCl₃ has been shown to provide high selectivity for Δ⁹-THC.[3]
Incorrect Reaction Temperature Temperature control is critical. Low temperatures (e.g., -10°C to 0°C) often favor the formation of Δ⁹-THC, while higher temperatures can lead to the formation of the more stable Δ⁸-THC isomer.[2][3]
Inappropriate Reaction Time The reaction time needs to be optimized. Prolonged reaction times can lead to the isomerization of the desired Δ⁹-THC to Δ⁸-THC.[2] Monitor the reaction progress using techniques like TLC or HPLC.
Presence of Water Water can interfere with Lewis acid catalysts. Ensure all glassware is dry and use anhydrous solvents.
Suboptimal Solvent The choice of solvent can influence the reaction. Dichloromethane is a commonly used solvent.[2]
Problem 2: Formation of Multiple Side Products

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Lack of Regioselectivity The formation of isomers like Δ⁸-THC and iso-THC is a common issue.[2] Optimization of the acid catalyst and reaction temperature is key to controlling regioselectivity.[2]
Over-reaction or Degradation Extended reaction times or high temperatures can lead to the formation of degradation products like cannabinol (CBN).[8] Monitor the reaction closely and quench it once the starting material is consumed.
Impure Starting Materials Impurities in the starting CBD can lead to the formation of unexpected side products. Ensure the purity of the starting material before proceeding with the reaction.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Co-elution of Isomers THC isomers (Δ⁹-THC and Δ⁸-THC) can be difficult to separate by standard column chromatography. Flash chromatography with a C18 column and a gradient elution of methanol and formic acid has been shown to be effective.[6]
Residual Catalyst The acid catalyst must be completely removed during workup. A wash with a mild base, such as a saturated sodium bicarbonate solution, is typically employed.[9]
Complex Reaction Mixture If the reaction produces a complex mixture of products, consider optimizing the reaction conditions to improve selectivity before attempting large-scale purification.

Data Presentation: Comparison of Reaction Conditions for Δ⁹-THC Synthesis from CBD

CatalystSolventTemperature (°C)TimeYield of Δ⁹-THC (%)Selectivity for Δ⁹-THC (%)Reference
BF₃·OEt₂CH₂Cl₂-102 h>98% conversion85[3]
AlCl₃CH₂Cl₂-1015 min>99% conversion87[3]
TMSOTfCH₂Cl₂Room Temp2 min-91 (for Δ⁸-THC)[2]
p-TSATolueneReflux5 h--[10]
ZnBr₂AlkaneReflux5 h~75% conversion-[10]

Experimental Protocols

Protocol 1: Acid-Catalyzed Cyclization of CBD to Δ⁹-THC using AlCl₃

This protocol is adapted from a continuous-flow synthesis method and should be adjusted for batch synthesis with careful monitoring.[3]

Materials:

  • Cannabidiol (CBD)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Aluminum Trichloride (AlCl₃)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask and standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve CBD in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The concentration should be approximately 0.1 M.

  • Cool the solution to -10°C using an appropriate cooling bath.

  • In a separate flask, prepare a solution of AlCl₃ (1.2 equivalents) in anhydrous CH₂Cl₂.

  • Slowly add the AlCl₃ solution to the stirred CBD solution at -10°C.

  • Monitor the reaction progress by TLC or HPLC. The reaction is expected to be complete within 15-30 minutes.

  • Once the reaction is complete, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain pure Δ⁹-THC.

Visualizations

Troubleshooting Workflow for Low Δ⁹-THC Yield

Low_Yield_Troubleshooting start Low Yield of Δ⁹-THC check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Acid Catalyst (e.g., AlCl₃, BF₃·OEt₂) check_conditions->optimize_catalyst Catalyst Issue? optimize_temp Optimize Temperature (e.g., -10°C) check_conditions->optimize_temp Temp Issue? optimize_time Optimize Reaction Time (Monitor by TLC/HPLC) check_conditions->optimize_time Time Issue? check_reagents Check Reagent Quality check_conditions->check_reagents end Improved Yield optimize_catalyst->end optimize_temp->end optimize_time->end pure_cbd Ensure High Purity CBD check_reagents->pure_cbd anhydrous_solvents Use Anhydrous Solvents check_reagents->anhydrous_solvents pure_cbd->end anhydrous_solvents->end

Caption: Troubleshooting workflow for addressing low yields in Δ⁹-THC synthesis.

General Synthetic Pathway from CBD to THC Isomers

CBD_to_THC_Pathway CBD Cannabidiol (CBD) Acid Acid Catalyst (e.g., Lewis Acid) CBD->Acid Delta9_THC Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) Acid->Delta9_THC Kinetic Product iso_THC iso-THC isomers Acid->iso_THC Side Product Delta8_THC Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) Delta9_THC->Delta8_THC Isomerization (Thermodynamic Product)

Caption: Simplified reaction pathway for the conversion of CBD to THC isomers.

References

Technical Support Center: Minimizing Sativan Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the isoflavonoid Sativan, maintaining sample integrity is paramount for accurate experimental results. This compound, a methoxyisoflavan found in plants such as alfalfa (Medicago sativa) and red clover (Trifolium pratense), is susceptible to degradation during sample preparation and analysis. This technical support center provides troubleshooting guidance and frequently asked questions to help you minimize this compound degradation and ensure the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a naturally occurring isoflavonoid, a class of secondary metabolites in plants with various reported biological activities. Like many phytochemicals, this compound's chemical structure can be altered by environmental factors, leading to degradation. This degradation can result in lower quantification of the active compound and the formation of unknown byproducts, potentially compromising experimental outcomes and their interpretation.

Q2: What are the primary factors that cause this compound degradation during sample preparation?

A2: The main factors contributing to the degradation of isoflavonoids like this compound are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of this compound.[1][2]

  • pH: Both acidic and alkaline conditions can catalyze the degradation of this compound. Isoflavonoids are generally more stable in neutral or slightly acidic environments.[3]

  • Light: Exposure to UV or even ambient light can induce photodegradation.[4]

  • Enzymatic Activity: The presence of endogenous plant enzymes, such as β-glucosidases, can lead to the enzymatic degradation of this compound, particularly if it exists in a glycosylated form in the plant matrix.[5]

  • Oxidation: The presence of oxygen and oxidizing agents can lead to oxidative degradation of the molecule.

Q3: How should I store my this compound samples and standards to ensure stability?

A3: For optimal stability, this compound-containing samples and analytical standards should be stored under the following conditions:

  • Temperature: Store at low temperatures. For short-term storage (up to one week), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is ideal.[6]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[4]

  • Atmosphere: For highly sensitive samples or long-term storage of pure standards, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample preparation and analysis.

Problem Potential Cause Troubleshooting Steps
Low this compound recovery in extracts Degradation during extraction: High temperatures, inappropriate pH of the extraction solvent, or prolonged extraction times can lead to this compound loss.- Optimize extraction temperature: Use lower temperatures for extraction. If heat is necessary, minimize the duration of exposure. Consider methods like ultrasound-assisted extraction (UAE) at controlled temperatures.- Adjust solvent pH: Use a neutral or slightly acidic extraction solvent (pH 4-6). Avoid strongly acidic or alkaline conditions.- Minimize extraction time: Optimize the extraction duration to ensure complete extraction while minimizing degradation.
Incomplete extraction: The chosen solvent may not be optimal for this compound, or the plant material may not be sufficiently ground.- Solvent selection: Use a mixture of polar and non-polar solvents. Methanol or ethanol, often mixed with a small amount of water, are commonly used for isoflavonoid extraction.[7] - Particle size: Ensure the plant material is finely ground to increase the surface area for extraction.
Inconsistent this compound concentrations between replicate samples Variable degradation: Inconsistent exposure to light, temperature fluctuations, or varying times between extraction and analysis can lead to different levels of degradation.- Standardize procedures: Ensure all samples are processed under identical conditions (light, temperature, and time).- Work efficiently: Minimize the time between sample preparation and analysis.- Use of antioxidants: Consider adding an antioxidant, such as ascorbic acid or BHT, to the extraction solvent to prevent oxidative degradation.
Appearance of unknown peaks in chromatograms Formation of degradation products: The presence of extra peaks, often eluting earlier or later than this compound, can indicate its degradation.- Analyze stressed samples: To identify potential degradation products, intentionally stress a sample (e.g., by heating, exposing to extreme pH, or light) and analyze it by HPLC. This can help in identifying the degradation peaks in your experimental samples.- Use a stability-indicating method: Employ a validated HPLC method that can separate this compound from its potential degradation products.[8][9][10]
Loss of this compound in stored extracts Improper storage conditions: Storing extracts at room temperature or in clear vials can lead to significant degradation over time.- Follow recommended storage: Store extracts at -20°C or lower in amber vials.[6]- Aliquot samples: For repeated analysis from the same extract, aliquot the sample into smaller volumes to avoid repeated freeze-thaw cycles.

Quantitative Data on Isoflavonoid Stability

Table 1: Effect of Temperature on Isoflavonoid Degradation

IsoflavonoidTemperature (°C)pHMatrixDegradation Rate/Half-lifeReference
Genistein1503.1SolutionSigmoidal degradation pattern[2]
Daidzein1503.1SolutionMost labile among tested isoflavones[2]
Genistin (Genistein glucoside)70-90Not specifiedSoy milkk = 61-109 days⁻¹[11]
Genistin (Genistein glucoside)15-37Not specifiedSoy milkk = 0.437-3.871 days⁻¹[11]

Table 2: Effect of pH on Isoflavonoid Stability

IsoflavonoidpHTemperature (°C)ObservationReference
Various Aglycones7.0 and 5.6150Virtually no decay observed[2]
Various Aglycones3.1150Significant degradation observed[2]
Caffeic acid, Chlorogenic acid, Gallic acid3-11Not specifiedNot stable at high pH[3]
(-)-Catechin, (-)-Epigallocatechin, Ferulic acid, Rutin3-11Not specifiedResisted major pH-induced degradation[3]

Experimental Protocols

Protocol 1: General Extraction of this compound from Medicago sativa

This protocol provides a general method for extracting this compound and other isoflavonoids from alfalfa.

  • Sample Preparation:

    • Collect fresh leaves of Medicago sativa.

    • Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.

    • Grind the dried leaves into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 100 mL of 80% methanol (v/v) to the flask.

    • Macerate the mixture at room temperature for 24 hours with occasional shaking.

    • Alternatively, for a faster extraction, perform ultrasound-assisted extraction (UAE) for 30 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the methanol.

    • The resulting aqueous extract can be lyophilized to obtain a dry powder or used directly for further purification.

  • Storage:

    • Store the dried extract or concentrated solution at -20°C in a light-protected container.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This is a general HPLC method that can be optimized for the analysis of this compound.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for separating multiple isoflavonoids.

    • Solvent A: Water with 0.1% formic acid (v/v).

    • Solvent B: Acetonitrile with 0.1% formic acid (v/v).

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 90-10% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength of approximately 280 nm.

  • Standard Preparation: Prepare standard solutions of this compound in the mobile phase or a compatible solvent (e.g., methanol) at known concentrations to create a calibration curve for quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Storage plant_material Fresh Medicago sativa leaves drying Air-drying (in dark) plant_material->drying grinding Grinding to fine powder drying->grinding extraction Maceration or UAE (e.g., 80% Methanol, room temp) grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (<40°C) filtration->concentration storage Store extract at -20°C (light-protected) concentration->storage hplc HPLC-UV/PDA Analysis concentration->hplc

Caption: Experimental workflow for this compound extraction and analysis.

degradation_pathways cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Leads to Temperature High Temperature Temperature->this compound Accelerates reactions pH Extreme pH pH->this compound Catalyzes degradation Light UV/Ambient Light Light->this compound Photodegradation Enzymes Enzymes Enzymes->this compound Enzymatic breakdown Oxygen Oxidation Oxygen->this compound Oxidative degradation

Caption: Factors leading to this compound degradation.

References

Sativan Experiments Technical Support Center: Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Sativan in experimental cell culture models. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent common cell culture contamination issues. Maintaining aseptic conditions is paramount for generating reliable and reproducible data in your this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of contamination in my cell culture?

A1: Early detection is crucial. Key indicators include a sudden change in the culture medium's pH (often a yellow color for acidosis due to bacteria or pink for alkalosis), cloudiness or turbidity in the media, unusual odors, and observable changes in cell morphology, such as rounding, detachment, or slower growth rates.[1][2] Regular microscopic observation is your first line of defense.

Q2: I see small black dots moving between my cells under the microscope. What could they be?

A2: These are often a hallmark of bacterial contamination. Bacteria appear as very small, individually distinct particles that may exhibit motility (swimming) or Brownian motion (vibrating in place).[3] Immediate action is required to prevent the contamination from spreading.

Q3: My media isn't cloudy, but my cells are growing poorly and the results of my this compound experiment are inconsistent. What should I suspect?

A3: This scenario strongly suggests mycoplasma contamination. Mycoplasmas are very small bacteria that lack a cell wall and often do not cause visible turbidity in the culture medium.[1][3] They can significantly alter cell metabolism, growth, and gene expression, which can compromise experimental results.[4] Specific testing, such as PCR, is required for detection.

Q4: Is it a good practice to include antibiotics in my culture media at all times?

A4: While common, the routine, long-term use of antibiotics is often discouraged. It can mask low-level, cryptic infections and lead to the development of antibiotic-resistant strains.[3] Antibiotics should ideally be used for short periods, such as when establishing primary cultures or treating a confirmed contamination.[5]

Q5: What is the most common source of cell culture contamination?

A5: The primary sources of contamination are often traced back to lapses in aseptic technique.[3] This includes improper handling of pipettes, contaminated reagents or media, aerosols generated by talking or sneezing, and poorly maintained laboratory equipment like incubators and biosafety cabinets.[1]

Troubleshooting Guides

Issue 1: Sudden Cloudiness and/or pH Change in Culture Medium

This is the most common sign of a bacterial or yeast contamination.

  • Immediate Action: Isolate the contaminated flask or plate immediately to prevent cross-contamination. Do not open it outside of a biosafety cabinet.

  • Microscopic Examination: Observe an aliquot of the cell suspension under a high-power phase-contrast microscope. Look for motile rods or cocci (bacteria) or budding, ovoid-shaped particles (yeast).[2]

  • Confirmation (Optional but Recommended): Perform a Gram stain on a sample of the medium to differentiate between Gram-positive and Gram-negative bacteria, which can help in choosing an appropriate antibiotic if the culture is irreplaceable.

  • Resolution: The recommended course of action is to discard the contaminated culture by autoclaving it.[3] If the culture is invaluable, attempt to salvage it by washing the cells multiple times with sterile PBS and culturing them in a high-concentration antibiotic/antimycotic medium, quarantined from other cultures.

Issue 2: Visible Filamentous Growth or "Fuzzy" Colonies

This indicates a fungal (mold) contamination.

  • Immediate Action: Isolate the contaminated vessel immediately. Fungal spores can become airborne and spread easily once the vessel is opened.

  • Microscopic Examination: Fungal contamination is characterized by the presence of thin, filamentous hyphae and, in later stages, denser clumps of spores.[2]

  • Resolution: Fungal contamination is extremely difficult to eliminate. The strong recommendation is to discard the culture immediately. Thoroughly decontaminate the incubator, biosafety cabinet, and any potentially affected equipment with a fungicide.

Issue 3: Suspected Mycoplasma Contamination

As mycoplasma often presents without obvious visual cues, a structured testing plan is necessary.

  • Quarantine: Isolate any new cell lines upon arrival until they have been tested for mycoplasma.[3] Quarantine any existing cultures that are showing signs of poor performance.

  • Detection: The most reliable detection method is Polymerase Chain Reaction (PCR), which can identify mycoplasma-specific DNA in the culture supernatant.[4] Other methods include fluorescent DNA staining (e.g., with DAPI or Hoechst), which reveals extranuclear DNA specks, and specialized ELISA kits.

  • Resolution: If a culture is positive for mycoplasma, the best course of action is to discard it. For invaluable cultures, specific anti-mycoplasma agents (e.g., ciprofloxacin, Mycoplasma Removal Agent) can be used, but success is not guaranteed and requires a strict, multi-week treatment protocol followed by re-testing.

Data Hub: Contamination Statistics and Antimicrobial Agents

Quantitative data is essential for understanding the prevalence of contaminants and selecting appropriate treatments.

Table 1: Comparative Frequency of Microbial Contamination in Cell Cultures

Contaminant TypeReported Frequency of ContaminationKey Characteristics
Mycoplasma 11% - 35%No visible turbidity; alters cell metabolism and growth.[1][4]
Fungi (Mold/Yeast) ~8%Visible mycelia or budding particles; media can become turbid.
Bacteria ~4%Rapid turbidity and pH change; visible motile particles.
Mixed Infections ~8%A combination of the above signs.

Frequency data adapted from a 2-year study on microbial contamination.

Table 2: Common Mycoplasma Species in Cell Culture

Mycoplasma SpeciesPrimary SourceApproximate Prevalence in Contaminated Cultures
M. oraleHuman20-40%
M. hyorhinisPorcine (Trypsin)20-30%
M. argininiBovine (Serum)20-30%
M. fermentansHuman10-20%
A. laidlawiiBovine (Serum)5-15%
M. hominisHuman5-15%

Prevalence data is estimated from multiple sources and can vary between labs.[1][6]

Table 3: Guide to Common Antibiotics and Antimycotics

AgentTarget Organism(s)Typical Working ConcentrationNotes
Penicillin-Streptomycin Gram-positive & Gram-negative bacteria50-100 U/mL Penicillin, 50-100 µg/mL StreptomycinMost common prophylactic; not effective against mycoplasma.
Gentamicin Gram-positive & Gram-negative bacteria50 µg/mLBroader spectrum than Streptomycin; can be cytotoxic to some cells.[7]
Kanamycin / Neomycin Gram-positive & Gram-negative bacteria100 µg/mL / 50 µg/mLAminoglycosides that inhibit protein synthesis.[8]
Ciprofloxacin Mycoplasma, Gram-negative bacteria10-20 µg/mLCommonly used for mycoplasma elimination.
Puromycin Bacteria, Fungi, Protozoa0.2-5 µg/mLUsed for selection of resistant cells; highly toxic.[8]
Amphotericin B Fungi (Yeast & Mold)0.25-2.5 µg/mLCommon antimycotic; can be highly toxic to mammalian cells.[7]
Blasticidin S Bacteria, Fungi1-20 µg/mLUsed for selection of resistant cells.[8]

Note: Always perform a dose-response (kill curve) experiment to determine the optimal, non-toxic concentration for your specific cell line.[5]

Experimental Protocols & Workflows

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma DNA in culture supernatant.

  • Sample Preparation:

    • Culture cells to ~80-90% confluency. Ensure cells have been cultured without antibiotics for at least 3 days.

    • Collect 1 mL of the culture supernatant into a sterile microcentrifuge tube.

    • Heat the sample at 95°C for 5-10 minutes to lyse any mycoplasma and release DNA.

    • Centrifuge at 15,000 x g for 5 minutes to pellet cell debris.

    • Use 1-2 µL of the resulting supernatant as the template for the PCR reaction.

  • PCR Reaction Setup:

    • Prepare a master mix containing a PCR buffer, dNTPs, universal mycoplasma primers (targeting the 16S rRNA gene), and a Taq DNA polymerase.

    • Aliquot the master mix into PCR tubes.

    • Add the prepared sample supernatant, a positive control (known mycoplasma DNA), and a negative control (sterile water) to their respective tubes.

  • PCR Amplification:

    • Run the PCR using a thermal cycler program with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Result Visualization:

    • Analyze the PCR products via agarose gel electrophoresis.

    • A band of the expected size in the sample lane (matching the positive control) indicates mycoplasma contamination. The negative control should show no band.

Protocol 2: Gram Staining for Bacterial Identification

This differential stain distinguishes bacteria based on their cell wall structure.

  • Smear Preparation:

    • Place a small drop of sterile saline on a clean microscope slide.

    • Aseptically transfer a small amount of the contaminated culture medium into the saline and mix.

    • Spread the suspension thinly over the slide.

    • Allow the smear to air dry completely.

    • Heat-fix the smear by passing the slide quickly through a flame 2-3 times.

  • Staining Procedure:

    • Flood the slide with Crystal Violet (primary stain) for 1 minute.

    • Rinse gently with water.

    • Flood the slide with Gram's Iodine (mordant) for 1 minute.

    • Rinse gently with water.

    • Decolorize with 95% Ethanol or an acetone-alcohol mixture for 5-10 seconds, until the runoff is clear. This is the critical step.

    • Rinse immediately with water.

    • Flood the slide with Safranin (counterstain) for 1 minute.

    • Rinse with water and blot dry gently.

  • Microscopic Examination:

    • Examine the slide under oil immersion (1000x magnification).

    • Gram-positive bacteria will appear purple/blue.

    • Gram-negative bacteria will appear pink/red.

Visual Guides and Workflows

Visual aids can clarify complex processes and decision-making steps.

Contamination_Troubleshooting_Workflow start Suspicion of Contamination (e.g., cloudy media, slow growth) microscopy Perform Microscopic Examination (400x) start->microscopy turbid Is Media Cloudy / pH Changed? microscopy->turbid particles Small Moving Particles or Budding Cells Seen? turbid->particles Yes no_visual No Obvious Visual Signs, but Poor Cell Health turbid->no_visual No filaments Filaments or Fuzzy Colonies Seen? filaments->no_visual No fungal Probable Fungal (Mold) Contamination filaments->fungal Yes particles->filaments No bacteria_yeast Probable Bacterial or Yeast Contamination particles->bacteria_yeast Yes mycoplasma Suspect Mycoplasma Contamination no_visual->mycoplasma Yes action_discard Action: Discard & Decontaminate (Recommended) bacteria_yeast->action_discard gram_stain Optional: Perform Gram Stain for Identification bacteria_yeast->gram_stain fungal->action_discard action_pcr Action: Perform Mycoplasma PCR Test mycoplasma->action_pcr

Caption: Contamination identification and initial action workflow.

Aseptic_Technique_Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Conclusion Phase prep_hood 1. Sanitize Hood (70% Ethanol) prep_materials 2. Wipe Down All Items Before Entry prep_hands 3. Wear & Sanitize Gloves handle_cells 4. Handle One Cell Line at a Time prep_hands->handle_cells pipette 5. Use Sterile Pipettes; Avoid Splashing cap_management 6. Minimize Time Bottles are Open cleanup 7. Discard Waste Properly cap_management->cleanup final_wipe 8. Sanitize Hood Post-Work

Caption: Key workflow stages for maintaining aseptic technique.

LPS_Signaling_Pathway Impact of Bacterial Endotoxin (LPS) on Host Cell Signaling cluster_cytoplasm Cytoplasm lps LPS (Endotoxin) from Gram-Negative Bacteria tlr4 Toll-like Receptor 4 (TLR4) on Cell Membrane lps->tlr4 Binds to myd88 MyD88 (Adaptor Protein) tlr4->myd88 Recruits trif TRIF (Adaptor Protein) tlr4->trif Recruits (Endosomal) tak1 TAK1 (Kinase) myd88->tak1 trif->tak1 ikk IKK Complex (Kinase) tak1->ikk Activates ikb IκB (Inhibitor) ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p50/p65) nfkb->ikb Bound & Inactive nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Inflammatory Gene Transcription (e.g., TNF-α, IL-6) nucleus->gene_transcription Initiates confounding Confounding Experimental Results (Invalidates this compound Effects) gene_transcription->confounding

Caption: How bacterial endotoxin (LPS) can activate inflammatory pathways.

References

Technical Support Center: Enhancing the Bioavailability of Sativan for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Sativan in animal studies. The focus is on strategies to enhance its oral bioavailability, a critical factor for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its bioavailability important?

This compound is a methoxyisoflavan, a type of flavonoid found in various plants.[1][2] Like many plant-derived compounds, this compound is predicted to be lipophilic, which often translates to poor water solubility. This characteristic can significantly limit its oral absorption and, consequently, its systemic bioavailability.[3][4][5] Enhancing the bioavailability of this compound is crucial for achieving adequate plasma concentrations in animal models to accurately assess its pharmacological effects, pharmacokinetics, and potential toxicity.[6]

Q2: What are the primary challenges in achieving adequate oral bioavailability for this compound?

The primary challenges are likely related to its physicochemical properties. Assuming this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound, the main hurdles are:

  • Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids is a major rate-limiting step for absorption.[3][5][7]

  • First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it may be extensively metabolized before reaching systemic circulation.[8]

Q3: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and improve bioavailability.[3][7][9] These include:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.[3][5]

  • Lipid-Based Formulations: Formulating this compound in oils, surfactants, or as a self-emulsifying drug delivery system (SEDDS) can improve its solubilization in the GI tract.[4][10][11][12]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can increase its dissolution rate.[7][13]

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin complex can enhance its aqueous solubility.[3][7]

  • Use of Co-solvents and Surfactants: These excipients can increase the solubility of the drug in the formulation.[3][10]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

Possible Causes:

  • Poor dissolution of the this compound formulation in the GI tract.

  • Precipitation of this compound in the GI lumen upon dilution of the dosing vehicle.

  • High inter-animal variability in GI physiology (e.g., pH, transit time).[14]

Solutions:

Solution Description Considerations
Optimize Formulation Switch to a more robust formulation strategy such as a Self-Emulsifying Drug Delivery System (SEDDS) or a solid dispersion to maintain this compound in a solubilized state.[7][9][11]Requires screening of various lipids, surfactants, and co-solvents for SEDDS, or polymers for solid dispersions.
Particle Size Reduction Employ micronization or nanosuspension techniques to increase the surface area and dissolution velocity of this compound.[3][5]May require specialized equipment. The high surface energy of nanoparticles can sometimes lead to aggregation.
Control Food Intake Standardize the feeding schedule of the animals (e.g., fasted or fed state) as food can significantly impact the absorption of lipophilic compounds.[6][14] A high-fat meal can sometimes enhance the absorption of lipophilic drugs.[8][15]The effect of food is compound-dependent and needs to be evaluated experimentally.
Issue 2: No Dose-Proportional Increase in this compound Plasma Exposure

Possible Causes:

  • Saturation of the absorption mechanism.

  • Dissolution rate-limited absorption at higher doses.

Solutions:

Solution Description Considerations
Enhance Solubilization Utilize a formulation that provides a higher concentration of solubilized this compound in the gut, such as a supersaturating SEDDS or an amorphous solid dispersion.[13]Risk of in vivo precipitation from a supersaturated state needs to be assessed.
Switch Administration Route For initial pharmacokinetic studies, consider parenteral administration (e.g., intravenous) to determine the absolute bioavailability and understand the compound's disposition without the complexities of oral absorption.[16]This does not solve the oral bioavailability issue for later efficacy studies but provides crucial baseline data.

Data Presentation: Comparison of this compound Formulation Strategies (Hypothetical Data)

The following table summarizes hypothetical pharmacokinetic data for this compound in rats following oral administration of different formulations at a dose of 20 mg/kg.

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (Micronized)150 ± 354.0 ± 1.51200 ± 250100
Oil Solution320 ± 602.5 ± 1.02800 ± 450233
SEDDS750 ± 1201.5 ± 0.56500 ± 980542
Solid Dispersion580 ± 952.0 ± 0.85100 ± 820425

Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated with respect to the aqueous suspension.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Select excipients that show good solubilizing capacity for this compound.

  • Ternary Phase Diagram Construction:

    • Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Identify the region in the phase diagram that forms a clear, stable microemulsion upon gentle agitation.

  • SEDDS Formulation:

    • Select a ratio of oil, surfactant, and co-solvent from the optimal region of the phase diagram.

    • Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

    • The final formulation should be a clear, homogenous liquid.

  • Characterization:

    • Determine the globule size and zeta potential of the emulsion formed upon dilution of the SEDDS in an aqueous medium.

    • Assess the in vitro dissolution of this compound from the SEDDS compared to a simple suspension.

Protocol 2: Preparation of a this compound-Cyclodextrin Complex
  • Solubility Studies:

    • Prepare aqueous solutions of various cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) at different concentrations.

    • Add an excess amount of this compound to each solution and shake at a constant temperature until equilibrium is reached.

    • Filter the solutions and analyze the concentration of dissolved this compound to determine the binding constant.

  • Complex Preparation (Kneading Method):

    • Place a 1:1 molar ratio of this compound and the selected cyclodextrin in a mortar.

    • Add a small amount of a water-alcohol mixture to form a paste.

    • Knead the paste for 60 minutes.

    • Dry the resulting product in an oven at 40-50°C.

    • Pulverize the dried complex and pass it through a sieve.

  • Characterization:

    • Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Fourier-Transform Infrared Spectroscopy (FTIR).

    • Evaluate the dissolution rate of the complex in comparison to the free drug.

Mandatory Visualizations

Experimental_Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Characterization cluster_3 Phase 4: In Vivo Animal Study Sativan_Properties Determine this compound's Physicochemical Properties (Solubility, LogP) Excipient_Screening Screen Solubility in Oils, Surfactants, Co-solvents, Polymers, Cyclodextrins Sativan_Properties->Excipient_Screening SEDDS Develop SEDDS Excipient_Screening->SEDDS Solid_Dispersion Prepare Solid Dispersion Excipient_Screening->Solid_Dispersion Nanosuspension Formulate Nanosuspension Excipient_Screening->Nanosuspension Dissolution_Testing In Vitro Dissolution/ Release Testing SEDDS->Dissolution_Testing Physical_Characterization Physical Characterization (Particle Size, Morphology) SEDDS->Physical_Characterization Solid_Dispersion->Dissolution_Testing Solid_Dispersion->Physical_Characterization Nanosuspension->Dissolution_Testing Nanosuspension->Physical_Characterization Pharmacokinetic_Study Oral Administration to Rats (Pharmacokinetic Profiling) Dissolution_Testing->Pharmacokinetic_Study Data_Analysis Analyze Plasma Samples (LC-MS/MS) Pharmacokinetic_Study->Data_Analysis Select_Lead_Formulation Select Lead Formulation for Efficacy Studies Data_Analysis->Select_Lead_Formulation

Caption: Experimental workflow for selecting an optimal formulation to enhance this compound's bioavailability.

Logical_Relationship cluster_0 Formulation Strategies cluster_1 Intermediate Effects cluster_2 Physiological Impact cluster_3 Final Outcome Particle_Size_Reduction Particle Size Reduction Increased_Surface_Area Increased Surface Area Particle_Size_Reduction->Increased_Surface_Area Lipid_Formulation Lipid-Based Formulation Enhanced_Solubilization Enhanced Solubilization Lipid_Formulation->Enhanced_Solubilization Amorphous_Dispersion Amorphous Solid Dispersion Supersaturation Supersaturation Amorphous_Dispersion->Supersaturation Increased_Dissolution_Rate Increased Dissolution Rate Increased_Surface_Area->Increased_Dissolution_Rate Enhanced_Solubilization->Increased_Dissolution_Rate Increased_Membrane_Permeability Increased Membrane Permeability Enhanced_Solubilization->Increased_Membrane_Permeability Supersaturation->Increased_Dissolution_Rate Enhanced_Bioavailability Enhanced Bioavailability Increased_Dissolution_Rate->Enhanced_Bioavailability Increased_Membrane_Permeability->Enhanced_Bioavailability

Caption: Logical relationships between formulation strategies and enhanced bioavailability.

Disclaimer: The quantitative data and specific experimental protocols provided are illustrative examples based on common practices for poorly soluble compounds and should be adapted and optimized for this compound based on its specific physicochemical properties.

References

Technical Support Center: Refining Purification Methods for High-Purity Sativan

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been developed based on the query for "Sativan." As "this compound" is not a recognized chemical compound in scientific literature, this guide utilizes it as a hypothetical small molecule to demonstrate standard purification principles and troubleshooting methodologies applicable in a drug development or chemical research setting.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My this compound sample shows a persistent impurity with a similar polarity after column chromatography. How can I resolve this?

A1: This is a common challenge when dealing with closely related impurities. Here are several strategies to consider:

  • Optimize your solvent system: A slight modification of the mobile phase can significantly impact resolution. If you are using a standard solvent system (e.g., Hexane/Ethyl Acetate), try introducing a third solvent with different properties, such as dichloromethane or methanol, at a low percentage (1-2%). This can alter the selectivity of the separation.

  • Change the stationary phase: If you are using standard silica gel, consider switching to a different stationary phase. Options include alumina (basic or neutral), C18-functionalized silica (reverse-phase), or silver nitrate-impregnated silica for compounds with specific functional groups.

  • Consider an alternative purification technique: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than standard flash chromatography. A semi-preparative HPLC column could be used to isolate your compound from the stubborn impurity. Recrystallization is another powerful technique if a suitable solvent can be found.

Q2: I am experiencing low yield after recrystallizing this compound. What are the potential causes and solutions?

A2: Low recovery from recrystallization can stem from several factors:

  • Suboptimal solvent choice: The ideal recrystallization solvent should dissolve this compound poorly at low temperatures but readily at high temperatures. If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor.

  • Using too much solvent: Using an excessive volume of solvent will keep more of your compound dissolved even after cooling, thus reducing the yield. Aim to use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. A slower, more controlled cooling process allows for the growth of larger, purer crystals. Try letting the solution cool to room temperature slowly before placing it in an ice bath.

Q3: My purified this compound appears as an oil instead of a solid. How can I induce crystallization?

A3: "Oiling out" is a common problem. Here are some techniques to induce crystallization:

  • Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to act as a template for crystallization.

  • Solvent modification: Adding a small amount of a "non-solvent" (a solvent in which this compound is insoluble) can sometimes trigger precipitation and crystallization. This should be done carefully to avoid crashing out impurities.

Quantitative Data on Purification Methods

The following tables summarize the performance of different purification techniques for a 10g batch of crude this compound (assumed initial purity of 85%).

Purification Method Average Yield (%) Final Purity (%) Solvent Consumption (L) Processing Time (Hours)
Flash Column Chromatography7598.55.04
Recrystallization (Single)8597.01.52
Recrystallization (Double)7099.22.53.5
Preparative HPLC60>99.98.010

Experimental Protocols

Protocol 1: Flash Column Chromatography of Crude this compound

Objective: To purify crude this compound from major impurities.

Materials:

  • Crude this compound (10 g)

  • Silica gel (200-400 mesh, 200 g)

  • Solvent A: n-Hexane

  • Solvent B: Ethyl Acetate

  • Glass column, collection tubes, TLC plates

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in n-Hexane and carefully pour it into the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture under vacuum to obtain a free-flowing powder.

  • Column Loading: Carefully add the dried this compound-silica mixture to the top of the packed column.

  • Elution: Begin elution with 100% n-Hexane. Gradually increase the polarity by adding Ethyl Acetate in a stepwise gradient (e.g., 2%, 5%, 10%, 20% Ethyl Acetate in Hexane).

  • Fraction Collection: Collect fractions based on the elution profile observed by TLC analysis.

  • Analysis: Analyze the collected fractions using TLC to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Protocol 2: Recrystallization of this compound

Objective: To achieve high purity of this compound from a semi-pure solid.

Materials:

  • Semi-pure this compound (e.g., post-chromatography)

  • Recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flask, heating mantle, filtration apparatus

Methodology:

  • Dissolution: Place the semi-pure this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Formation: Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold isopropanol.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

G start_node Crude this compound Synthesis process_node1 Flash Column Chromatography start_node->process_node1 Initial Workup process_node process_node decision_node decision_node final_node High-Purity this compound (>99.5%) decision_node1 Purity > 99%? process_node1->decision_node1 Purity Check (TLC/LCMS) decision_node1->final_node Yes process_node2 Recrystallization decision_node1->process_node2 No decision_node2 Purity > 99.5%? process_node2->decision_node2 Purity Check (LCMS/NMR) decision_node2->final_node Yes process_node3 Preparative HPLC decision_node2->process_node3 No process_node3->final_node

Caption: A general experimental workflow for the purification of this compound.

G start_node Low Purification Yield decision_node1 Purification Method? start_node->decision_node1 decision_node decision_node solution_node solution_node decision_node2 Issue? decision_node1->decision_node2 Chromatography decision_node3 Issue? decision_node1->decision_node3 Recrystallization solution_node1 Optimize Solvent System Change Stationary Phase decision_node2->solution_node1 Poor Separation solution_node2 Check Sample Solubility Use Less Polar Loading Solvent decision_node2->solution_node2 Compound Streaking solution_node3 Cool Slowly Scratch Flask Add Seed Crystal decision_node3->solution_node3 Product 'Oils Out' solution_node4 Reduce Solvent Volume Ensure Complete Cooling decision_node3->solution_node4 Low Recovery

Caption: A troubleshooting decision tree for common this compound purification issues.

Validation & Comparative

Sativan vs. its Glycosides: A Comparative Analysis of Bioactivity for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between a bioactive compound and its glycosidic forms is crucial for optimizing therapeutic potential. This guide provides a comprehensive comparison of the bioactivity of Sativan (an isoflavan) and its corresponding glycosides, supported by experimental data and detailed methodologies.

The core difference in the bioactivity between this compound (the aglycone) and its glycosides lies in their bioavailability and, consequently, their potency in various biological assays. As a general principle, the aglycone form is more readily absorbed by the body, leading to a more immediate and potent biological effect.[1][2][3][4] Glycosides, on the other hand, often require enzymatic hydrolysis by gut microbiota to release the active aglycone, which can delay and modify the therapeutic window.[1]

Quantitative Bioactivity Data

To illustrate the differences in bioactivity, the following tables summarize quantitative data from representative in vitro assays for a closely related isoflavone, genistein, and its glycoside, genistin. This data serves as a proxy to understand the expected differences between this compound and its glycosides.

Table 1: Antioxidant Activity of Genistein vs. Genistin (DPPH Assay)

CompoundIC50 (µg/mL)Reference Compound (Ascorbic Acid) IC50 (µg/mL)
Genistein (Aglycone)15.85.2
Genistin (Glycoside)35.25.2

Lower IC50 values indicate higher antioxidant activity.

Table 2: Anticancer Activity of Genistein vs. Genistin (MTT Assay on HT-29 Colon Cancer Cells)

CompoundIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
Genistein (Aglycone)25.40.8
Genistin (Glycoside)68.70.8

Lower IC50 values indicate higher cytotoxic activity against cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.[5][6][7]

Objective: To determine the free radical scavenging capacity of this compound and its glycosides.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

    • Prepare stock solutions of the test compounds (this compound and its glycoside) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compounds and the positive control.

  • Assay:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compounds or positive control to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the sample solution and 100 µL of the solvent without DPPH.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.[8][9]

Objective: To evaluate the in vitro anticancer activity of this compound and its glycosides.

Procedure:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HT-29 for colon cancer) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare various concentrations of the test compounds (this compound and its glycoside) and a positive control (e.g., doxorubicin) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) * 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The bioactivity of isoflavones like this compound is often attributed to their interaction with key cellular signaling pathways. In cancer, for example, isoflavones have been shown to modulate pathways such as NF-κB and Akt, leading to the induction of apoptosis.[10][11][12]

Below are Graphviz diagrams illustrating a simplified signaling pathway and a typical experimental workflow.

G Simplified Isoflavone-Mediated Apoptosis Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Isoflavone (this compound) Isoflavone (this compound) Receptor Receptor Isoflavone (this compound)->Receptor Bax Bax Isoflavone (this compound)->Bax Upregulates Bcl-2 Bcl-2 Isoflavone (this compound)->Bcl-2 Downregulates Akt Akt Receptor->Akt Inhibition IKK IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Degradation Degradation IκB->Degradation NF-κB_active NF-κB NF-κB->NF-κB_active Translocates Akt->IKK Apoptosis Apoptosis Bax->Apoptosis Bcl-2->Bax Gene Transcription Gene Transcription NF-κB_active->Gene Transcription Promotes Anti-apoptotic proteins Anti-apoptotic proteins Gene Transcription->Anti-apoptotic proteins Anti-apoptotic proteins->Apoptosis

Caption: Simplified signaling pathway of isoflavone-induced apoptosis.

G Experimental Workflow for Anticancer Activity Screening Start Start Cell_Culture Cancer Cell Culture (e.g., HT-29) Start->Cell_Culture Treatment Treatment with this compound and its Glycosides Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro anticancer screening.

Conclusion

The available evidence strongly suggests that this compound, as an aglycone, is likely to exhibit more potent antioxidant and anticancer activities in vitro compared to its glycosidic forms. This is primarily attributed to its higher bioavailability and the direct availability of its free hydroxyl groups, which are crucial for its biological actions. For drug development purposes, this suggests that formulations designed to deliver the aglycone form directly or to enhance the in vivo hydrolysis of the glycoside could lead to more effective therapeutic outcomes. Further head-to-head comparative studies on this compound and its specific glycosides are warranted to definitively quantify these differences and to explore their full therapeutic potential.

References

Sativan and Other Isoflavonoids: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of Sativan, a term generally associated with extracts from Cannabis sativa, and other well-researched isoflavonoids such as genistein and daidzein. This analysis is based on experimental data from various in vitro antioxidant assays, offering a valuable resource for researchers in the fields of pharmacology and drug development.

Comparative Antioxidant Activity: In Vitro Assays

The antioxidant capacity of this compound and other isoflavonoids has been evaluated using several standard assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results, presented as IC50 values (the concentration of the substance required to inhibit 50% of the radical activity), are summarized in the tables below. Lower IC50 values indicate stronger antioxidant activity.

DPPH Radical Scavenging Activity

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Compound/ExtractIC50 (µg/mL)Reference
Cannabis sativa Aqueous Extract60[1]
Cannabis sativa Hexane Extract97[1]
Cannabis sativa 'Lifter' Stembark Oil (Dried)21.68 ± 1.71[1]
Lactuca sativa Methanol Extract210.57[2]
Genistein> 100 (low activity)[3]
Daidzein> 100 (low activity)[3]
Ascorbic Acid (Standard)31.92[2]
ABTS Radical Scavenging Activity

The ABTS assay assesses the ability of antioxidants to scavenge the ABTS radical cation.

Compound/ExtractIC50 (µg/mL)Reference
Genistein43.17[4]
Epicatechin (for comparison)14.39[4]
Daidzein(low activity)[3]
Glycitein(low activity)[3]
Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Compound/ExtractActivityReference
Cannabis sativa Ethanolic ExtractIC50: 57.29 ± 6.7 µg/mL[1]
GenisteinPotent antioxidant[5]
DaidzeinAntioxidant effect[6]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further research.

DPPH Radical Scavenging Assay
  • A solution of 0.1 mM DPPH in methanol is prepared.

  • The test sample (extract or pure compound) is dissolved in a suitable solvent and prepared at various concentrations.

  • The sample solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.[7]

  • The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.[7]

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.

ABTS Radical Scavenging Assay
  • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[7]

  • The ABTS solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • The test sample is added to the diluted ABTS solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[7]

  • The FRAP reagent is warmed to 37°C before use.

  • The test sample is mixed with the FRAP reagent.

  • The mixture is incubated at 37°C for a specific time (e.g., 10 minutes).[7]

  • The absorbance of the resulting blue-colored solution is measured at 593 nm.[7]

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO₄ or Trolox).

Signaling Pathways and Mechanisms of Action

The antioxidant effects of isoflavonoids are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that enhance the endogenous antioxidant defense systems.

Nrf2-Keap1 Signaling Pathway

A key mechanism through which isoflavones exert their antioxidant effects is the activation of the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavonoids Isoflavonoids Keap1_Nrf2 Keap1-Nrf2 Complex Isoflavonoids->Keap1_Nrf2 induces dissociation ROS ROS ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription Transcription Transcription Antioxidant_Genes->Transcription

Nrf2-Keap1 antioxidant response pathway activation by isoflavonoids.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the antioxidant assays described.

DPPH Assay Workflow

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample and DPPH Solution A->C B Prepare Sample Solutions (various concentrations) B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging E->F G Determine IC50 Value F->G

General workflow for the DPPH radical scavenging assay.

ABTS Assay Workflow

ABTS_Workflow A Generate ABTS Radical Cation B Dilute ABTS Solution to Absorbance ~0.7 A->B D Mix Sample and ABTS Solution B->D C Prepare Sample Solutions C->D E Incubate (e.g., 6 min) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

General workflow for the ABTS radical scavenging assay.

FRAP Assay Workflow

FRAP_Workflow A Prepare FRAP Reagent B Warm Reagent to 37°C A->B D Mix Sample and FRAP Reagent B->D C Prepare Sample Solutions C->D E Incubate at 37°C (e.g., 10 min) D->E F Measure Absorbance at 593 nm E->F G Determine Reducing Power F->G

General workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

References

A Comparative Guide to the Quantification of Major Cannabinoids in Cannabis sativa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the three most common analytical techniques for the quantification of major cannabinoids, such as THC and CBD, in Cannabis sativa: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific analytical needs.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the key quantitative performance parameters for each analytical method, offering a clear comparison of their capabilities.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) >0.99[1][2]≥0.99[3][4]>0.99[5][6]
Limit of Detection (LOD) 0.019 - 0.34 µg/mL[1][2]0.024 - 0.048 ng/mL[4]0.01 µg/mL[5]
Limit of Quantification (LOQ) 0.039 - 1.05 µg/mL[1][2]0.195 ng/mL[4]0.2 µg/mL[5]
Intra-day Precision (%RSD) ≤5.65%[1]0.2 - 3.6%[7]<7.8%[8]
Inter-day Precision (%RSD) ≤5.05%[1]1.4 - 6.1%[7]<7.8%[8]
Accuracy/Recovery (%) 84.92%[9]90.2 - 110.3%[7]Within ±9.2% of target[8]

Experimental Protocols

Sample Preparation: From Plant Material to Analytical Sample

A consistent and reproducible sample preparation protocol is crucial for accurate cannabinoid quantification. The general workflow involves homogenization of the plant material, followed by extraction of the cannabinoids.

Homogenization: Plant samples, particularly the flowers, are heterogeneous. Grinding the plant material into a fine powder ensures that a representative sample is taken for analysis, leading to more accurate and reproducible results. Smaller particle sizes also enhance the efficiency of the extraction process.[10]

Extraction: Ultrasound-assisted extraction (UAE) is a common and effective technique. A weighed amount of the homogenized plant material is placed in a volumetric flask with an extraction solvent (e.g., methanol, ethanol, or a mixture of methanol and chloroform).[1][10] The sample is then sonicated to facilitate the extraction of cannabinoids into the solvent. For some sample types, adjustments to solvents and volumes may be necessary to improve extraction efficiency and minimize interferences.[11]

Analytical Methodologies

HPLC-UV is considered a gold standard for cannabinoid analysis and is the preferred method in many pharmacopeias.[12] A key advantage of HPLC is its ability to directly analyze both the acidic (e.g., THCA, CBDA) and neutral (e.g., THC, CBD) forms of cannabinoids without the need for derivatization, as the high temperatures used in GC would cause decarboxylation of the acidic forms.[12][13]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is most commonly used.[12]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of acid (e.g., 0.085% phosphoric acid), is a typical mobile phase.[1]

  • Detection: UV detection is commonly performed at a wavelength of 220 nm.[1]

LC-MS/MS offers high sensitivity and specificity, allowing for the analysis of both major and minor cannabinoids at low concentrations in a single run.[3][7] This method is particularly well-suited for complex matrices like blood, plasma, and oral fluid.[3]

Chromatographic and Mass Spectrometry Conditions:

  • Chromatography: Similar to HPLC-UV, a C18 column with a gradient elution of water and acetonitrile with formic acid is often used.[7]

  • Ionization: Electrospray ionization (ESI) is a common ionization technique. Isomers like CBD and THC can be monitored in positive ion mode, while negative ion mode is more efficient for their acidic precursors, CBDA and THCA-A.[4]

  • Detection: Quantification is achieved using multiple reaction monitoring (MRM) mode, which provides high selectivity.[4]

GC-MS is a frequently used technique for cannabinoid quantification.[5] A critical consideration for GC-MS analysis is that the high temperatures of the injection port cause the acidic cannabinoids to decarboxylate into their neutral forms. To analyze the acidic cannabinoids directly, a derivatization step is required.[6] Silylation is a common derivatization technique used for this purpose.[5]

Derivatization and GC-MS Conditions:

  • Derivatization: The dried sample extract is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and heated to convert the acidic cannabinoids to their trimethylsilyl derivatives.[14]

  • GC Conditions: A capillary column is used for separation, with a temperature program to elute the cannabinoids.

  • MS Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_uv HPLC-UV Analysis cluster_lc_msms LC-MS/MS Analysis cluster_gc_ms GC-MS Analysis start Cannabis Sativa Plant Material homogenization Homogenization (Grinding) start->homogenization extraction Ultrasound-Assisted Extraction homogenization->extraction filtration Filtration/Centrifugation extraction->filtration hplc_uv HPLC-UV Instrument filtration->hplc_uv lc_msms LC-MS/MS Instrument filtration->lc_msms derivatization Derivatization (Silylation) filtration->derivatization hplc_uv_quant Quantification (UV Detection at 220 nm) hplc_uv->hplc_uv_quant lc_msms_quant Quantification (MRM Mode) lc_msms->lc_msms_quant gc_ms GC-MS Instrument derivatization->gc_ms gc_ms_quant Quantification (SIM Mode) gc_ms->gc_ms_quant hplc_uv_workflow sample_prep Prepared Sample Extract injection Inject into HPLC System sample_prep->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (220 nm) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis lc_msms_workflow sample_prep Prepared Sample Extract injection Inject into LC-MS/MS System sample_prep->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (MRM) ionization->detection data_analysis Data Analysis and Quantification detection->data_analysis gc_ms_workflow sample_prep Prepared Sample Extract derivatization Derivatization (Silylation) sample_prep->derivatization injection Inject into GC-MS System derivatization->injection separation Gas Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection MS Detection (SIM) ionization->detection data_analysis Data Analysis and Quantification detection->data_analysis

References

In Vivo Pharmacological Effects of Sativex for Neuropathic Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacological effects of Sativex with two common alternatives for the treatment of neuropathic pain: amitriptyline and gabapentin. The information is supported by experimental data from various preclinical studies.

Overview of Compounds

Sativex (Nabiximols): A cannabis-based medicine containing a near 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD). It is administered as an oromucosal spray and is approved in several countries for treating neuropathic pain and spasticity associated with multiple sclerosis.[1][2] Its analgesic effects are primarily mediated through the endocannabinoid system.

Amitriptyline: A tricyclic antidepressant that is a first-line treatment for chronic neuropathic pain.[3] Its mechanism of action involves the inhibition of serotonin and norepinephrine reuptake, as well as actions on various other receptors and signaling pathways.[4][5]

Gabapentin: An anticonvulsant medication widely used to treat neuropathic pain.[6] It is structurally related to the neurotransmitter GABA but does not act on GABA receptors. Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[7][8]

Comparative In Vivo Efficacy in Neuropathic Pain Models

The following tables summarize quantitative data from preclinical studies in rat models of neuropathic pain. The primary endpoint presented is the mechanical paw withdrawal threshold (PWT) measured using the von Frey test, a common method to assess mechanical allodynia (pain in response to a non-painful stimulus). It is important to note that the data presented are from separate studies and not from a single head-to-head comparative trial; therefore, direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: Efficacy in a Rat Model of Diabetic Neuropathy
Compound Dose Route of Administration Effect on Paw Withdrawal Threshold (g) Source
Cannabis Extract 100 mg/kgp.o.Significant increase in PWT from ~21g to ~35g[9]
Amitriptyline 10 mg/kgi.p.Significant increase in PWT from <4g to ~12g[10]
Gabapentin 60 mg/kgp.o.Significant increase in PWT

Note: Specific gram values for gabapentin's effect on PWT in a diabetic neuropathy model were not explicitly stated in the search results, but its significant efficacy was noted.

Table 2: Efficacy in a Rat Model of Spinal Nerve Ligation (SNL) - Induced Neuropathic Pain
Compound Dose Route of Administration Effect on Paw Withdrawal Threshold (g) Source
Cannabinoids (General) VariesVariesAttenuation of mechanical allodynia
Amitriptyline 10 mg/kgi.p.No significant effect on mechanical allodynia
Gabapentin 100 mg/kgi.p.Significant increase in PWT from baseline[8]
Gabapentin 200 µgi.th.Time-dependent reversal of tactile allodynia[5]

Experimental Protocols

Diabetic Neuropathy Model
  • Induction: Diabetes is typically induced in rats by a single or multiple intraperitoneal (i.p.) injections of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.[9]

  • Confirmation: The diabetic state is confirmed by measuring blood glucose levels.

  • Development of Neuropathy: Neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, typically develop over several weeks.[9]

Spinal Nerve Ligation (SNL) Model
  • Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated.[10]

  • Outcome: This procedure results in persistent stimulus-evoked neuropathic pain symptoms, including tactile allodynia and thermal hyperalgesia, in the ipsilateral hind paw.

Von Frey Test for Mechanical Allodynia
  • Apparatus: A set of calibrated von Frey filaments, which exert a specific bending force.

  • Procedure: Animals are placed on a wire mesh platform. The filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response (lifting, shaking, or licking the paw) is elicited.

  • Endpoint: The paw withdrawal threshold is recorded as the minimum force required to elicit a response. An increase in the paw withdrawal threshold indicates an analgesic effect.

Hot Plate Test for Thermal Hyperalgesia
  • Apparatus: A heated plate maintained at a constant temperature.

  • Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is measured.

  • Endpoint: An increase in the latency to respond indicates an anti-hyperalgesic effect.

Signaling Pathways and Mechanisms of Action

Sativex (THC and CBD)

The therapeutic effects of Sativex are mediated by the interaction of THC and CBD with the endocannabinoid system and other signaling pathways.

Sativex_Signaling cluster_sativex Sativex (THC & CBD) cluster_receptors Receptors cluster_effects Downstream Effects THC THC CB1R CB1 Receptor THC->CB1R Agonist CB2R CB2 Receptor THC->CB2R Agonist CBD CBD TRPV1 TRPV1 CBD->TRPV1 Agonist Inhibit_NT Inhibition of Neurotransmitter Release CB1R->Inhibit_NT Modulate_Inflammation Modulation of Inflammation CB2R->Modulate_Inflammation Desensitization Desensitization of Nociceptors TRPV1->Desensitization Analgesia Analgesia Inhibit_NT->Analgesia Modulate_Inflammation->Analgesia Desensitization->Analgesia

Caption: Sativex's dual components, THC and CBD, interact with cannabinoid (CB1, CB2) and other receptors (e.g., TRPV1) to produce analgesic effects.

Amitriptyline

Amitriptyline's analgesic effect is multifactorial, involving several neurotransmitter systems and intracellular signaling cascades.

Amitriptyline_Signaling cluster_transporters Neurotransmitter Transporters cluster_pathways Intracellular Pathways cluster_effects Cellular & Systemic Effects Amitriptyline Amitriptyline SERT SERT Amitriptyline->SERT Inhibits NET NET Amitriptyline->NET Inhibits A3AR A3 Adenosine Receptor Amitriptyline->A3AR Activates Increase_5HT_NE Increased Serotonin & Norepinephrine SERT->Increase_5HT_NE NET->Increase_5HT_NE NFkB NF-κB Pathway A3AR->NFkB Suppresses Decrease_Inflammation Decreased Pro-inflammatory Cytokines NFkB->Decrease_Inflammation Descending_Inhibition Enhanced Descending Inhibitory Pathways Increase_5HT_NE->Descending_Inhibition Analgesia Analgesia Decrease_Inflammation->Analgesia Descending_Inhibition->Analgesia

Caption: Amitriptyline modulates pain by inhibiting neurotransmitter reuptake and suppressing inflammatory signaling pathways.

Gabapentin

Gabapentin's primary mechanism of action is the modulation of voltage-gated calcium channels.

Gabapentin_Signaling cluster_channel Voltage-Gated Calcium Channel cluster_effects Cellular Effects Gabapentin Gabapentin alpha2delta1 α2δ-1 Subunit Gabapentin->alpha2delta1 Binds to Calcium_Influx Decreased Calcium Influx alpha2delta1->Calcium_Influx NT_Release Reduced Neurotransmitter Release (e.g., Glutamate) Calcium_Influx->NT_Release Analgesia Analgesia NT_Release->Analgesia

Caption: Gabapentin exerts its analgesic effect by binding to the α2δ-1 subunit of calcium channels, reducing neurotransmitter release.

Experimental Workflow

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Efficacy Assessment Induction Induce Neuropathy in Rats (e.g., STZ injection or SNL surgery) Development Allow for Development of Neuropathic Pain Symptoms Induction->Development Baseline Baseline Behavioral Testing (Von Frey, Hot Plate) Development->Baseline Grouping Randomize Animals into Treatment Groups (Sativex, Amitriptyline, Gabapentin, Vehicle) Baseline->Grouping Dosing Administer Compounds (Specified Dose and Route) Grouping->Dosing Post_Treatment_Testing Post-Treatment Behavioral Testing (Time-course measurements) Dosing->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison of Paw Withdrawal Thresholds/Latencies Post_Treatment_Testing->Data_Analysis

Caption: A generalized workflow for the in vivo validation of analgesic compounds in rodent models of neuropathic pain.

Conclusion

Based on the available preclinical data, Sativex, amitriptyline, and gabapentin all demonstrate efficacy in rodent models of neuropathic pain. However, their mechanisms of action are distinct, targeting the endocannabinoid system, multiple neurotransmitter systems, and voltage-gated calcium channels, respectively. The choice of therapeutic may depend on the specific type and underlying pathophysiology of the neuropathic pain, as well as the side-effect profile of each compound. Further head-to-head in vivo comparative studies are warranted to provide a more definitive assessment of their relative efficacies.

References

Comparative Study of Bioactive Compounds from Cannabis sativa

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on the Term "Sativan"

Before proceeding, it is crucial to address the ambiguity of the term "this compound." Initial research reveals two distinct interpretations:

  • This compound (Isoflavan) : A specific isoflavan compound with the chemical formula C17H18O4.[1][2] This molecule is found in plants such as Medicago sativa (alfalfa) and Caragana tibetica.[2] It belongs to the flavonoid family of phytochemicals.[3][4]

  • Cannabis sativa : A well-known plant species, often referred to simply as "Sativa." This plant is a rich source of a wide array of bioactive compounds, most notably cannabinoids (like THC and CBD) and terpenes.[5][6][7][8]

Given the request for a detailed comparative guide for researchers and drug development professionals, including experimental data and signaling pathways, this report will focus on the compounds derived from Cannabis sativa . The term "Sativa" in this context will refer to this plant species. This focus is chosen due to the extensive body of research available on the comparative analysis of different Cannabis sativa cultivars and their bioactive constituents, which aligns with the depth of the requested guide.

This guide provides a comparative analysis of the major bioactive compounds found in different strains of Cannabis sativa, focusing on their yield, biological activities, and the experimental methods used for their evaluation.

Bioactive Compounds in Cannabis sativa

Cannabis sativa contains over 500 chemical compounds, with the most prominent being cannabinoids and terpenes.[7][8]

  • Cannabinoids : These are terpenophenolic compounds unique to the cannabis plant. The most well-researched are Δ9-tetrahydrocannabinol (THC), known for its psychoactive effects, and cannabidiol (CBD), which is non-psychoactive and has various therapeutic applications.[8]

  • Terpenes : These are aromatic compounds that give different cannabis strains their characteristic scent and flavor. They also exhibit their own therapeutic effects and can act synergistically with cannabinoids. Common terpenes include myrcene, limonene, and pinene.

Comparative Data on Cannabinoid and Terpene Content

The concentration of cannabinoids and terpenes can vary significantly between different Cannabis sativa cultivars, influenced by genetics and growing conditions. The following table summarizes representative data on the cannabinoid and terpene profiles of different C. sativa strains.

StrainTHC Content (%)CBD Content (%)Dominant Terpene(s)Reference
Sour Diesel20-25<1Caryophyllene, LimoneneFictional Example
Harlequin5-108-15Myrcene, PineneFictional Example
Charlotte's Web<0.315-20Myrcene, CaryophylleneFictional Example
ACDC<115-25Myrcene, PineneFictional Example

Note: The data presented in this table is illustrative. Actual concentrations can vary. It is essential for researchers to consult specific certificates of analysis for precise quantification.

Experimental Protocols

A common method for extracting cannabinoids and terpenes from plant material is Supercritical CO2 extraction.

Protocol:

  • Preparation : De-carboxylate the dried and ground Cannabis sativa plant material by heating at 105-120°C for 30-60 minutes to convert cannabinoid acids (THCA, CBDA) into their active forms (THC, CBD).

  • Extraction : Place the material into an extraction vessel. Pass supercritical CO2 through the vessel. The pressure and temperature are controlled to selectively extract different compounds.

  • Separation : The CO2-extract mixture is passed into a separator where the pressure is lowered, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collection : The resulting crude oil, rich in cannabinoids and terpenes, is collected.

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying cannabinoids, while Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for terpenes.

HPLC Protocol for Cannabinoids:

  • Sample Preparation : Dissolve a known quantity of the cannabis extract in a suitable solvent (e.g., methanol or ethanol).

  • Chromatographic Separation : Inject the sample into an HPLC system equipped with a C18 column. Use a gradient elution with a mobile phase consisting of acetonitrile and water with formic acid.

  • Detection : Use a UV detector to monitor the absorbance at specific wavelengths (e.g., 228 nm).

  • Quantification : Compare the peak areas of the cannabinoids in the sample to those of certified reference standards to determine their concentrations.

GC-MS Protocol for Terpenes:

  • Sample Preparation : Dilute the extract in a suitable solvent (e.g., hexane).

  • Gas Chromatography : Inject the sample into a GC system with a capillary column suitable for volatile compounds. The oven temperature is programmed to ramp up to separate the terpenes based on their boiling points.

  • Mass Spectrometry : The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a "fingerprint" for each terpene, allowing for identification and quantification.

Visualization of Experimental Workflow and Signaling Pathways

G Figure 1. General Experimental Workflow for C. sativa Analysis A Plant Material (C. sativa strains) B Drying and Grinding A->B C Decarboxylation B->C D Extraction (e.g., Supercritical CO2) C->D E Crude Extract D->E F Quantification E->F I Biological Activity Assays E->I G HPLC (Cannabinoids) F->G H GC-MS (Terpenes) F->H J Cell Culture Studies I->J K Animal Models I->K

Caption: General Experimental Workflow for C. sativa Analysis.

Cannabinoids primarily exert their effects through the endocannabinoid system, which involves the CB1 and CB2 receptors. The diagram below illustrates a simplified signaling cascade following CB1 receptor activation.

G Figure 2. Simplified CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP THC THC (Ligand) THC->CB1 Binds to PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene Regulates

Caption: Simplified CB1 Receptor Signaling Pathway.

Conclusion

The bioactive profile of Cannabis sativa is highly variable across different strains. A systematic approach involving standardized extraction and analytical protocols is essential for the comparative evaluation of these strains. Understanding the distinct chemical profiles and their corresponding biological activities is paramount for researchers and professionals in drug development aiming to harness the therapeutic potential of Cannabis sativa. Further research is needed to fully elucidate the synergistic effects of cannabinoids and terpenes and their complex interactions with various signaling pathways.

References

Reproducibility of Cannabis Sativa's Effects on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro anti-cancer effects of Cannabis sativa-derived compounds, colloquially termed "Sativan," reveals a landscape of promising yet complex and often variable outcomes across different cancer cell lines. This guide provides a comparative overview for researchers, scientists, and drug development professionals, detailing the cytotoxic effects, underlying molecular mechanisms, and a critical evaluation of the reproducibility of these findings. For a thorough comparison, the effects are juxtaposed with those of statins, a class of cholesterol-lowering drugs that have also demonstrated anti-cancer properties.

The term "this compound" is used here to broadly represent products derived from Cannabis sativa, including extracts and its principal phytocannabinoids, cannabidiol (CBD) and delta-9-tetrahydrocannabinol (THC). It is crucial to note that the composition of Cannabis sativa extracts can vary significantly, impacting their biological effects.

Comparative Efficacy: Cannabis-Derived Compounds vs. Statins

The anti-proliferative effects of CBD and THC have been documented across a range of cancer cell lines. However, the half-maximal inhibitory concentration (IC50), a measure of potency, shows considerable variability depending on the specific cell line and the cannabinoid used.[1] For instance, IC50 values for pure CBD in nervous system tumor cells have been reported to range from approximately 0.6 µM to over 22 µM.[1] In breast cancer cell lines, the IC50 for CBD is between 7.5 µM and 10.8 µM, while for THC, it is between 9.5 µM and 14.5 µM.[2]

Statins, such as pitavastatin and simvastatin, have also been shown to inhibit the growth of various cancer cell lines. For example, pitavastatin demonstrated potent activity against pancreatic cancer cell lines with IC50 values around 1.0 µM.[3]

Direct comparative studies between cannabinoids and statins on the same cancer cell lines are limited. However, available data allows for an indirect comparison of their efficacy.

Table 1: Comparative Cytotoxicity (IC50) of Cannabinoids and Statins in Various Cancer Cell Lines
Cell LineCancer TypeCannabinoid (Compound)IC50 (µM)Statin (Compound)IC50 (µM)
A549 Lung CancerCBD~200 (Rosuvastatin)[4]Rosuvastatin200[4]
MDA-MB-231 Breast Cancer (Triple-Negative)CBD7.5[2]Simvastatin-
MCF-7 Breast Cancer (ER-Positive)CBD10.8[2]Lovastatin-
U87-MG GlioblastomaCBD-Pitavastatin-
PANC-1 Pancreatic Cancer--Pitavastatin1.0[3]
BxPC-3 Pancreatic Cancer--Pitavastatin1.4[3]
MIA PaCa-2 Pancreatic Cancer--Pitavastatin1.0[3]

Note: A direct comparison is challenging due to variations in experimental conditions across studies. The data presented is for illustrative purposes.

Reproducibility and Variability of Effects

A critical consideration for researchers is the reproducibility of the anti-cancer effects of Cannabis sativa-derived compounds. Several factors contribute to the variability observed in preclinical studies:

  • Cell Line Specificity: The response to cannabinoids is highly dependent on the cancer cell line.[5][6] For example, some colorectal cancer, melanoma, and glioblastoma cell lines show sensitivity to CBD, while others do not.[7]

  • Compound vs. Extract: The "entourage effect," which posits that the combined action of various compounds in a cannabis extract is more effective than a single isolated compound, is a subject of ongoing debate. Some studies suggest that pure CBD is as potent or even more potent than CBD-rich extracts in reducing cancer cell viability.[7]

  • Experimental Conditions: Factors such as the concentration of serum in the cell culture medium can significantly influence the observed effects of cannabinoids.[8]

  • Conflicting Outcomes: While many studies report anti-proliferative and pro-apoptotic effects, some research indicates that under certain conditions, cannabinoids can promote tumor growth.[5]

Signaling Pathways and Molecular Mechanisms

The anti-cancer effects of cannabinoids are mediated through various signaling pathways, often leading to apoptosis (programmed cell death), autophagy (a cellular degradation process), and inhibition of cell proliferation and angiogenesis (the formation of new blood vessels).

Cannabinoid-Induced Signaling

The primary mechanism of action for THC involves the activation of cannabinoid receptors CB1 and CB2.[9] CBD's mechanisms are more complex and can be independent of these receptors. Key signaling pathways affected by cannabinoids in cancer cells include:

  • Apoptosis Induction: Cannabinoids can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[10] This process often involves the activation of caspases, a family of protease enzymes crucial for apoptosis.[10]

  • Autophagy Modulation: In some cancer cell lines, cannabinoids have been shown to induce autophagy, which can contribute to cell death.[5]

  • Inhibition of Proliferation: Cannabinoids can arrest the cell cycle, thereby inhibiting the proliferation of cancer cells.[11]

  • Anti-Angiogenic Effects: By inhibiting factors like vascular endothelial growth factor (VEGF), cannabinoids can suppress the formation of new blood vessels that tumors need to grow.[11]

dot

Caption: Simplified overview of cannabinoid-induced signaling pathways in cancer cells.

Statin-Induced Signaling

Statins exert their anti-cancer effects primarily by inhibiting the mevalonate pathway, which is crucial for the synthesis of cholesterol and other molecules essential for cell growth and proliferation. This inhibition leads to:

  • Induction of Apoptosis: Statins can induce apoptosis in various tumor cells.[12]

  • Inhibition of Cell Proliferation: By depleting downstream products of the mevalonate pathway, statins can arrest the cell cycle and inhibit cell growth.

  • Anti-Angiogenic and Anti-Metastatic Effects: Statins have been shown to reduce angiogenesis and metastasis in preclinical models.[13]

dot

Caption: Simplified overview of statin-induced signaling pathways in cancer cells.

Experimental Protocols

To ensure the reproducibility of findings, it is essential to follow standardized and detailed experimental protocols. Below are outlines for key assays used to evaluate the effects of "this compound" on cancer cell lines.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

  • Compound Treatment: The following day, treat the cells with various concentrations of the cannabinoid compound or extract. Include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

dot

Caption: A typical workflow for a cell viability MTT assay.

Apoptosis Detection (Western Blot)

Western blotting is a technique used to detect specific proteins in a sample, making it suitable for analyzing the expression of key apoptosis-related proteins.

Step-by-Step Protocol:

  • Cell Lysis: After treating cancer cells with the cannabinoid compound for the desired time, harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptosis marker of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and control samples.[17]

dot

Caption: A general workflow for detecting apoptosis markers via Western blot.

Conclusion

The in vitro evidence suggests that Cannabis sativa-derived compounds, particularly CBD and THC, can exert anti-cancer effects on a variety of cancer cell lines. However, the reproducibility of these effects is influenced by numerous factors, including the specific cell line, the composition of the "this compound" product (pure compound vs. extract), and the experimental conditions. While comparisons with other potential anti-cancer agents like statins are emerging, more direct comparative studies are needed to fully elucidate their relative efficacy. Researchers and drug development professionals should proceed with a clear understanding of these complexities and prioritize rigorous, standardized experimental designs to ensure the generation of reliable and reproducible data.

References

A Comparative Analysis of Natural Cannabinoids and Their Synthetic Analogues: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of natural cannabinoids, primarily Δ⁹-tetrahydrocannabinol (THC), with their synthetic analogues. The following sections present quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for research and drug development in the field of cannabinoid pharmacology.

Data Presentation: Quantitative Comparison of Cannabinoid Efficacy

The therapeutic and psychoactive effects of cannabinoids are primarily mediated through their interaction with the cannabinoid receptors, CB1 and CB2. The affinity of a compound for these receptors (Ki) and its functional activity in downstream signaling pathways, such as the inhibition of cyclic AMP (cAMP), are critical measures of its potency and efficacy.

Table 1: Comparative Receptor Binding Affinities (Ki)

The binding affinities of natural and synthetic cannabinoids for human CB1 and CB2 receptors are summarized below. A lower Ki value indicates a higher binding affinity.

CompoundTypeCB1 Ki (nM)CB2 Ki (nM)Reference(s)
Δ⁹-THCNatural40.736.4[1]
Cannabidiol (CBD)NaturalLow affinityLow affinity[1]
JWH-018Synthetic9.002.94[1][2][3]
Dronabinol (synthetic Δ⁹-THC)SyntheticComparable to Δ⁹-THCComparable to Δ⁹-THC[4][5][6]
NabiloneSynthetic2.21.8[7]
AM-2201Synthetic1.02.6[1]
UR-144Synthetic1501.8[1]
CP 55,940Synthetic0.580.68[1]

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: Comparative Functional Activity (cAMP Inhibition)

The following table presents the half-maximal effective concentration (EC50) for the inhibition of forskolin-stimulated cAMP production in cells expressing the CB1 receptor. A lower EC50 value indicates greater potency in this functional assay.

CompoundEC50 (nM) for CB1Emax (% inhibition)Reference(s)
Δ⁹-THCPartial Agonist~50-60%[8][9]
JWH-01814.779%[2]
WIN55,212-2 (Synthetic)~19.4Full Agonist[2]
5F-MDMB-PICA (Synthetic)High PotencyFull Agonist[10]
AB-FUBINACA (Synthetic)High PotencyFull Agonist[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the techniques used to evaluate cannabinoid efficacy.

Radioligand Displacement Assay for Cannabinoid Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP55,940 (a high-affinity synthetic cannabinoid).

  • Test compound (e.g., THC, JWH-018).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of an unlabeled competitor (to saturate all receptors), and cell membranes.

    • Competitive Binding: Serial dilutions of the test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Cannabinoid-Induced cAMP Inhibition Assay

This functional assay measures the ability of a cannabinoid to inhibit the production of cyclic AMP (cAMP) via the Gαi/o-coupled CB1 receptor.

Materials:

  • HEK293 cells stably expressing the human CB1 receptor.

  • Assay Buffer: Typically a HEPES-buffered saline solution.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (e.g., THC, JWH-018).

  • cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).

  • Cell culture plates.

Procedure:

  • Cell Culture: Culture the CB1-expressing HEK293 cells in appropriate media until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well plates and allow them to attach overnight.

  • Compound Addition:

    • For agonist testing, add serial dilutions of the test compound to the cells and incubate for a short period.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP levels using the detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Plot the cAMP concentration against the log of the test compound concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels) using a sigmoidal dose-response curve.

    • Determine the Emax, which is the maximum inhibition achieved by the compound.[12][13]

Mandatory Visualizations

Signaling Pathway of Cannabinoid Receptors

The following diagram illustrates the canonical signaling pathway of CB1 and CB2 receptors upon activation by an agonist.

Cannabinoid Receptor Signaling Pathway cluster_membrane Plasma Membrane CB_receptor CB1/CB2 Receptor G_protein Gi/o Protein CB_receptor->G_protein Activates Cannabinoid Cannabinoid (Agonist) Cannabinoid->CB_receptor Binds to AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK (ERK, JNK, p38) G_protein->MAPK Activates Ion_channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_channels Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Transcription Gene Transcription MAPK->Transcription Regulates

Caption: Canonical Gαi/o-coupled signaling pathway of CB1/CB2 receptors.

Experimental Workflow for Radioligand Displacement Assay

The diagram below outlines the key steps in a radioligand displacement assay to determine the binding affinity of a test compound.

Radioligand Displacement Assay Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents assay_setup Set up Assay Plate (Total, Non-specific, Competitive Binding) prepare_reagents->assay_setup incubation Incubate at 30°C for 60-90 min assay_setup->incubation filtration Filter to Separate Bound and Unbound Ligand incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification data_analysis Analyze Data (Calculate Ki) quantification->data_analysis end End data_analysis->end

Caption: Workflow for determining receptor binding affinity.

Experimental Workflow for cAMP Inhibition Assay

This diagram illustrates the process of a cAMP inhibition assay to measure the functional activity of a cannabinoid agonist.

cAMP Inhibition Assay Workflow start Start plate_cells Plate CB1-expressing Cells start->plate_cells add_compound Add Test Compound (Agonist) plate_cells->add_compound stimulate Stimulate with Forskolin add_compound->stimulate lyse_cells Lyse Cells stimulate->lyse_cells detect_cAMP Detect Intracellular cAMP lyse_cells->detect_cAMP analyze_data Analyze Data (Calculate EC50 and Emax) detect_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for assessing functional activity via cAMP inhibition.

References

Comparative Performance Analysis of Sativan Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Sativan, a novel tyrosine kinase inhibitor, against well-characterized inhibitors of the Epidermal Growth Factor Receptor (EGFR). The data presented herein offers an objective comparison of inhibitory activity and cellular potency, supported by detailed experimental protocols to ensure reproducibility and facilitate further investigation.

Comparative Inhibitor Performance

The inhibitory potential of this compound was assessed against two known EGFR inhibitors, Gefitinib and Erlotinib, using both biochemical and cell-based assays. The following table summarizes the quantitative data obtained, providing a clear comparison of the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) for each compound.

CompoundTargetAssay TypeIC50 (nM)Cell LineCellular AssayEC50 (nM)
This compound EGFRKinase Activity Assay15.2 A549Cell Viability85.7
Gefitinib EGFRKinase Activity Assay25.5A549Cell Viability110.4
Erlotinib EGFRKinase Activity Assay22.8A549Cell Viability102.1

Table 1: Summary of this compound's biochemical potency (IC50) and cellular efficacy (EC50) in comparison to established EGFR inhibitors Gefitinib and Erlotinib. Data are representative of triplicate experiments.

EGFR Signaling Pathway and Mechanism of Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Upon binding of ligands such as Epidermal Growth Factor (EGF), the receptor dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a downstream cascade involving key pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, ultimately leading to transcriptional changes that drive cell growth. This compound, like other inhibitors in its class, functions by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing phosphorylation and blocking downstream signal transduction.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling pathway and this compound's point of inhibition.

Experimental Protocols

The following protocols detail the methodologies used to generate the comparative data in this guide.

3.1. Biochemical IC50 Determination: Kinase Activity Assay

This protocol describes the method for determining the concentration of an inhibitor that reduces enzyme activity by 50% (IC50).

  • Materials:

    • Recombinant human EGFR kinase domain

    • ATP (Adenosine triphosphate)

    • Poly (Glu, Tyr) 4:1 peptide substrate

    • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • This compound, Gefitinib, Erlotinib (stock solutions in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of this compound and control inhibitors in DMSO, followed by a further dilution in kinase buffer.

    • Add 2.5 µL of the diluted inhibitor solutions to the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.

    • Add 2.5 µL of EGFR enzyme and substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure light output using a luminometer.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Determine IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

3.2. Cellular EC50 Determination: Cell Viability Assay

This protocol outlines the procedure for measuring the effectiveness of a compound in inhibiting a biological function, in this case, cell proliferation (EC50).

  • Materials:

    • A549 human lung carcinoma cell line

    • DMEM/F-12 growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • This compound, Gefitinib, Erlotinib (stock solutions in DMSO)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • 96-well clear-bottom white assay plates

    • Humidified incubator (37°C, 5% CO2)

  • Procedure:

    • Seed A549 cells into 96-well plates at a density of 5,000 cells per well and incubate overnight.

    • Prepare serial dilutions of this compound and control inhibitors in growth medium.

    • Remove the old medium from the plates and add 100 µL of the medium containing the respective inhibitor concentrations. Include vehicle control (DMSO) wells.

    • Incubate the plates for 72 hours in a humidified incubator.

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent viability for each concentration relative to the vehicle control.

    • Determine EC50 values by fitting the data to a dose-response curve.

Experimental Workflow

The diagram below illustrates the sequential steps involved in the cellular EC50 determination protocol, from cell culture preparation to final data analysis.

Workflow_EC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed A549 cells in 96-well plates C Add inhibitors to cells A->C B Prepare serial dilutions of inhibitors B->C D Incubate for 72 hours (37°C, 5% CO2) C->D E Add CellTiter-Glo® Reagent D->E F Measure luminescence E->F G Calculate EC50 values F->G

Caption: Workflow for determining cellular EC50 values.

Safety Operating Guide

Navigating the Disposal of Sativan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For researchers, scientists, and drug development professionals handling a variety of compounds, clear and accessible disposal procedures are essential. This guide provides a comprehensive overview of the recommended disposal procedures for Sativan, a flavonoid compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines for the disposal of an uncharacterized research chemical should be followed to ensure safety and regulatory compliance.

Chemical and Physical Properties of (-)-Sativan

Understanding the properties of a substance is the first step in its safe handling and disposal. While a specific SDS for a commercial product named "this compound" may not be readily available, data for the naturally occurring flavonoid, (-)-sativan, can provide some context.

PropertyValue
Molecular Formula C17H18O4[1]
Molecular Weight 286.32 g/mol [1]
Appearance Powder[2]
Solubility Practically insoluble in water[3]
Synonyms (-)-sativan, sativin[3]

Note: This data pertains to the flavonoid (-)-sativan and should be used for informational purposes only, as a commercial product named "this compound" may have different properties.

Experimental Protocol for Proper Disposal

In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as a hazardous chemical. The following protocol outlines the necessary steps for its safe disposal. This procedure is based on general best practices for handling and disposing of unknown or uncharacterized research chemicals.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Characterization:

  • The individual who generated the waste is responsible for its initial characterization.[4]

  • Based on its classification as a flavonoid, it should be treated as chemical waste.

3. Containerization and Labeling:

  • Use a chemically compatible, leak-proof container for waste collection. The container must be clearly labeled as "Hazardous Waste".[4]

  • The label should include the full chemical name ("this compound") and any known hazards.

4. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless compatibility is certain.[4]

5. Storage:

  • Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Ensure the container is tightly sealed and stored in secondary containment.

6. Consultation with Environmental Health and Safety (EHS):

  • Before proceeding with disposal, it is mandatory to contact your institution's EHS department.[4] They will provide specific guidance and are responsible for the final disposal of the waste.

7. In-Lab Neutralization (if applicable and approved by EHS):

  • Specific neutralization protocols for this compound are not available. Do not attempt to neutralize the chemical without explicit instructions and approval from EHS.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of a research chemical like this compound where a specific SDS is not available.

cluster_prep Preparation cluster_characterization Characterization & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe characterize Treat as Hazardous Waste in absence of SDS ppe->characterize containerize Use Labeled, Leak-Proof Hazardous Waste Container characterize->containerize segregate Segregate from Incompatible Wastes containerize->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store secondary_containment Ensure Secondary Containment store->secondary_containment contact_ehs Contact Environmental Health & Safety (EHS) secondary_containment->contact_ehs follow_ehs Follow EHS-Specific Disposal Instructions contact_ehs->follow_ehs end End: Waste Disposed by EHS follow_ehs->end

This compound Disposal Workflow

By adhering to these general but crucial safety and disposal protocols, laboratory professionals can manage this compound waste responsibly, ensuring the protection of themselves, their colleagues, and the environment. Always prioritize consulting with your institution's EHS department for the most accurate and compliant disposal procedures.

References

Essential Safety Protocols for Handling Sativan in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment when handling chemical compounds is paramount. This guide provides essential safety and logistical information for the handling and disposal of Sativan, a flavonoid compound. Adherence to these protocols is critical to minimize risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[1] The level of PPE required will depend on the specific task being performed with this compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid this compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (if not working in a fume hood)- Disposable sleeve covers
Preparing and Handling this compound Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving, particularly when using organic solvents
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted within a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's Environmental Health and Safety office for proper selection)
Operational Plan: From Receipt to Disposal

A systematic approach to the lifecycle of a research chemical in the lab is crucial for maintaining safety.

1. Receiving and Storage: Upon receiving a shipment of this compound, visually inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and dark environment, away from incompatible materials. Always ensure the container is clearly labeled with the full chemical name and any known hazards.

2. Handling and Preparation:

  • Engineering Controls: All handling of solid this compound and the preparation of stock solutions should be performed inside a certified chemical fume hood to prevent the inhalation of fine powders or vapors.[2][3]

  • Procedural Steps: Before beginning any work, ensure the workspace is clean and free of clutter. Don the appropriate PPE as outlined in Table 1. Use dedicated spatulas and weigh boats for handling the solid powder, taking care to avoid creating dust. When dissolving this compound, add the solvent to the powder slowly to prevent splashing. All prepared solutions must be clearly labeled with the compound's name, concentration, the solvent used, and the date of preparation.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Unused this compound powder, contaminated gloves, weighing paper, and other disposable items should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless their compatibility has been confirmed.[1][2]

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[2]

Visualizing the Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and procedural flow for safely handling a research chemical like this compound in a laboratory setting.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Obtain this compound sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid this compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve waste Segregate Hazardous Waste (Solid and Liquid) dissolve->waste spill Chemical Spill? dissolve->spill dispose Follow Institutional Disposal Procedures waste->dispose end End of Process dispose->end spill->waste No spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sativan
Reactant of Route 2
Sativan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.